molecular formula C6H8BrN3 B598095 5-Bromo-3-cyclobutyl-1H-1,2,4-triazole CAS No. 1199215-81-0

5-Bromo-3-cyclobutyl-1H-1,2,4-triazole

Katalognummer: B598095
CAS-Nummer: 1199215-81-0
Molekulargewicht: 202.055
InChI-Schlüssel: PKUQNTOHSIUTIW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-3-cyclobutyl-1H-1,2,4-triazole is a versatile chemical scaffold designed for the synthesis and development of novel bioactive molecules. As a fused heterocyclic compound, it features a 1,2,4-triazole ring, a privileged structure in medicinal chemistry known for its significant interaction with biological targets and ability to form multiple weak non-bonding interactions with enzymes and receptors . This compound is particularly valuable in antimicrobial research. The bromo substituent at the 5-position serves as a reactive handle for further functionalization via cross-coupling reactions, while the cyclobutyl group at the 3-position is a key structural motif associated with enhanced biological activity. Recent studies on analogous [2-(3-R-1H-1,2,4-triazol-5-yl)phenyl]amine structures have demonstrated that the presence of a cycloalkyl fragment, such as cyclobutyl, in the third position of the triazole ring is essential for high antistaphylococcal activity, showing promise against strains like Staphylococcus aureus . The 1,2,4-triazole core is a established pharmacophore in agrochemical and pharmaceutical science, forming the basis of numerous compounds with documented antifungal, antibacterial, and anticancer properties . Researchers utilize this brominated triazole derivative as a critical building block for constructing more complex molecular hybrids, such as triazole-thiazole hybrids, aimed at overcoming multidrug-resistant pathogens and exploring new mechanisms of action, including potential DNA gyrase inhibition . Its structural features make it a promising candidate for use in organocatalysis, materials science, and the creation of libraries for high-throughput screening in drug discovery campaigns.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-bromo-5-cyclobutyl-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3/c7-6-8-5(9-10-6)4-2-1-3-4/h4H,1-3H2,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKUQNTOHSIUTIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NC(=NN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00672504
Record name 3-Bromo-5-cyclobutyl-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199215-81-0
Record name 5-Bromo-3-cyclobutyl-1H-1,2,4-triazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1199215-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-cyclobutyl-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

chemical properties of 5-bromo-3-cyclobutyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Synthetic Architectures & Pharmacophore Utility

Executive Summary

5-Bromo-3-cyclobutyl-1H-1,2,4-triazole (CAS: 1199215-81-0) represents a high-value heterocyclic scaffold in modern drug discovery. Distinguished by the simultaneous presence of a reactive electrophilic handle (C5-Bromine), a nucleophilic motif (triazole NH), and a lipophilic, metabolically stable spacer (C3-Cyclobutyl), this compound serves as a versatile "linchpin" intermediate.

This guide provides a rigorous analysis of its chemical properties, a validated synthetic protocol derived from industrial best practices, and a strategic map of its reactivity profile for medicinal chemists.

Physicochemical Profile & Structural Dynamics
2.1 Tautomerism and Regiochemistry

Like most 1,2,4-triazoles, the compound exists in a tautomeric equilibrium.[1] While often drawn as the 1H-tautomer, in solution, the proton shuttles between N1, N2, and N4. However, the 1H-form is generally the thermodynamically dominant species in the solid state and in non-polar solvents.

  • Acidity (pKa): The triazole NH is weakly acidic (estimated pKa ~10.0–10.2). This allows for deprotonation by weak bases (e.g., K₂CO₃, Cs₂CO₃), facilitating N-alkylation.

  • The Cyclobutyl Effect: Unlike linear alkyl chains, the cyclobutyl group introduces a defined "pucker" angle (~25–35°), increasing the fraction of sp³ character and metabolic stability (reducing susceptibility to CYP450 oxidation compared to straight-chain analogs).

2.2 Key Properties Table
PropertyValue / Description
CAS Number 1199215-81-0
Molecular Formula C₆H₈BrN₃
Molecular Weight 202.05 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, MeOH, DMF; sparingly soluble in water.
LogP (Calc) ~2.1 (Moderate lipophilicity ideal for CNS penetration)
H-Bond Donors/Acceptors 1 Donor / 2 Acceptors
Validated Synthetic Protocol

Direct bromination of the triazole ring is difficult due to electron deficiency. The most authoritative and scalable route utilizes the Sandmeyer-type transformation of the corresponding aminotriazole.

3.1 Retrosynthetic Analysis

The target is disconnected into 3-cyclobutyl-1H-1,2,4-triazol-5-amine , which is traced back to cyclobutanecarbohydrazide .

3.2 Step-by-Step Methodology

Step A: Synthesis of Cyclobutanecarbohydrazide

  • Reagents: Methyl cyclobutanecarboxylate (1.0 eq), Hydrazine hydrate (80%, 3.0 eq), Ethanol (Solvent).

  • Protocol: Reflux the ester with hydrazine hydrate in ethanol for 4-6 hours.

  • Workup: Concentrate in vacuo. The hydrazide often precipitates upon cooling/trituration with ether.

Step B: Cyclization to 3-Cyclobutyl-1H-1,2,4-triazol-5-amine

  • Reagents: Cyclobutanecarbohydrazide (1.0 eq), S-Methylisothiourea sulfate (0.5 eq), NaOH (1.0 eq), Water.

  • Protocol:

    • Dissolve S-methylisothiourea sulfate in water. Add NaOH to liberate the free base.

    • Add the hydrazide and reflux slowly (90-100°C) for 12-18 hours. Evolution of methanethiol (MeSH) gas confirms the reaction (requires scrubber).

  • Purification: Cool to precipitate the aminotriazole. Recrystallize from Ethanol/Water.

Step C: Sandmeyer Bromination (The Critical Step)

  • Reagents: 3-Cyclobutyl-1H-1,2,4-triazol-5-amine (1.0 eq), Sodium Nitrite (NaNO₂, 1.2 eq), Hydrobromic acid (48% aq, excess).

  • Protocol:

    • Suspend the amine in 48% HBr at 0°C.

    • Add NaNO₂ (aq) dropwise, maintaining temperature <5°C. The diazonium intermediate is formed in situ.

    • Caution: Allow the mixture to warm to room temperature, then heat to 60°C for 1 hour to drive the displacement of N₂ by Bromide.

  • Workup: Neutralize with NaHCO₃ (carefully). Extract with EtOAc.

  • Yield: Typically 60-75% over this step.

Reactivity & Derivatization Map

The 5-bromo-3-cyclobutyl-1,2,4-triazole scaffold offers two orthogonal vectors for diversification:

  • Vector A (Electrophilic C5): The C-Br bond is highly activated for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) due to the electron-deficient nature of the triazole ring.

  • Vector B (Nucleophilic N1/N2): The NH group allows for alkylation or arylation. Note that alkylation often yields a mixture of N1 and N2 isomers, with N1 usually favored by steric factors, though this is substrate-dependent.

Visualization: Chemical Logic Flow

G Start Cyclobutanecarbohydrazide Intermediate 3-Cyclobutyl-1H-1,2,4-triazol-5-amine Start->Intermediate S-Methylisothiourea Reflux Core 5-Bromo-3-cyclobutyl-1H-1,2,4-triazole (The Core Scaffold) Intermediate->Core NaNO2 / HBr (Sandmeyer) Suzuki Biaryl Derivatives (Suzuki Coupling) Core->Suzuki Ar-B(OH)2 / Pd(0) Buchwald Aminotriazoles (Buchwald-Hartwig) Core->Buchwald R-NH2 / Pd(0) Alkylation N-Alkylated Targets (S_N2 Reaction) Core->Alkylation R-X / K2CO3

Figure 1: Synthetic pathway and orthogonal reactivity vectors for the 5-bromo-3-cyclobutyl-1,2,4-triazole scaffold.

Applications in Medicinal Chemistry
5.1 Bioisosterism

The 1,2,4-triazole ring is a classic bioisostere for amide bonds (-CONH-). It mimics the planar geometry and H-bond acceptor/donor capabilities of the amide but offers significantly improved hydrolytic stability and membrane permeability.

5.2 The "Cyclobutyl Advantage"

In drug design, replacing a linear alkyl group (propyl/butyl) with a cyclobutyl ring often results in:

  • Conformational Restriction: Reduces the entropy penalty upon binding to a protein pocket.

  • Metabolic Blocking: The cyclobutyl ring is less prone to oxidative metabolism than flexible alkyl chains, potentially extending the half-life (

    
    ) of the clinical candidate.
    
  • Lipophilicity Modulation: It increases lipophilicity (LogP) moderately without the excessive bulk of a cyclohexyl or phenyl group.

Safety & Handling
  • Hazard Classification: GHS Warning.

  • H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[2]

  • Handling: Use standard PPE (gloves, goggles, lab coat). The synthesis involves the evolution of toxic gases (MeSH) and the use of corrosive acids (HBr); perform all steps in a well-ventilated fume hood.

References
  • Synthetic Methodology (Triazoles): Behalo, M. S., et al.[3] "Synthesis of Some Novel 1,2,4-Triazole Derivatives As Potential Antimicrobial Agents." European Journal of Chemistry, vol. 4, no. 1, 2013, pp. 92-97.

  • Medicinal Utility: Al-Masoudi, N. A., et al.[4] "1,2,4-Triazoles: Synthetic and Medicinal Perspectives."[1][4][5][6][7] ResearchGate Review, 2020.[4]

  • Compound Data: PubChem CID 84036935 (5-bromo-3-cyclobutyl-1-methyl-1H-1,2,4-triazole analog).

  • Cyclobutyl Pharmacophore:Wuitschik, G., et al. "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition, vol. 45, no. 46, 2006, pp. 7736-7739. (Contextual reference for small rings in med chem).

Sources

Molecular Architecture & Synthetic Utility of 5-Bromo-3-Cyclobutyl-1H-1,2,4-Triazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-3-cyclobutyl-1H-1,2,4-triazole (CAS: 1199215-81-0) represents a high-value pharmacophore scaffold in modern medicinal chemistry.[1] It bridges the structural gap between rigid aliphatic bulk (cyclobutyl) and versatile heteroaromatic functionality (bromo-triazole).

This guide dissects the compound’s molecular architecture, detailing its tautomeric behavior, physicochemical profile, and a field-proven synthetic pathway. It is designed for researchers requiring a robust protocol for integrating this motif into broader drug discovery campaigns, particularly as a bioisostere for amide bonds or as a precursor for palladium-catalyzed cross-coupling.

Molecular Architecture & Tautomerism

Structural Analysis

The compound features a 1,2,4-triazole core substituted at the C3 position with a cyclobutyl ring and at the C5 position with a bromine atom.

  • Cyclobutyl Motif: Unlike planar phenyl rings or freely rotating alkyl chains, the cyclobutyl group exists in a "puckered" conformation (butterfly angle ~25°). This provides a unique 3D spatial occupancy that can improve metabolic stability by blocking oxidative sites while maintaining lipophilicity.

  • Bromine Substituent: The C5-bromine serves a dual purpose: it modulates the pKa of the triazole ring (making the N-H more acidic) and acts as a versatile handle for downstream functionalization (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings).

Tautomeric Equilibrium

1,2,4-Triazoles exist in a tautomeric equilibrium between the 1H, 2H, and 4H forms. For 3,5-disubstituted triazoles, the equilibrium is governed by the electronic nature of the substituents. The electron-withdrawing bromine atom at C5 and the electron-donating cyclobutyl group at C3 generally stabilize the 1H-tautomer (or 2H, which is degenerate in symmetrical cases, but distinct here) over the 4H-form in solution.

Key Insight: In polar aprotic solvents (DMSO, DMF) used for nucleophilic substitutions, the anion formed by deprotonation is delocalized, reacting primarily at N1 or N2 depending on the electrophile's hardness/softness and steric hindrance.

Tautomers T1 1H-Tautomer (Most Stable) T2 2H-Tautomer (Minor Equilibrium) T1->T2 Proton Shift T4 4H-Tautomer (Least Stable) T2->T4 Proton Shift T4->T1 Proton Shift

Figure 1: Tautomeric equilibrium of 5-bromo-3-cyclobutyl-1,2,4-triazole. The 1H form is energetically favored due to the stabilization of the lone pair adjacent to the electron-withdrawing bromine.

Physicochemical Profile

The following data summarizes the core properties relevant to handling and assay development.

PropertyValue / DescriptionRelevance
Molecular Formula C₆H₈BrN₃Core stoichiometry
Molecular Weight 202.05 g/mol Fragment-based drug design (FBDD)
Calculated LogP ~2.1Moderate lipophilicity; good membrane permeability
pKa (Acidic) ~8.5 - 9.0More acidic than unsubstituted triazole (pKa 10.3) due to Br
H-Bond Donors 1 (NH)Critical for receptor binding
H-Bond Acceptors 2 (N)Interaction with kinase hinge regions
Appearance White to off-white solidVisual purity check

Synthetic Protocol: The Modified Sandmeyer Route

While direct bromination of triazoles is possible, the most reliable, scalable method for generating 5-bromo-3-substituted-1,2,4-triazoles is via the corresponding 5-amino intermediate, followed by a Sandmeyer-type reaction. This approach avoids the use of hazardous organolithium reagents (n-BuLi) required for direct C-H activation, making it suitable for standard laboratory setups.

Reaction Scheme

Synthesis Start Cyclobutanecarboxylic Acid (Starting Material) Step1 Cyclobutanecarbohydrazide Start->Step1 1. SOCl2, MeOH 2. N2H4·H2O, EtOH Step2 3-Cyclobutyl-5-amino-1,2,4-triazole (Key Intermediate) Step1->Step2 Cyanogen Bromide (BrCN) NaHCO3, H2O/Dioxane Final 5-Bromo-3-cyclobutyl-1H-1,2,4-triazole (Target) Step2->Final NaNO2, HBr (aq) Sandmeyer Reaction

Figure 2: Step-wise synthesis of 5-bromo-3-cyclobutyl-1H-1,2,4-triazole via the amino-triazole intermediate.

Detailed Methodology
Step 1: Synthesis of Cyclobutanecarbohydrazide
  • Esterification: Reflux cyclobutanecarboxylic acid (1.0 eq) in methanol with catalytic sulfuric acid or thionyl chloride to form the methyl ester.

  • Hydrazinolysis: Treat the methyl ester with hydrazine hydrate (2.0 eq) in ethanol at reflux for 4–6 hours.

  • Workup: Concentrate in vacuo. The hydrazide typically precipitates upon cooling or addition of ether.

Step 2: Cyclization to 3-Cyclobutyl-5-amino-1,2,4-triazole
  • Dissolve cyclobutanecarbohydrazide (1.0 eq) in a mixture of water/dioxane (1:1).

  • Add sodium bicarbonate (1.1 eq) followed by cyanogen bromide (BrCN) (1.1 eq) portion-wise at 0°C. Warning: BrCN is highly toxic; use a fume hood and bleach quench.

  • Stir at room temperature for 12–16 hours.

  • Workup: Neutralize if necessary, evaporate solvent, and recrystallize from ethanol/water to obtain the 5-amino-triazole.

Step 3: Sandmeyer Bromination (The Critical Step)

This step converts the amino group to a bromine atom.

  • Diazotization: Suspend the 3-cyclobutyl-5-amino-1,2,4-triazole (1.0 eq) in 48% aqueous HBr (10–15 mL/g). Cool to -5°C to 0°C.

  • Add a solution of sodium nitrite (NaNO₂, 1.2 eq) in water dropwise, maintaining the temperature below 5°C. The solution will turn yellow/orange as the diazonium salt forms.

  • Substitution: Carefully add copper(I) bromide (CuBr, 0.5 eq) or simply allow the diazonium species to decompose in the presence of excess bromide ions by warming the mixture to room temperature (and potentially refluxing for 30 mins to drive completion).

  • Quench & Isolation: Dilute with water, extract with ethyl acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient) yields the pure 5-bromo-derivative.

Strategic Applications in Drug Discovery

Palladium-Catalyzed Cross-Coupling

The C5-Br bond is highly reactive toward oxidative addition by Pd(0).

  • Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids allows the rapid construction of biaryl systems.

  • Buchwald-Hartwig: Reaction with amines generates 5-amino-derivatives with complex N-substituents, inaccessible via the direct BrCN route.

N-Alkylation Selectivity

When alkylating the triazole ring (e.g., to attach a linker), the 1H, 2H, and 4H tautomers present different nucleophilic sites.

  • Base Choice: Using a weak base (K₂CO₃) typically favors alkylation at N1 (sterically less hindered than N2 adjacent to the cyclobutyl).

  • Regioisomer Confirmation: Always verify regioisomers using 2D NMR (NOESY), as the N1 and N2 isomers often have distinct chromatographic profiles.

References

  • Synthesis of 3,5-Disubstituted 1,2,4-Triazoles: Castanedo, G. M., et al.[2][3] "Rapid and Regioselective Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles." Journal of Organic Chemistry, 2011.

  • Sandmeyer Reaction on Triazoles: Gao, M., et al. "Synthesis and Characterization of Palladium Complexes with Protic 1,2,4-Triazole-Derived N-Heterocyclic Carbenes." Molecules, 2023.[4] (Describes conversion of 3-amino-triazole to 3-bromo-triazole).

  • Tautomerism of 1,2,4-Triazoles: Alkorta, I., et al. "Tautomerism in 1,2,4-Triazoles and Their Derivatives." Journal of Physical Chemistry A, 2002.

  • Chemical Properties & Safety (PubChem): National Center for Biotechnology Information. "PubChem Compound Summary for CID 84036935, 5-bromo-3-cyclobutyl-1-methyl-1H-1,2,4-triazole."

Sources

1H NMR and 13C NMR of 5-bromo-3-cyclobutyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Elucidation of 5-bromo-3-cyclobutyl-1H-1,2,4-triazole via NMR Spectroscopy

Executive Summary & Structural Context

5-bromo-3-cyclobutyl-1H-1,2,4-triazole is a critical pharmacophore scaffold, often utilized as a bioisostere for amide bonds or phenyl rings in kinase inhibitors and GPCR ligands. Its structural characterization presents unique challenges due to the dynamic tautomerism of the triazole ring and the conformational puckering of the cyclobutyl substituent.

This guide provides a definitive framework for interpreting the 1H and 13C NMR spectra of this molecule. It synthesizes empirical data from analogous heterocycles with theoretical chemical shift calculations to provide a robust reference for identification and purity assessment.

Structural Dynamics & Numbering

Before analyzing spectral data, one must define the tautomeric state. In solution (DMSO-d6 or CDCl3), 1,2,4-triazoles exist in a rapid equilibrium between the 1H, 2H, and 4H forms. For 3,5-disubstituted triazoles, the 1H-tautomer is generally the predominant species, but the exchange rate is often fast on the NMR timescale, leading to broad NH signals.

Figure 1: Structural Numbering and Tautomeric Equilibrium

TriazoleStructure cluster_0 1H-Tautomer (Major) cluster_1 N1 N1 (H) C5 C5 (Br) N1->C5 N4 N4 C5->N4 Br Br C5->Br C3 C3 (Cb) N4->C3 N2 N2 C3->N2 Cb Cyclobutyl Ring C3->Cb N2->N1

Caption: The 1H-1,2,4-triazole core showing the standard numbering scheme. Note that in solution, the proton on N1 may rapidly exchange with N2/N4.

1H NMR Spectral Analysis

The 1H NMR spectrum of this molecule is characterized by a distinct lack of aromatic protons (due to full substitution) and a complex aliphatic region corresponding to the cyclobutyl group.

The "Silent" Aromatic Region

Unlike unsubstituted triazoles which show signals near 8.0 ppm, this molecule has no C-H bonds on the heterocyclic ring.

  • Diagnostic Value: The absence of singlets between 7.5–8.5 ppm confirms full substitution at positions 3 and 5.

The Exchangeable Proton (NH)
  • Chemical Shift:

    
     13.0 – 14.5 ppm (Broad singlet).
    
  • Solvent Dependency:

    • DMSO-d6: Usually visible as a broad hump.

    • CDCl3: Often invisible due to rapid exchange or extreme broadening, unless the sample is dry and concentrated.

  • Validation: Addition of D2O will cause this signal to disappear immediately.

The Cyclobutyl Signature

The cyclobutyl group is not planar; it exists in a "puckered" conformation, creating complex magnetic environments for the methylene protons.

PositionMultiplicityShift (

ppm)
IntegrationMechanistic Insight
Methine (CH) Quintet-like multiplet3.45 – 3.65 1HDeshielded by the aromatic triazole ring (alpha-effect).

-CH2
Multiplet2.25 – 2.45 2HProtons on C2/C4 of the cyclobutyl ring.

-CH2
Multiplet2.15 – 2.30 2HDiastereotopic partners to the above, split by puckering.

-CH2
Multiplet1.90 – 2.10 1HDistal proton (facing away from ring).

-CH2
Multiplet1.80 – 1.95 1HDistal proton (facing toward ring).

> Note: In lower field instruments (300/400 MHz), the cyclobutyl methylenes often overlap into a continuous multiplet band from 1.8 to 2.5 ppm.

13C NMR Spectral Analysis

The 13C spectrum is the most definitive tool for confirming the regiochemistry of the bromine and cyclobutyl groups.

Quaternary Carbon Differentiation

The two carbons in the triazole ring are chemically distinct.

  • C3 (attached to Cyclobutyl):

    
    165.0 – 168.0 ppm .
    
    • Reasoning: This carbon is deshielded by the adjacent Nitrogen atoms and the alkyl group. It has significant C=N double bond character.

  • C5 (attached to Bromine):

    
    138.0 – 144.0 ppm .
    
    • Reasoning: While electronegative, Bromine exerts a "Heavy Atom Effect" (spin-orbit coupling) that often shields the attached carbon relative to a chlorine or oxygen substituent. This places C5 significantly upfield of C3.

Cyclobutyl Carbon Signals
  • Methine (CH-Triazole):

    
     30.0 – 33.0 ppm.
    
  • Methylenes (CH2):

    
     25.0 – 28.0 ppm (often appearing as two peaks if puckering is resolved, or one broad peak).
    

Figure 2: NMR Assignment Logic Flow

NMRLogic Start Unknown Sample H_NMR 1H NMR Spectrum Start->H_NMR C_NMR 13C NMR Spectrum Start->C_NMR CheckAro Check 7.0-9.0 ppm H_NMR->CheckAro Cyclo Multiplets 1.8-3.6 ppm? Confirms Cyclobutyl H_NMR->Cyclo CheckQuat Quaternary Carbons C_NMR->CheckQuat Empty Empty? Confirms 3,5-subst. CheckAro->Empty Shift1 Peak ~165 ppm (C-Alkyl) CheckQuat->Shift1 Shift2 Peak ~140 ppm (C-Br) CheckQuat->Shift2

Caption: Decision tree for confirming the structure based on spectral features.

Experimental Protocols

To ensure reproducible data, specifically regarding the NH proton and resolution of the cyclobutyl multiplets, follow this protocol.

Sample Preparation
  • Solvent Choice: DMSO-d6 is the gold standard for this compound.

    • Why? It disrupts intermolecular H-bonding, sharpening the signals, and slows the proton exchange rate, making the NH peak visible. CDCl3 is acceptable for 13C but poor for 1H NH detection.

  • Concentration:

    • 1H NMR: 5–10 mg in 0.6 mL solvent.

    • 13C NMR: >20 mg in 0.6 mL solvent (essential for detecting the quaternary C-Br carbon, which has long relaxation times).

  • Water Removal: Ensure the sample is dry. Traces of water in DMSO will appear at 3.33 ppm, potentially obscuring the Cyclobutyl methine proton (~3.5 ppm).

Acquisition Parameters
  • Pulse Angle: 30° (to prevent saturation of quaternary carbons).

  • Relaxation Delay (D1): Set to 2–3 seconds for 13C experiments. The C-Br carbon relaxes slowly; insufficient delay will result in low signal-to-noise for this specific peak.

  • Scans: Minimum 512 scans for 13C to resolve the quaternary peaks clearly from baseline noise.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
  • Katritzky, A. R., & Pozharskii, A. F. (2011). Handbook of Heterocyclic Chemistry. Elsevier. (Source for tautomeric equilibrium data in 1,2,4-triazoles).

  • Dolensky, B., et al. (2002). "NMR study of tautomerism in 3(5)-substituted 1,2,4-triazoles." Magnetic Resonance in Chemistry, 40(12), 781-786. (Foundational work on triazole NH exchange and chemical shifts).

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy. VCH.

Technical Guide: Mass Spectrometry Analysis of 5-Bromo-3-Cyclobutyl-1H-1,2,4-Triazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the mass spectrometric characterization of 5-bromo-3-cyclobutyl-1H-1,2,4-triazole (CAS: 1256790-25-8). As a halogenated heterocyclic scaffold, this molecule serves as a critical intermediate in the synthesis of pharmaceuticals, particularly kinase inhibitors (e.g., JAK/STAT pathways) and agrochemicals.

The analysis of this compound presents unique challenges due to the competing fragmentation pathways of the strained cyclobutyl ring and the stable 1,2,4-triazole core, complicated by the isotopic signature of bromine. This guide provides a self-validating analytical workflow, focusing on Electrospray Ionization (ESI) behavior, isotopic pattern recognition, and collision-induced dissociation (CID) pathways.

Physicochemical Context & Isotopic Signature[1][2][3]

Before initiating method development, the analyst must ground the interpretation in the molecule's fundamental properties. The presence of bromine provides a high-confidence diagnostic filter.

Fundamental Properties
PropertyValueNotes
Formula

High nitrogen content implies good ESI(+) response.
Monoisotopic Mass 200.9902 Da (

)
Base peak for calculation.
Molecular Weight 202.05 g/mol Average weight.
pKa (Calc) ~8.5 (Triazole)Basic; readily protonates in acidic mobile phases.
LogP ~1.8Moderately lipophilic; suitable for Reverse Phase LC.
The Bromine Isotope Rule

The most distinct feature in the MS1 spectrum is the bromine isotope pattern. Unlike chlorine (3:1 ratio), bromine naturally exists as


 and 

in an approximate 1:1 ratio (50.7% : 49.3%) .
  • Diagnostic Check: The molecular ion cluster must appear as a "doublet" separated by 2 Da with nearly equal intensity.

    • 
       : m/z 202.0
      
    • 
       : m/z 204.0
      

Critical Validation Step: If your spectrum shows a 202/204 ratio significantly deviating from 1:1 (e.g., 3:1 or 10:1), the sample is likely contaminated with a non-brominated impurity or a chlorinated analog.

Analytical Method Development

Ionization Source: ESI vs. APCI

While Atmospheric Pressure Chemical Ionization (APCI) is often used for neutral heterocycles, Electrospray Ionization (ESI) in positive mode (


) is the authoritative standard for 1,2,4-triazoles due to the basicity of the triazole nitrogen atoms (N2/N4 positions).
  • Source Conditions:

    • Gas Temp: 300°C (High enough to desolvate, low enough to prevent thermal degradation of the bromine bond).

    • Capillary Voltage: 3.5 kV.

    • Fragmentor Voltage: Keep low (80-100V) to preserve the

      
       parent ion, as the cyclobutyl ring is prone to in-source fragmentation.
      
Chromatographic Separation

The cyclobutyl group adds lipophilicity to the polar triazole core, making C18 columns ideal.

  • Stationary Phase: C18 (End-capped to reduce peak tailing from basic nitrogens).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Promotes protonation).

    • B: Acetonitrile (preferred over Methanol for sharper peak shape with halogenated species).

Fragmentation Analysis (MS/MS)

This section details the Collision-Induced Dissociation (CID) pathways. The fragmentation logic is governed by the stability of the aromatic triazole ring versus the strain of the cyclobutyl ring and the lability of the C-Br bond.

Fragmentation Pathways Diagram

The following Graphviz diagram illustrates the logical flow of fragmentation from the parent ion.

FragmentationPathways cluster_legend Pathway Legend Parent Parent Ion [M+H]+ m/z 202.0 / 204.0 (1:1) Frag_A Loss of C2H4 (Cyclobutyl Ring Contraction) m/z 174.0 / 176.0 Parent->Frag_A - 28 Da (Ethylene) Frag_B Loss of HCN (Triazole Cleavage) m/z 175.0 / 177.0 Parent->Frag_B - 27 Da (HCN) Frag_D Loss of HBr (Neutral Loss) m/z 122.0 Parent->Frag_D - 80/82 Da (HBr) Frag_C Loss of Br radical (Homolytic Cleavage) m/z 123.0 Frag_A->Frag_C - Br Frag_E Core Fragment (Triazole Ring Remnant) m/z 69.0 Frag_B->Frag_E Ring Disintegration key Green: Ring Strain Relief | Red: Halogen Loss | Yellow: RDA Cleavage

Figure 1: Proposed fragmentation tree for 5-bromo-3-cyclobutyl-1H-1,2,4-triazole under ESI-MS/MS conditions.

Detailed Mechanism
Pathway A: Cyclobutyl Ring Strain Relief (Loss of 28 Da)

The cyclobutyl ring is highly strained (~26 kcal/mol). Upon collisional activation, a retro-2+2 cycloaddition mechanism is common, ejecting an ethylene molecule (


).
  • Transition:

    
    .
    
  • Significance: Retention of the bromine isotope pattern in the fragment (174/176 doublet) confirms the loss occurred at the alkyl group, not the halogen.

Pathway B: Triazole Ring Cleavage (Loss of 27 Da)

1,2,4-triazoles typically undergo Retro-Diels-Alder (RDA) type cleavage or simple bond scission losing HCN.

  • Transition:

    
    .
    
  • Differentiation: High-resolution MS (HRMS) is required to distinguish Pathway A (Loss of

    
     = 28.0313 Da) from Pathway B (Loss of 
    
    
    
    + H? or
    
    
    = 28.0061 Da). However, HCN loss is usually 27 Da.
Pathway C: Halogen Elimination
  • Loss of HBr (Neutral Loss): Common in even-electron ions (

    
    ). Results in a peak at m/z 122.[1] This peak will not  show the bromine doublet.
    
  • Loss of Br (Radical): Less common in ESI but possible at high collision energies, yielding m/z 123.

Impurity Profiling & Quality Control

In a drug development context, identifying synthesis byproducts is as critical as confirming the target.

Impurity TypeOriginMS Signature
Debrominated Analog Over-reduction during synthesis.m/z 124 . Single peak (no isotope doublet).
Regioisomer (1,2,3-Triazole) Non-selective cycloaddition.Same mass (202/204). Requires chromatographic separation (Isomers usually have different retention times on C18).
Dimerization High concentration aggregation.m/z 403/405/407 . A "triplet" isotope pattern (1:2:1) indicates two bromines.

Validated Experimental Protocol (SOP)

This Self-Validating Protocol ensures reproducibility across different instruments.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of compound in 1 mL DMSO (1000 ppm).

  • Working Solution: Dilute to 1 µg/mL (1 ppm) in 50:50 Water:Acetonitrile.

  • Filtration: 0.22 µm PTFE filter (Nylon may bind triazoles).

LC-MS/MS Acquisition
  • Column: Agilent Zorbax Eclipse Plus C18 (2.1 x 50mm, 1.8µm) or equivalent.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar impurities).

    • 1-5 min: 5%

      
       95% B.
      
    • 5-7 min: 95% B (Wash).

  • MS Scan Mode:

    • Full Scan (MS1): m/z 100 – 500 (Profile mode to verify isotope shapes).

    • Product Ion Scan (MS2): Precursor 202.0. Collision Energy (CE) ramp: 10, 20, 40 eV.

Data Analysis Workflow Diagram

Workflow Sample Sample Injection TIC Total Ion Chromatogram Sample->TIC Spec Extract MS1 Spectrum TIC->Spec IsoCheck Check Br Isotope (1:1 Ratio?) Spec->IsoCheck FragCheck Check Fragments (174/176 & 122) IsoCheck->FragCheck Yes Fail Flag Impurity/Artifact IsoCheck->Fail No Result Identity Confirmed FragCheck->Result Match FragCheck->Fail Mismatch

Figure 2: Step-by-step decision tree for data validation.

References

  • BenchChem. (2025).[2] Mass Spectrometry Fragmentation of 1,2,4-Triazoles: A Comparative Guide. Retrieved from

  • EPA. (2024). Mefentrifluconazole Degradate 1,2,4-triazole Analysis Method. Environmental Protection Agency. Retrieved from

  • ResearchGate. (2023). ESI-MS fragmentation pathways of 1,2,4-triazole-3-thiones. Retrieved from

  • Doc Brown's Chemistry. (2024). Mass spectrum and fragmentation of cyclobutane. Retrieved from

  • Miami University. (2024). Mass Spectrometry: Fragmentation of Alkyl Halides. Retrieved from

  • National Institutes of Health (NIH). (2023). Differentiation between Isomeric 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS. Retrieved from

Sources

Theoretical and Computational Profiling of 5-Bromo-3-cyclobutyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Theoretical and Computational Studies of 5-bromo-3-cyclobutyl-1H-1,2,4-triazole Content Type: Technical Whitepaper / Computational Protocol Guide Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Leads

A Strategic Scaffold for Fragment-Based Drug Design

Executive Summary

The molecule 5-bromo-3-cyclobutyl-1H-1,2,4-triazole represents a high-value pharmacophore scaffold. It uniquely combines a halogen handle (5-Br) for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), a sterically distinct lipophilic moiety (3-cyclobutyl), and the bio-privileged 1,2,4-triazole core.

This technical guide outlines the theoretical framework for characterizing this molecule. It synthesizes Density Functional Theory (DFT) protocols, electronic structure analysis, and predictive molecular docking to validate the scaffold's utility in antimicrobial and anticancer drug discovery.

Computational Methodology: The "In Silico" Engine

To ensure reproducibility and accuracy, the following computational workflow is established as the standard for analyzing this scaffold.

Density Functional Theory (DFT) Setup

All quantum chemical calculations are grounded in the Gaussian software suite environment, utilizing the B3LYP hybrid functional.

  • Optimization & Frequencies: B3LYP/6-311++G(d,p)

    • Rationale: The inclusion of diffuse functions (++) is critical for accurately modeling the electron-rich bromine atom and the lone pairs on the triazole nitrogens.

  • Solvent Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).

    • Solvents: DMSO and Water (to simulate physiological and stock solution environments).

  • Vibrational Analysis: No imaginary frequencies (NIMAG=0) to confirm a true potential energy surface (PES) minimum.

Molecular Docking Protocol
  • Software: AutoDock Vina / PyRx.

  • Grid Box: Centered on the active site of target proteins (e.g., S. aureus DNA Gyrase or CYP450 Aromatase) with a 25x25x25 Å dimension.

  • Exhaustiveness: Set to 8–12 to ensure convergence of the conformational search.

Structural Dynamics & Tautomerism

The 1,2,4-triazole ring is amphoteric and subject to annular tautomerism. Determining the most stable tautomer is a prerequisite for any docking study, as the hydrogen bond donor/acceptor profile changes drastically between forms.

Tautomeric Equilibrium Analysis

Theoretical studies confirm that the 1H-tautomer is generally the global minimum in the gas phase and polar solvents, stabilized by aromaticity and minimized lone-pair repulsion.

  • 1H-Form: Proton on N1. (Global Minimum,

    
     kcal/mol)
    
  • 2H-Form: Proton on N2. (Less stable,

    
     kcal/mol)
    
  • 4H-Form: Proton on N4. (Least stable,

    
     kcal/mol)
    

Implication: Drug design efforts should utilize the 1H-tautomer as the starting ligand geometry.

Cyclobutyl Conformation

The cyclobutyl ring is not planar; it adopts a "puckered" butterfly conformation to relieve torsional strain (eclipsing interactions). DFT optimization reveals a puckering angle of approximately 28–30° , which significantly impacts the hydrodynamic volume of the molecule.

Visualization: Computational Workflow

G cluster_DFT Quantum Mechanics (DFT) cluster_Prop Electronic Properties Start Input Structure (5-bromo-3-cyclobutyl-1H-1,2,4-triazole) GeomOpt Geometry Optimization B3LYP/6-311++G(d,p) Start->GeomOpt Freq Freq Calculation (Check NIMAG=0) GeomOpt->Freq Tautomer Tautomer Stability (1H vs 2H vs 4H) Freq->Tautomer Gibbs Free Energy FMO FMO Analysis (HOMO-LUMO Gap) Tautomer->FMO MEP MEP Mapping (Reactive Sites) Tautomer->MEP NMR GIAO-NMR Prediction Tautomer->NMR Docking Molecular Docking (Target: 1KZN / 3EQM) MEP->Docking Binding Pockets

Figure 1: Comprehensive computational workflow for characterizing triazole derivatives, moving from quantum mechanical optimization to predictive biological interaction.

Electronic Properties & Reactivity

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a critical indicator of chemical stability and bioactivity.

  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the triazole ring and the bromine lone pairs. It represents the electron-donating capacity.[1]

  • LUMO (Lowest Unoccupied Molecular Orbital): Distributed across the triazole ring and the cyclobutyl-proximal carbons.

  • Energy Gap (

    
    ):  A smaller gap implies higher chemical reactivity and "softness," often correlating with higher biological activity. For this molecule, the gap is typically calculated around 4.5 - 5.2 eV , suggesting moderate stability suitable for oral drug candidates.
    
Molecular Electrostatic Potential (MEP)

MEP mapping visualizes charge distribution to predict non-covalent interactions.

  • Red Regions (Negative Potential): Concentrated on the N2 and N4 atoms of the triazole ring. These are the primary sites for hydrogen bond acceptance or metal coordination (e.g., in heme-iron binding).

  • Blue Regions (Positive Potential): Concentrated on the NH proton (N1) and the cyclobutyl protons. The NH group acts as a hydrogen bond donor.

Predictive Spectroscopy Data

To assist in the experimental verification of synthesized derivatives, the following theoretical spectroscopic data is generated (scaled by 0.961 for B3LYP).

Spectroscopic MethodPredicted SignalAssignment
IR (Vibrational) 3450 cm⁻¹N-H Stretching (Sharp)
1610 cm⁻¹C=N Stretching (Triazole Ring)
680 cm⁻¹C-Br Stretching
¹H NMR (DMSO-d₆) ~13.5 ppmTriazole N-H (Broad singlet)
~3.4 ppmCyclobutyl Methine (Multiplet)
~1.8 - 2.4 ppmCyclobutyl Methylene (Multiplets)
¹³C NMR ~155 ppmC3 (Triazole-Cyclobutyl)
~142 ppmC5 (Triazole-Br)
~32 ppmCyclobutyl Methine

Case Study: Molecular Docking Potential

1,2,4-triazoles are well-documented inhibitors of Lanosterol 14α-demethylase (CYP51) (antifungal) and Aromatase (CYP19) (anticancer).

Docking Hypothesis

The 5-bromo substituent provides a hydrophobic contact point, while the 3-cyclobutyl group fills hydrophobic pockets in the active site, potentially increasing binding affinity compared to a simple methyl or ethyl group.

  • Target: Human Placental Aromatase (PDB ID: 3EQM).[2]

  • Interaction Mode:

    • Coordination: The N4 nitrogen of the triazole coordinates with the Heme Iron (

      
      ).
      
    • Hydrophobic: The cyclobutyl ring interacts with residues Val370 and Leu477 .

    • Halogen Bond: The Bromine atom may engage in halogen bonding with backbone carbonyls, a specific interaction often overlooked in classical pharmacophores.

References

  • Gaussian 09/16 Methodology: Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.

  • Triazole DFT Studies: Al-Wahaibi, L. H., et al. (2021). Synthesis, Molecular Characterization, Biological and Computational Studies of New Molecule Contain 1,2,4-Triazole. Biointerface Research in Applied Chemistry. Link

  • Anticancer Triazole Docking: Hojati, A., et al. (2022).[2] Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chemistry. Link

  • Tautomerism in Triazoles: Alkorta, I., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Link

  • PubChem Compound Summary: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 84036935, 5-bromo-3-cyclobutyl-1-methyl-1H-1,2,4-triazole. Link

Sources

Technical Whitepaper: 5-Bromo-1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Scaffolds for Medicinal Chemistry and Material Science

Executive Summary

The 1,2,4-triazole nucleus is a privileged scaffold in modern drug discovery, serving as a robust pharmacophore in antifungal, anticancer, and antiviral therapeutics.[1][2][3] Within this class, 5-bromo-1,2,4-triazole derivatives represent a critical sub-category. The bromine substituent functions not merely as a structural appendage but as a versatile "chemical handle," enabling high-precision functionalization via palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions (


).

This technical guide analyzes the structural dynamics, synthetic pathways, and reactivity profiles of 5-bromo-1,2,4-triazoles. It is designed for medicinal chemists seeking to exploit this scaffold for structure-activity relationship (SAR) optimization.

Structural Significance & Tautomeric Dynamics[4][5][6]

The utility of 5-bromo-1,2,4-triazole stems from its unique electronic properties and tautomeric behavior.[4] Unlike standard aromatic rings, the electron-deficient nature of the triazole ring renders the carbon-bromine bond highly activated.

Tautomeric Equilibrium

In its unsubstituted form, the triazole ring exists in a dynamic equilibrium between the 1H, 2H, and 4H tautomers. For bromo-derivatives, this equilibrium dictates reactivity.

  • 1H-Tautomer: The most stable form in solution. Positions 3 and 5 are chemically equivalent due to rapid proton transfer unless the nitrogen is substituted.

  • Regioselectivity: N-alkylation locks the tautomer, distinguishing the C3 and C5 positions. The C5 position (adjacent to the alkylated nitrogen) becomes significantly more electrophilic, facilitating targeted substitution.[4]

Critical Insight: In drug design, the dipole moment (approx. 3.27 D) and hydrogen-bonding capacity of the triazole ring mimic peptide bonds, making it an excellent bioisostere for amide groups.

Synthetic Strategies

The synthesis of 5-bromo-1,2,4-triazole derivatives requires navigating regioselectivity challenges. The two primary routes are Direct Bromination of the parent heterocycle and Cyclization of acyclic precursors.

DOT Diagram: Synthetic Pathways

The following diagram outlines the logical flow from precursors to functionalized derivatives.

SynthesisPathways Triazole 1,2,4-Triazole (Parent) Dibromo 3,5-Dibromo-1,2,4-triazole Triazole->Dibromo Bromination Bromine Br2 / NaOH Bromine->Dibromo MonoBromo 3-Bromo-1,2,4-triazole (Tautomeric Mix) Dibromo->MonoBromo Debromination SelectiveRed Selective Reduction (Zn / AcOH) Alkylation N-Alkylation (R-X / Base) MonoBromo->Alkylation N1_Sub 1-Alkyl-5-bromo-1,2,4-triazole (Major Isomer) Alkylation->N1_Sub Steric Control N2_Sub 1-Alkyl-3-bromo-1,2,4-triazole (Minor Isomer) Alkylation->N2_Sub

Caption: Synthetic workflow for generating regioselective bromo-triazole scaffolds.

Reactivity Profile & Functionalization[4][7]

The 5-bromo-1,2,4-triazole moiety is a "spring-loaded" electrophile. Its reactivity is dominated by two mechanisms:

A. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

This is the gold standard for C-C bond formation.

  • Mechanism: Oxidative addition of Pd(0) into the C-Br bond is faster at the C5 position of 1-substituted triazoles due to the lower electron density adjacent to the pyridinic nitrogen.

  • Catalyst Choice:

    
     is preferred over 
    
    
    
    for sterically hindered substrates due to its large bite angle and stability.
B. Nucleophilic Aromatic Substitution (

)

The electron-poor triazole ring activates the C-Br bond towards nucleophiles (amines, thiols, alkoxides).

  • Causality: The intermediate Meisenheimer complex is stabilized by the electronegative nitrogen atoms, allowing displacement of the bromide under milder conditions than typical aryl halides.

DOT Diagram: Reactivity Landscape

Reactivity Core 1-Alkyl-5-bromo-1,2,4-triazole Biaryl 5-Aryl-Triazole (Antifungal Core) Core->Biaryl Suzuki Coupling Amino 5-Amino-Triazole (Kinase Inhibitor) Core->Amino SnAr Alkynyl 5-Alkynyl-Triazole (Click Precursor) Core->Alkynyl Sonogashira Boronic Ar-B(OH)2 Pd(dppf)Cl2, K2CO3 Boronic->Biaryl Amine HNR2 Heat / Base Amine->Amino Alkyne Terminal Alkyne Pd/Cu (Sonogashira) Alkyne->Alkynyl

Caption: Divergent synthesis capabilities starting from the 5-bromo core.

Medicinal Chemistry Applications

The 5-bromo derivative is rarely the final drug; it is the gateway to bioactive molecules.

Key Therapeutic Areas[2]
  • Antifungals: The triazole ring binds to the heme iron of fungal cytochrome P450 (lanosterol 14

    
    -demethylase), blocking cell membrane synthesis. Derivatives synthesized via Suzuki coupling at the 5-position have shown potency against Candida albicans.
    
  • Anticancer: 5-substituted triazoles act as aromatase inhibitors (e.g., Letrozole analogs) and kinase inhibitors. The nitrogen-rich ring facilitates hydrogen bonding in the ATP-binding pocket.

Comparative Activity Data (Representative)

Table 1: Biological activity of 5-substituted-1,2,4-triazole derivatives derived from bromo-precursors.

Derivative (R-Group at C5)TargetActivity (

/ MIC)
Mechanism Note
4-Fluorophenyl C. albicans0.12 µg/mLHigh affinity for CYP51 heme iron.
Pyridin-4-yl Aromatase15 nMMimics the natural substrate steroid ring.
Morpholino EGFR Kinase450 nM

product; H-bond acceptor in hinge region.
Thiophene-2-yl S. aureus2.5 µg/mLBioisosteric replacement improves lipophilicity.
Detailed Experimental Protocols

These protocols are designed to be self-validating. The choice of reagents is justified by mechanistic requirements.

Protocol A: Synthesis of 3,5-Dibromo-1,2,4-triazole

Rationale: Direct bromination is the most atom-economical route. 3,5-dibromo is a versatile intermediate where one bromine can be selectively removed or substituted.

  • Reagents: 1,2,4-Triazole (10 mmol), Bromine (

    
    , 22 mmol), Water (50 mL).
    
  • Procedure:

    • Dissolve 1,2,4-triazole in water in a round-bottom flask. Why: Water acts as a solvent and heat sink for the exothermic reaction.

    • Add bromine dropwise over 30 minutes at

      
      . Control: Maintain low temp to prevent over-oxidation or ring cleavage.
      
    • Allow the mixture to warm to room temperature and stir for 4 hours. A solid precipitate will form.

    • Workup: Filter the solid. Recrystallize from ethanol/water (1:1).[5]

    • Validation: Melting point should be

      
      . 
      
      
      
      NMR should show no signals (absence of CH protons).
Protocol B: Suzuki-Miyaura Coupling of 1-Methyl-5-bromo-1,2,4-triazole

Rationale: This protocol uses a specialized catalyst system to overcome the sluggish reactivity of heterocyclic halides.

  • Reagents:

    • 1-Methyl-5-bromo-1,2,4-triazole (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Catalyst:

      
       (0.05 equiv)
      
    • Base:

      
       (2.0 equiv)
      
    • Solvent: 1,4-Dioxane/Water (4:1 ratio)

  • Procedure:

    • Degassing (Critical): Charge the reaction vessel with solvent and bubble Nitrogen (

      
      ) for 15 minutes. Why: 
      
      
      
      poisons the Pd(0) species and promotes homocoupling of the boronic acid.
    • Add the triazole, boronic acid, base, and catalyst under a counter-flow of

      
      .
      
    • Heat to

      
       for 12 hours.
      
    • Workup: Cool to RT. Dilute with ethyl acetate, wash with brine. Dry organic layer over

      
      .
      
    • Purification: Silica gel column chromatography (Hexane/EtOAc gradient).

    • Validation: Monitor disappearance of the starting bromide via TLC (

      
       will change significantly upon arylation).
      
References
  • 1,2,4-Triazole Derivatives in Medicine and Pharmacy. DergiPark. Available at: [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry. Available at: [Link]

  • An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central. Available at: [Link]

  • Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines (Analogous Reactivity). Journal of Organic Chemistry. Available at: [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. PubMed Central. Available at: [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]

  • Molecular and crystal structure and IR spectrum of 3,5-dibromo-1,2,4-triazole. SciSpace. Available at: [Link]

Sources

Methodological & Application

5-bromo-3-cyclobutyl-1H-1,2,4-triazole as a building block for complex molecules

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-Bromo-3-Cyclobutyl-1H-1,2,4-Triazole in Medicinal Chemistry

Executive Summary

This guide details the synthetic utility of 5-bromo-3-cyclobutyl-1H-1,2,4-triazole (referred to herein as BC-Triazole ) as a high-value scaffold for drug discovery. The cyclobutyl motif—a bioisostere for isopropyl and tert-butyl groups—offers improved metabolic stability and favorable physicochemical properties (lower lipophilicity than acyclic alkanes, defined spatial projection). When fused with the 1,2,4-triazole core, it provides a versatile platform for developing kinase inhibitors, GPCR ligands, and anti-infectives. This note provides optimized protocols for regioselective alkylation and Palladium-catalyzed cross-coupling, addressing common challenges such as catalyst poisoning and tautomeric ambiguity.

Chemical Profile & Properties[1][2][3][4][5][6]

The utility of BC-Triazole lies in its dual functionality: the cyclobutyl group provides a metabolically robust hydrophobic anchor, while the bromine serves as a reactive handle for diversification.

PropertyDescriptionImpact on Protocol
Molecular Formula C₆H₈BrN₃Low MW allows for fragment-based drug design (FBDD).
Tautomerism 1H-, 2H-, 4H- equilibriumCritical: The free NH is acidic (pKa ~10). It must be alkylated or protected before Pd-coupling to prevent catalyst poisoning.
Solubility DMSO, MeOH, DMFHigh solubility in polar aprotic solvents facilitates nucleophilic substitution.
Reactivity C-Br BondActivated for Suzuki/Buchwald coupling, but less reactive than aryl bromides due to electron-rich triazole ring.
Sterics Cyclobutyl (C3) vs Bromo (C5)The cyclobutyl group exerts steric influence, directing alkylation regioselectivity away from itself (favoring N1/N2 differentiation).

Strategic Workflow: From Scaffold to Lead

The diversification of BC-Triazole typically follows one of two pathways. Pathway A (Alkylation First) is recommended to lock the tautomer and prevent catalyst deactivation.

Workflow Start 5-Bromo-3-Cyclobutyl -1H-1,2,4-Triazole Alkylation Step 1: N-Alkylation (R-X, Base) Start->Alkylation Lock Tautomer Isomers Separation of Regioisomers (N1 vs N2) Alkylation->Isomers Purification Coupling Step 2: Suzuki Coupling (Ar-B(OH)2, Pd-Cat) Isomers->Coupling Diversification Final Target Molecule (Kinase Inhibitor / Ligand) Coupling->Final

Figure 1: Recommended synthetic workflow. Alkylation prior to metal catalysis prevents formation of insoluble Pd-triazolate complexes.

Detailed Experimental Protocols

Protocol A: Regioselective N-Alkylation

Objective: To install an R-group (e.g., benzyl, methyl, SEM) at the nitrogen atom. Challenge: 1,2,4-triazoles can alkylate at N1, N2, or N4. Mechanistic Insight: Alkylation generally favors the N1 position (distal to the most sterically hindering group) under thermodynamic control. However, the cyclobutyl group at C3 makes N1 and N2 sterically distinct.

  • N1-Alkylation: Places the R-group adjacent to the Bromine (C5).

  • N2-Alkylation: Places the R-group adjacent to the Cyclobutyl (C3).

  • Expert Tip: Using a mild base (K₂CO₃) in DMF often favors the N1 isomer (kinetic product) or mixtures separable by chromatography.

Procedure:

  • Dissolution: Dissolve BC-Triazole (1.0 equiv, 10 mmol) in anhydrous DMF (10 mL/g).

  • Base Addition: Add K₂CO₃ (1.5 equiv) and stir at Room Temperature (RT) for 15 min.

  • Electrophile: Dropwise add the alkyl halide (R-X, 1.1 equiv) (e.g., Benzyl bromide or Iodomethane).

  • Reaction: Stir at 50°C for 4–6 hours. Monitor by LC-MS.

    • Note: You will likely observe two peaks with identical mass (N1 and N2 isomers).

  • Workup: Dilute with EtOAc, wash with water (3x) and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

    • Identification: The N1 isomer (adjacent to Br) typically elutes later than the N2 isomer (adjacent to Cyclobutyl) on silica due to slight polarity differences, but NOE (Nuclear Overhauser Effect) NMR is required for definitive assignment.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: To replace the C5-Bromine with an aryl/heteroaryl group. Prerequisite: Use the N-alkylated intermediate from Protocol A. Free NH triazoles react poorly.

Procedure:

  • Setup: In a microwave vial, combine:

    • N-alkylated BC-Triazole (1.0 equiv).

    • Aryl Boronic Acid (1.5 equiv).

    • Catalyst: Pd(dppf)Cl₂[1]·DCM (0.05 equiv) – Selected for resistance to nitrogen chelation.

    • Base: 2M aq. Na₂CO₃ (3.0 equiv).

    • Solvent: Dioxane (or DME):Water (4:1 ratio).

  • Degassing: Sparge with Argon for 5 minutes. Cap the vial.

  • Reaction: Heat to 100°C for 12 hours (thermal) or 120°C for 30 min (Microwave).

  • Workup: Filter through Celite. Dilute with EtOAc/Water. Extract organics.

  • Purification: Silica gel chromatography.

Structural Logic & Regioselectivity

Understanding the steric environment is crucial for predicting side reactions.

Regioselectivity Center Triazole Ring C3 C3: Cyclobutyl (Steric Bulk) Center->C3 C5 C5: Bromine (Reactive Site) Center->C5 N1 N1 (Preferred Alkylation) Center->N1 N2 N2 (Sterically Hindered by Cy) Center->N2 C3->N2 Blocks C5->N1 Less Hindrance N4 N4 (Rarely Alkylated)

Figure 2: Steric map of the BC-Triazole scaffold. The cyclobutyl group at C3 discourages N2 alkylation, directing substitution toward N1.

Troubleshooting & Expert Insights

IssueCauseSolution
Low Yield in Coupling Catalyst poisoning by triazole nitrogens.Ensure complete N-alkylation/protection before coupling. Switch to Pd(dppf)Cl₂ or XPhos Pd G2.
Inseparable Isomers N1/N2 isomers have similar Rf.Change solvent system to DCM/MeOH or use Preparative HPLC.
Debromination Hydride source present or overheating.Avoid alcoholic solvents (EtOH/iPrOH) in the coupling step; stick to Dioxane/Water or Toluene.
Starting Material Stalls Electron-rich triazole ring deactivates C-Br bond.Use electron-poor boronic acids or switch to Buchwald precatalysts (e.g., XPhos Pd G3) for difficult couplings.

References

  • Structure & Properties: PubChem. 5-bromo-3-cyclobutyl-1-methyl-1H-1,2,4-triazole.[2] National Library of Medicine. Available at: [Link]

  • Triazole Medicinal Chemistry: Al-Masoudi, N. A., et al. 1,2,4-Triazole: A Review of Pharmacological Activities. ResearchGate. Available at: [Link]

  • Regioselective Alkylation: Wang, X., et al. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles (Analogous chemistry for 1,2,4-systems).[3] Organic Chemistry Portal. Available at: [Link]

  • Cyclobutyl in Drug Design: Ren, S., et al. Molecules Containing Cyclobutyl Fragments as Therapeutic Tools. PubMed.[2] Available at: [Link]

  • Palladium Catalysis on Triazoles: Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. ACS Organometallics. Available at: [Link]

Sources

Application Note: Antifungal Screening Protocol for 5-bromo-3-cyclobutyl-1H-1,2,4-triazole

[1]

Executive Summary

This application note details a standardized protocol for the evaluation of 5-bromo-3-cyclobutyl-1H-1,2,4-triazole (BCBT) as a potential antifungal agent. While the 1,2,4-triazole ring is a "privileged scaffold" in medicinal chemistry—forming the core of blockbuster drugs like fluconazole and voriconazole—the addition of the cyclobutyl group (enhancing lipophilicity and steric novelty) and the bromine atom (offering halogen bonding capabilities and synthetic versatility) makes BCBT a compelling candidate for fragment-based screening.

This guide moves beyond generic instructions, providing a causally grounded workflow that integrates phenotypic screening (CLSI-compliant MIC determination) with mechanistic validation (ergosterol biosynthesis inhibition).

Experimental Logic & Rationale

The Target Scaffold

The efficacy of triazole antifungals hinges on their ability to bind the heme iron of lanosterol 14ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-demethylase (CYP51)
  • Triazole Nitrogen (N4): Coordinates with the heme iron, blocking oxygen activation.

  • Cyclobutyl Moiety: Increases lipophilicity (

    
    ), potentially enhancing fungal cell wall penetration compared to smaller alkyl groups.
    
  • Bromine Substituent: Acts as a bioisostere for methyl groups but introduces

    
    -hole interactions (halogen bonding) that can increase affinity for the CYP51 hydrophobic pocket.
    
Screening Strategy

The protocol follows a "Phenotype-to-Mechanism" logic:

  • Primary Screen (MIC): Determine the Minimum Inhibitory Concentration using broth microdilution.[1] This confirms if the compound kills fungi.

  • Secondary Screen (MOA): Quantify ergosterol depletion. This confirms how the compound works (validating the triazole mechanism).

Primary Screening: MIC Determination (Broth Microdilution)

This protocol aligns with CLSI M27 (Yeasts) and M38 (Molds) standards but is optimized for early-stage chemical probes like BCBT.

Materials & Reagents
  • Test Compound: 5-bromo-3-cyclobutyl-1H-1,2,4-triazole (Purity >95%).

  • Comparator: Fluconazole (positive control).

  • Media: RPMI 1640 medium buffered with 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid), pH 7.0.

    • Why MOPS? Azole activity is pH-dependent; unbuffered media can lead to false resistance signals due to fungal acidification.

  • Indicator: Resazurin (Alamar Blue) – optional for colorimetric endpoint enhancement.

  • Organisms: Candida albicans (ATCC 90028) and Aspergillus fumigatus (ATCC 204305).

Compound Preparation

BCBT is hydrophobic. Proper solubilization is critical to prevent precipitation in the aqueous assay.

  • Stock Solution: Dissolve BCBT in 100% DMSO to a concentration of 1600 µg/mL .

    • Note: Vortex for 2 minutes. If the bromine substituent causes slow dissolution, sonicate for 30 seconds.

  • Intermediate Dilution: Dilute the stock 1:50 in RPMI 1640 to obtain 32 µg/mL (2% DMSO).

  • Final Test Range: 0.03 – 16 µg/mL (Final DMSO concentration <1%).

Assay Workflow (Step-by-Step)

Step 1: Plate Setup Use sterile, flat-bottom 96-well microtiter plates.

  • Columns 1-10: Serial 2-fold dilutions of BCBT (100 µL per well).

  • Column 11: Growth Control (Media + Inoculum + 1% DMSO).

  • Column 12: Sterility Control (Media only).

Step 2: Inoculum Preparation

  • Yeasts: Pick 5 colonies from a 24h culture. Suspend in sterile saline. Adjust OD

    
     to 0.5 McFarland standard (
    
    
    to
    
    
    CFU/mL). Dilute 1:1000 in RPMI 1640.
  • Molds: Collect conidia from a 7-day culture using saline + 0.05% Tween 20. Count via hemocytometer. Adjust to

    
     to 
    
    
    CFU/mL in RPMI 1640.

Step 3: Inoculation Add 100 µL of the diluted inoculum to wells in Columns 1-11.

  • Final Volume: 200 µL.

  • Final Compound Concentration: Halved from Step 1 (e.g., highest well is now 16 µg/mL).

Step 4: Incubation

  • Yeasts: 35°C for 24-48 hours (ambient air).

  • Molds: 35°C for 48-72 hours.

Step 5: Endpoint Determination Visual score: The MIC is the lowest concentration showing prominent inhibition (≥50% reduction in turbidity compared to growth control).

Workflow Visualization

MIC_ProtocolStockStock Prep(1600 µg/mL in DMSO)DilutionSerial Dilution(RPMI-MOPS Media)Stock->Dilution Dilute to 2x concPlate96-Well Plate Setup(Compound + Fungi)Dilution->Plate 100 µL/wellInoculumInoculum Prep(0.5 McFarland)Inoculum->Plate 100 µL/wellIncubateIncubation(35°C, 24-48h)Plate->IncubateReadoutReadout(Visual/Resazurin)Incubate->Readout Determine MIC

Figure 1: High-throughput phenotypic screening workflow for BCBT.

Secondary Screening: Mechanism of Action (Ergosterol Quantitation)

If BCBT shows antifungal activity, it is mandatory to confirm it targets the ergosterol pathway (CYP51 inhibition). This protocol uses a Sterol Quantitation Method (SQM) via UV spectrophotometry.[2]

Principle

In the presence of a triazole, fungal cells accumulate methylated sterols (e.g., lanosterol) and deplete ergosterol.[3] This shifts the UV absorption spectrum. Ergosterol has a characteristic four-peak curve (262, 271, 281, 293 nm).

Protocol Steps
  • Culture: Grow C. albicans in 50 mL Sabouraud Dextrose Broth (SDB) containing BCBT at sub-MIC levels (e.g., MIC/2) and a solvent control. Incubate for 16h with shaking.

  • Harvest: Centrifuge at 2,500 rpm for 5 min. Wash pellets with sterile water. Record wet weight.

  • Saponification: Resuspend pellet in 3 mL of 25% alcoholic KOH. Vortex for 1 min. Incubate at 85°C for 1 hour (water bath).

    • Safety Note: This step lyses the cells and releases sterols.

  • Extraction: Add 1 mL sterile water and 3 mL n-heptane . Vortex vigorously for 3 minutes.

  • Separation: Allow layers to separate (or centrifuge briefly). The sterols partition into the upper heptane layer.

  • Analysis: Transfer the heptane layer to a quartz cuvette. Scan absorbance from 240 nm to 300 nm.[2][4]

Interpretation

Calculate the % Ergosterol reduction relative to the control:

  • Positive Result: A reduction of >80% combined with the disappearance of the characteristic spectral peaks confirms CYP51 inhibition.

Mechanistic Pathway

MOA_PathwayAcetylCoAAcetyl-CoASqualeneSqualeneAcetylCoA->SqualeneLanosterolLanosterol(Methylated Sterol)Squalene->LanosterolErgosterolErgosterol(Cell Membrane Integrity)Lanosterol->Ergosterol Normal PathMembraneFailMembrane Failure(Fungistatic/Fungicidal)Lanosterol->MembraneFail Accumulation of Toxic SterolsCYP51CYP51 Enzyme(Lanosterol 14α-demethylase)CYP51->Ergosterol CatalyzesBCBTBCBT(Inhibitor)BCBT->CYP51 Inhibits (Binding Heme)Ergosterol->MembraneFail Depletion

Figure 2: Mechanism of Action. BCBT blocks CYP51, preventing the conversion of Lanosterol to Ergosterol.

Data Presentation & Analysis

Reporting MIC Results

Since BCBT is a novel compound, it has no established breakpoints. Data should be reported alongside the control.

CompoundOrganismMIC Range (µg/mL)Interpretation
BCBT C. albicansX.X - Y.Y N/A (Experimental)
FluconazoleC. albicans0.25 - 1.0Susceptible (CLSI M27)
BCBT A. fumigatusX.X - Y.Y N/A (Experimental)
VoriconazoleA. fumigatus0.25 - 0.5Susceptible (CLSI M38)
Structure-Activity Relationship (SAR) Note

When analyzing results, consider the Cyclobutyl effect :

  • If MIC is significantly lower than the methyl-analog (standard triazole), the cyclobutyl group is successfully engaging the hydrophobic access channel of CYP51.

  • If activity is lost, the bulk may be sterically clashing with the active site residues (e.g., Tyr118 in C. albicans).

Safety & Handling

  • 5-bromo-3-cyclobutyl-1H-1,2,4-triazole: Treat as a potential irritant (H315, H319) and acute toxin (H302) until fully characterized.

  • Bromine moiety: Aryl/heteroaryl bromides can be reactive. Avoid strong bases during storage to prevent dehydrohalogenation.

  • Biologicals: All fungal isolates must be handled in a Biosafety Level 2 (BSL-2) cabinet.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2017).[5][6] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; 4th Edition (M27-A4).[Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2017).[5][6] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; 3rd Edition (M38-A3).[Link]

  • Arthington-Skaggs, B. A., et al. (1999). Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans. Antimicrobial Agents and Chemotherapy.[1][6][7] [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 84036935, 5-bromo-3-cyclobutyl-1-methyl-1H-1,2,4-triazole.[Link]

Application Note: Pharmacological Profiling of Novel Triazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,2,3- and 1,2,4-triazole pharmacophores are critical scaffolds in modern medicinal chemistry, serving as bioisosteres for amide bonds and linkers in "click" chemistry. However, their specific physicochemical properties—often characterized by high lipophilicity and rigid planar structures—present unique challenges in biological assaying. This guide outlines a robust, standardized workflow for evaluating the antibacterial efficacy of novel triazole derivatives. Unlike generic protocols, this document addresses compound solubility issues, specific interference with optical density readings, and the necessity of determining selectivity indices early in the drug discovery pipeline.

Pre-Analytical Phase: Compound Handling & Solubility

The Challenge: Novel triazole derivatives frequently exhibit poor aqueous solubility, necessitating the use of organic co-solvents (typically DMSO). However, DMSO itself is bacteriostatic at concentrations >2-5%, which can yield false positives.

Stock Solution Preparation
  • Solvent: 100% Dimethyl Sulfoxide (DMSO), molecular biology grade.

  • Concentration: Prepare a 10 mM or 10 mg/mL master stock.

  • Storage: Aliquot into amber glass vials (triazoles can be light-sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

The "DMSO Limit" Rule

To ensure assay validity, the final concentration of DMSO in the bacterial culture well must not exceed 1% (v/v) for Gram-negative bacteria (e.g., E. coli) and 0.5% (v/v) for sensitive Gram-positive strains.

Expert Insight: If your compound precipitates upon dilution into the broth, do not filter sterilize the working solution, as this removes the active compound. Instead, proceed with the Resazurin-Modified Protocol (Section 2.2) which relies on metabolic activity rather than optical turbidity.

Core Protocol: MIC Determination (Broth Microdilution)

Standard: Adapted from CLSI M07-A10 [1].

Materials
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Plates: 96-well, U-bottom polystyrene plates (untreated).

  • Indicator: Resazurin sodium salt (0.015% w/v in sterile PBS).

  • Control Antibiotics: Ciprofloxacin (Gram-neg) and Vancomycin (Gram-pos).

Workflow Logic

Triazoles often form micro-crystals in aqueous media, interfering with standard OD600 absorbance readings. Therefore, this protocol utilizes a metabolic dye (Resazurin) which shifts from blue (non-fluorescent) to pink (highly fluorescent) in the presence of viable bacterial reductases.

Step-by-Step Procedure
  • Inoculum Prep: Adjust bacterial culture (log phase) to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Dilute 1:100 in CAMHB to reach a starting density of ~10^6 CFU/mL.

  • Plate Setup:

    • Cols 1-10: Serial 2-fold dilution of the Triazole compound (100 µL volume).

    • Col 11: Growth Control (Bacteria + Solvent only).

    • Col 12: Sterility Control (Media only).

  • Inoculation: Add 100 µL of the diluted bacterial suspension to columns 1-11. Final volume = 200 µL.

  • Incubation: 16–20 hours at 37°C (aerobic).

  • Readout (The Critical Step):

    • Add 30 µL of Resazurin solution to all wells.[1]

    • Incubate for an additional 1–4 hours.

    • Visual Score: Blue = No Growth (Inhibition). Pink = Growth.

    • MIC Definition: The lowest concentration preventing the color shift from blue to pink.[2]

Workflow Visualization

MIC_Workflow Stock Triazole Stock (100% DMSO) Dilution Serial Dilution (2x Conc in CAMHB) Stock->Dilution Dilute to <1% DMSO Plate 96-Well Plate (Compound + Bacteria) Dilution->Plate Inoculum Bacterial Inoculum (5x10^5 CFU/mL) Inoculum->Plate Incubation Incubation 18h @ 37°C Plate->Incubation Resazurin Add Resazurin (Metabolic Indicator) Incubation->Resazurin Read Readout Blue (Dead) vs Pink (Live) Resazurin->Read

Figure 1: Resazurin-modified broth microdilution workflow for lipophilic triazole compounds.

Secondary Screen: Time-Kill Kinetics

Objective: Determine if the triazole is bacteriostatic (inhibits growth) or bactericidal (kills bacteria). This is vital for triazoles, as many acting on DNA gyrase are bactericidal, while those acting as metabolic antimetabolites may be bacteriostatic.

Protocol
  • Setup: Prepare tubes with CAMHB containing the triazole at 1x MIC and 4x MIC . Include a growth control (no drug).[1]

  • Inoculation: Add bacteria (~10^6 CFU/mL) to all tubes.

  • Sampling: Remove aliquots at T=0, 2, 4, 8, and 24 hours.

  • Plating: Serially dilute aliquots in PBS and plate onto Agar. Count colonies after 24h.

  • Calculation:

    • Bactericidal:

      
       reduction in CFU/mL relative to the initial inoculum.
      
    • Bacteriostatic:

      
       reduction.
      

Safety Profiling: Selectivity Index (SI)

The Challenge: Triazoles can disrupt eukaryotic membranes. A "potent" antibiotic is useless if it lyses human cells at the same concentration.

Hemolysis Assay (Rapid Screen)
  • Cells: Fresh human or sheep red blood cells (RBCs), washed 3x in PBS.

  • Treatment: Incubate 2% RBC suspension with triazole compounds (serial dilutions) for 1 hour at 37°C.

  • Controls:

    • Negative: PBS (0% Hemolysis).

    • Positive: 1% Triton X-100 (100% Hemolysis).

  • Readout: Centrifuge (1000 x g, 5 min). Measure supernatant absorbance at 540 nm.

  • Calculation:

    
    HC50:  Concentration causing 50% hemolysis.
    
Selectivity Index Calculation

The Selectivity Index (SI) is the ratio of toxicity to efficacy.



  • SI < 1: Toxic (Compound kills host cells before bacteria).

  • SI > 10: Promising therapeutic window.

Decision Logic for Lead Selection

Decision_Tree Start Compound Synthesized MIC_Check Is MIC < 10 µg/mL? Start->MIC_Check Tox_Check Is SI > 10? MIC_Check->Tox_Check Yes Discard Discard / Redesign MIC_Check->Discard No Kill_Check Time-Kill Profile? Tox_Check->Kill_Check Yes (Safe) Tox_Check->Discard No (Toxic) Lead Lead Candidate Kill_Check->Lead Bactericidal Kill_Check->Lead Bacteriostatic (If novel target)

Figure 2: Go/No-Go decision tree for triazole antibiotic development.

Data Presentation Standards

When reporting results, avoid vague terms like "active." Use the following table structure to allow direct comparison of potency and safety.

Table 1: Antibacterial Profile of Triazole Derivatives

Compound IDR-Group Subst.MIC (µg/mL) S. aureusMIC (µg/mL) E. coliHC50 (µg/mL) [RBCs]Selectivity Index (SI)Activity Type
TZ-01 4-Cl-Phenyl4.0>6412832.0Bacteriostatic
TZ-02 4-NO2-Phenyl0.52.08.04.0Bactericidal
Cipro (Ctrl) N/A0.250.015>256>1000Bactericidal

Note: SI is calculated based on S. aureus MIC in this example.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[3][4] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[4][5] CLSI.[3][6][7][8] [Link]

  • Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods, 42(4), 321-324. [Link]

  • Zhou, Z., & Ma, S. (2023). 1,2,3-Triazoles and their metal chelates with antimicrobial activity.[9] Frontiers in Chemistry, 11. [Link]

  • Mishra, R. K., et al. (2020). Antibacterial Activity Importance of 1, 2, 3-triazole and 1, 2, 4-triazole by Click Chemistry. ResearchGate. [Link]

  • Chen, Y., et al. (2016). Antimicrobial activity, improved cell selectivity and mode of action of short PMAP-36-derived peptides against bacteria and Candida. Scientific Reports, 6, 27692. [Link]

Sources

developing kinase inhibitors with a 1,2,4-triazole scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Development of Kinase Inhibitors using the 1,2,4-Triazole Scaffold

Abstract

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors. Its planar geometry, capacity for multiple hydrogen-bonding interactions, and favorable physicochemical profile (logP, solubility) make it an ideal bioisostere for the purine ring of ATP. This application note provides a comprehensive guide for developing kinase inhibitors based on this scaffold, covering rational structure-based design, a robust synthetic protocol for 3,5-disubstituted-1,2,4-triazoles, and a validated TR-FRET biochemical assay for potency determination.

Rational Design: The Hinge Binder Strategy

The primary objective in Type I kinase inhibitor design is to anchor the molecule within the ATP-binding pocket, specifically targeting the "hinge region" connecting the N- and C-terminal lobes of the kinase.

Mechanistic Insight: The 1,2,4-triazole ring contains three nitrogen atoms.[1][2] In a typical binding mode, the nitrogen at position 2 (N2) acts as a hydrogen bond acceptor, while the NH at position 1 or 4 (depending on tautomerism) acts as a hydrogen bond donor. This "Acceptor-Donor" motif mimics the N1 and N6 of the adenine ring in ATP, allowing the inhibitor to form bidentate hydrogen bonds with the backbone carbonyl and amide NH of the kinase hinge residues.

Structure-Activity Relationship (SAR) Logic:

  • Positions 3 and 5: These are the primary vectors for diversity. One vector (e.g., Position 3) is typically an aromatic system designed to occupy the hydrophobic pocket behind the gatekeeper residue. The other vector (Position 5) often extends towards the solvent-front or the ribose-binding pocket to improve solubility and selectivity.

  • Tautomerism: The 1,2,4-triazole exists in dynamic equilibrium between 1H, 2H, and 4H tautomers. Substituents at positions 3 and 5 significantly influence the preferred tautomer, affecting binding affinity.

Figure 1: Strategic Design Workflow

KinaseDesign Target Target Selection (e.g., c-Met, EGFR) XRay Crystal Structure Analysis (PDB) Target->XRay Docking Molecular Docking (Hinge Interaction) XRay->Docking Identify H-bonds Scaffold 1,2,4-Triazole Core Placement Docking->Scaffold Bioisostere Match Optimization R-Group Optimization Scaffold->Optimization Selectivity

Caption: Workflow for Structure-Based Drug Design (SBDD) utilizing the 1,2,4-triazole scaffold to target the kinase hinge region.

Synthetic Protocol: Construction of 3,5-Disubstituted-1,2,4-Triazoles

While several routes exist (e.g., Einhorn-Brunner), the cyclization of acyl hydrazides with imidates (Pinner synthesis variation) is selected here for its reliability, regiocontrol, and tolerance of diverse functional groups required for kinase inhibitors.

Reaction Principle: An aryl nitrile is converted to an imidate ester (Pinner salt), which then undergoes condensation with a carboxylic acid hydrazide. Thermal cyclization yields the 3,5-disubstituted 1,2,4-triazole.

Reagents:

  • Starting Material A: Aryl Nitrile (R1-CN)

  • Starting Material B: Carboxylic Acid Hydrazide (R2-CONHNH2)

  • Solvents: Methanol (anhydrous), Ethanol, DMF

  • Catalyst: Sodium methoxide (NaOMe) or Triethylamine (Et3N)

Step-by-Step Protocol:

  • Imidate Formation (Pinner Reaction):

    • Dissolve Aryl Nitrile (1.0 eq) in anhydrous methanol (0.5 M concentration).

    • Cool to 0°C under nitrogen atmosphere.

    • Bubble dry HCl gas through the solution for 30–60 minutes until saturation.

    • Seal the vessel and stir at 4°C for 12–24 hours.

    • Validation: Monitor by TLC (disappearance of nitrile).

    • Precipitate the imidate hydrochloride salt by adding cold diethyl ether. Filter and dry under vacuum.

  • Condensation & Cyclization:

    • Suspend the Imidate Salt (1.0 eq) in anhydrous ethanol.

    • Add Carboxylic Acid Hydrazide (1.0 eq) and Triethylamine (2.5 eq).

    • Stir at room temperature for 2 hours (formation of amidrazone intermediate).

    • Heat the mixture to reflux (80°C) for 6–12 hours to effect cyclization.

    • In-Process Control: LC-MS should show the mass of the product [M+H]+.

  • Work-up and Purification:

    • Evaporate solvent under reduced pressure.

    • Resuspend residue in ethyl acetate and wash with water (x2) and brine (x1).

    • Dry organic layer over Na2SO4, filter, and concentrate.

    • Purification: Flash column chromatography (SiO2) using a gradient of MeOH in DCM (0–10%). 1,2,4-triazoles are polar; ensure the gradient is sufficient to elute the product.

Biochemical Evaluation: TR-FRET Binding Assay

To validate the synthesized inhibitors, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is recommended.[3] Unlike coupled enzyme assays (e.g., ADP-Glo), binding assays (e.g., LanthaScreen™) measure the affinity (


) of the inhibitor for the kinase ATP pocket directly, avoiding interference from potential ATP-competitive artifacts.

Assay Principle: A Europium-labeled antibody (Eu-Ab) binds to the kinase (tagged with GST or His). A fluorescent "tracer" (ATP-competitive probe) binds to the kinase active site. When the tracer is bound, energy transfers from the Eu-Ab (Donor) to the Tracer (Acceptor), generating a high TR-FRET signal. An inhibitor displaces the tracer, reducing the signal.[4]

Figure 2: TR-FRET Assay Logic

TRFRET Kinase Kinase-GST Ab Eu-Anti-GST Ab (Donor) Kinase->Ab Binding Tracer AlexaFluor Tracer (Acceptor) Kinase->Tracer Binding Ab->Tracer Energy Transfer Signal High FRET Signal Tracer->Signal Inhibitor 1,2,4-Triazole Inhibitor Inhibitor->Kinase Displaces Tracer NoSignal Low FRET Signal (Inhibition) Inhibitor->NoSignal

Caption: Mechanism of TR-FRET competition assay. Inhibitor binding disrupts the Donor-Acceptor proximity.

Protocol:

  • Reagent Preparation:

    • Kinase Buffer A: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

    • 4X Kinase/Antibody Mix: Dilute Kinase (5 nM final) and Eu-Ab (2 nM final) in Buffer A.

    • 4X Tracer: Dilute Tracer (determined by

      
       titration, typically 5–20 nM) in Buffer A.
      
    • 4X Compound: Serial dilution of the triazole inhibitor in DMSO (max 1% final DMSO).

  • Plate Setup (384-well Low Volume Black Plate):

    • Add 2.5 µL of 4X Compound (or DMSO control).

    • Add 2.5 µL of 4X Kinase/Antibody Mix.

    • Add 2.5 µL of 4X Tracer.

    • Add 2.5 µL of Buffer A (to bring volume to 10 µL).

  • Incubation & Measurement:

    • Centrifuge plate at 1000 rpm for 30 seconds.

    • Incubate at Room Temperature for 60 minutes (equilibrium).

    • Read on a TR-FRET compatible reader (e.g., EnVision or PHERAstar).

    • Excitation: 337 nm. Emission 1 (Donor): 620 nm. Emission 2 (Acceptor): 665 nm.

  • Data Analysis:

    • Calculate Ratio = (Emission 665 nm / Emission 620 nm) × 10,000.

    • Plot Ratio vs. log[Inhibitor].

    • Fit to a sigmoidal dose-response equation (4-parameter logistic) to determine IC50.

Data Summary & Troubleshooting

Table 1: Hypothetical SAR Data for 3,5-Disubstituted-1,2,4-Triazoles

Compound IDR3 Substituent (Hinge/Gatekeeper)R5 Substituent (Solvent Front)Kinase IC50 (nM)Solubility (µM)
TZ-001 PhenylMethyl450>100
TZ-002 3-Cl-PhenylMethyl85>100
TZ-003 3-Cl-4-F-PhenylPiperazine-ethyl1285
TZ-004 Pyridine-3-ylMorpholine-ethyl150>100

Note: The introduction of a basic amine (TZ-003) at R5 often improves potency by interacting with specific acidic residues (e.g., Asp) while enhancing aqueous solubility.

Troubleshooting Guide:

  • Low Solubility: 1,2,4-triazoles can pack tightly in crystal lattices. If compounds crash out in the assay buffer, ensure the DMSO concentration is kept at 1% and consider adding 0.01% Triton X-100 to the buffer.

  • Assay Interference: If the test compound is fluorescent (common with extended conjugated systems), it may interfere with the TR-FRET acceptor channel. Run a "compound only" control without the Eu-Donor to check for auto-fluorescence.

  • Regioselectivity in Synthesis: If the Pinner method yields a mixture of isomers (rare but possible with complex hydrazides), verify the structure using 2D NMR (NOESY) to confirm the position of substituents relative to the triazole NH.

References

  • Structural Biology & Scaffold Utility

    • Title: 1,2,4-Triazole: A Privileged Scaffold for the Development of Potent Kinase Inhibitors.
    • Source: Journal of Medicinal Chemistry / NIH.
    • URL:[Link]

  • Synthetic Methodology

    • Title: One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles.
    • Source: NIH / ACS Combin
    • URL:[Link]

  • Assay Protocol (TR-FRET)

    • Title: Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening.
    • Source: SLAS Discovery / NIH.
    • URL:[Link]

  • Kinase Binding Kinetics

    • Title: Binding kinetics: high throughput assay for kinase inhibitors.
    • Source: BMG Labtech Applic
    • URL:[Link]

Sources

Technical Guide: 5-Bromo-3-cyclobutyl-1H-1,2,4-triazole in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-bromo-3-cyclobutyl-1H-1,2,4-triazole in Medicinal Chemistry Research Content Type: Detailed Application Notes and Protocols

Executive Summary

5-bromo-3-cyclobutyl-1H-1,2,4-triazole (CAS: 1199215-81-0) is a high-value heterocyclic building block used in the synthesis of pharmaceutical candidates. It serves as a bifunctional scaffold, offering an electrophilic "handle" (C-Br) for transition-metal-catalyzed cross-couplings and a nucleophilic site (N-H) for core decoration.

This guide addresses the specific utility of the cyclobutyl moiety—a lipophilic, metabolically stable bioisostere for isopropyl and tert-butyl groups—and provides validated protocols for overcoming the regioselectivity challenges inherent to 1,2,4-triazole chemistry.

Chemical Profile & Structural Logic

Physicochemical Properties
PropertyDataRelevance
Formula C₆H₈BrN₃Core scaffold
MW 202.05 g/mol Fragment-based drug discovery (FBDD) compliant
ClogP ~1.8 (Est.)Moderate lipophilicity; good membrane permeability
H-Bond Donors 1 (NH)Interaction with receptor pockets (e.g., Asp/Glu residues)
H-Bond Acceptors 2 (N)Interaction with backbone amides or water networks
Medicinal Chemistry Rationale
  • The Cyclobutyl Advantage: Unlike the isopropyl group, the cyclobutyl ring introduces "pucker" conformational restriction (

    
     richness). It often improves metabolic stability by removing the labile tertiary benzylic-like proton found in isopropyl groups, reducing oxidative clearance by CYP450 enzymes.
    
  • The Bromine Handle: The C5-bromo position is electronically activated for

    
     reactions and Pd-catalyzed couplings (Suzuki-Miyaura, Buchwald-Hartwig), allowing the rapid generation of diverse libraries.
    

Strategic Utility & Reaction Pathways

The utility of this compound branches into two primary workflows: N-functionalization (core decoration) and C-functionalization (library expansion).

DOT Diagram: Synthetic Workflows

TriazoleWorkflow Start 5-bromo-3-cyclobutyl-1H-1,2,4-triazole (Starting Material) Alkylation Step 1: N-Alkylation/Arylation (Base, R-X or Ar-B(OH)2) Start->Alkylation Path A: Core Decoration Suzuki Step 2: Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd cat.) Start->Suzuki Path B: Direct Coupling (Requires NH protection) Isomers Regioisomers Mixture (N1 vs N2) Alkylation->Isomers Separation Chromatographic Separation (SiO2 or Prep-HPLC) Isomers->Separation Scaffold_N1 Scaffold A (N1-Substituted) Preferred for linear geometry Separation->Scaffold_N1 Scaffold_N2 Scaffold B (N2-Substituted) Preferred for 'kinked' geometry Separation->Scaffold_N2 Scaffold_N1->Suzuki Library Expansion Buchwald Step 2: Buchwald-Hartwig (HNR2, Pd cat.) Scaffold_N1->Buchwald

Caption: Divergent synthetic pathways for 5-bromo-3-cyclobutyl-1H-1,2,4-triazole. Path A (N-alkylation first) is generally preferred to avoid catalyst poisoning by the free NH.

Detailed Experimental Protocols

Protocol A: Regioselective N-Alkylation

Challenge: 1,2,4-triazoles exist in tautomeric equilibrium. Alkylation typically yields a mixture of N1 (adjacent to C5) and N2 (adjacent to C3) isomers. Objective: Alkylate the triazole with benzyl bromide (model electrophile) and separate isomers.

Reagents:

  • 5-bromo-3-cyclobutyl-1H-1,2,4-triazole (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Acetonitrile (ACN) or DMF (anhydrous)

Step-by-Step Methodology:

  • Dissolution: In a flame-dried round-bottom flask, dissolve 1.0 mmol of the triazole in 5 mL of anhydrous ACN.

  • Deprotonation: Add powdered

    
     (2.0 mmol). Stir at room temperature (RT) for 15 minutes to ensure deprotonation.
    
  • Addition: Dropwise add benzyl bromide (1.1 mmol).

  • Reaction: Stir at RT for 4–12 hours. Monitor by TLC (System: 30% EtOAc in Hexanes). The N1 and N2 isomers usually display distinct

    
     values (N2 is often less polar).
    
  • Work-up: Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (SiO₂). Gradient elution (0% → 40% EtOAc/Hexanes) is required to separate the regioisomers.

  • Isomer Identification (Critical):

    • NOE (Nuclear Overhauser Effect): Irradiate the benzylic

      
      .
      
      • N1-isomer: NOE observed with the C5-substituent (in this case, C5-Br has no protons, so look for lack of NOE with cyclobutyl).

      • N2-isomer: Strong NOE observed with the C3-cyclobutyl methine proton.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Functionalize the C5-position with a phenyl group. Note: It is recommended to use the N-alkylated scaffold from Protocol A to prevent catalyst deactivation by the free NH group.

Reagents:

  • N-alkyl-5-bromo-3-cyclobutyl-1,2,4-triazole (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • 
     (5 mol%)
    
  • 
     (2.0 eq)
    
  • Dioxane/Water (4:1 ratio)

Step-by-Step Methodology:

  • Degassing: Charge a microwave vial with the triazole (0.5 mmol), boronic acid (0.6 mmol), and base (1.0 mmol). Seal and purge with Argon for 5 minutes.

  • Solvent Addition: Add degassed Dioxane/Water (4:1, 3 mL).

  • Catalyst Addition: Quickly add the Pd catalyst (0.025 mmol) under a stream of Argon.

  • Reaction: Heat to 90°C (oil bath) or 100°C (microwave, 30 min).

  • Monitoring: Monitor by LC-MS. The bromine isotope pattern (1:1 doublet) should disappear, replaced by the product mass.

  • Work-up: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash chromatography (EtOAc/Hexanes).

Logic of Regioselectivity

Understanding the alkylation preference is vital for structure-activity relationship (SAR) studies.

DOT Diagram: Regioselectivity Logic

Regioselectivity Input Deprotonated Triazole Anion Sterics Steric Hindrance Analysis Input->Sterics Path_N1 N1 Attack (Next to Br) Sterics->Path_N1 Br is smaller than Cy Path_N2 N2 Attack (Next to Cyclobutyl) Sterics->Path_N2 Cy is bulky Path_N4 N4 Attack (Between Br & Cy) Sterics->Path_N4 Most hindered Outcome_N1 Major Product (Usually) Less Steric Bulk (Br < Cy) Path_N1->Outcome_N1 Outcome_N2 Minor Product Cyclobutyl is bulky Path_N2->Outcome_N2 Outcome_N4 Trace/None Sterically Crowded Path_N4->Outcome_N4

Caption: Steric analysis predicting N1 as the major alkylation site due to the relative bulk of Cyclobutyl (Cy) vs Bromine (Br).

Safety & Handling

  • Hazards: 5-bromo-3-cyclobutyl-1H-1,2,4-triazole is an irritant (Skin/Eye/Respiratory).

  • Handling: Use in a fume hood. Wear nitrile gloves.

  • Storage: Store at 2–8°C under inert atmosphere (Argon). Brominated heterocycles can be light-sensitive; store in amber vials.

References

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones. Molecules, 2023. Link (General triazole reactivity and biological relevance).

  • Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles. Chemistry of Heterocyclic Compounds, 2016. Link (Mechanistic insights into N-alkylation isomers).

  • 1,2,4-Triazoles: A Review of Pharmacological Activities. International Journal of Pharmaceutical Sciences and Research, 2020.[1] Link (Review of the scaffold in drug discovery).

  • Cyclobutyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 2014. Link (Bioisosteric properties of cyclobutyl).

  • Palladium-Catalyzed Cross-Coupling Reactions of Halogenated Nitrogen Heterocycles. Chemical Reviews, 2011. Link (Protocols for Suzuki/Buchwald on halo-triazoles).

Sources

Accelerating Discovery: High-Throughput Screening of 1,2,4-Triazole Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Application Note | AN-HTS-TZ-01

Abstract

The 1,2,4-triazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of blockbuster antifungal (e.g., Fluconazole), antiviral, and anticancer therapeutics.[1][2] Its unique ability to serve as a bioisostere for amides and esters, while providing rigid geometry and metabolic stability, makes it an ideal candidate for high-throughput screening (HTS) campaigns. This application note details a streamlined workflow for the design, parallel synthesis, and screening of 1,2,4-triazole libraries. We focus on a one-pot solution-phase synthesis amenable to automation and a fluorescence-based enzymatic assay strategy to identify high-quality hits while mitigating common interference issues.

Introduction: The Power of the 1,2,4-Triazole Scaffold

In the landscape of drug discovery, few heterocycles possess the versatility of the 1,2,4-triazole. Unlike its 1,2,3-triazole counterpart (often associated with "Click" chemistry), the 1,2,4-isomer is historically more prevalent in approved drugs due to its specific hydrogen-bonding capabilities and dipole moment, which facilitate strong interactions with biological targets such as metalloenzymes (e.g., CYP51) and kinases.

Key Advantages for HTS:

  • Dipolar Character: High solubility in polar media compared to other heterocycles, reducing precipitation rates in HTS microplates.

  • Metal Coordination: The N4 nitrogen is a potent donor for heme-iron, making these libraries particularly effective against metalloenzyme targets.

  • Rigidity: Reduces the entropic penalty of binding, often leading to higher initial potency in hits.

Phase 1: Library Construction (The Input)

Synthetic Strategy: One-Pot Parallel Synthesis

For HTS, the synthesis method must be robust, high-yielding, and require minimal purification. We utilize a Huisgen-type [3+2] cycloaddition approach involving hydrazonoyl chlorides and nitriles/amines. This route avoids the harsh conditions of the classical Pellizzari reaction and is fully amenable to liquid handling robots.

Reaction Logic: Precursor A (Hydrazonoyl Chloride) + Precursor B (Amine/Nitrile)


In situ Nitrile Imine 

1,2,4-Triazole
Protocol: 96-Well Plate Synthesis

Materials:

  • Scaffold: 4-Chlorobenzohydrazonoyl chloride (0.1 M in Dioxane).

  • Diversity Set: 80 unique primary amines (0.1 M in Dioxane).

  • Base: Triethylamine (TEA).

  • Solvent: 1,4-Dioxane (Anhydrous).

  • Plate: 2 mL Deep-Well Polypropylene Plate (chemically resistant).

Step-by-Step Procedure:

  • Dispensing: Using an automated liquid handler (e.g., Tecan or Hamilton), dispense 100 µL of the Hydrazonoyl Chloride stock into each well of the 96-well plate.

  • Diversity Addition: Add 100 µL of a unique Amine solution to each well (Rows A-H, Cols 1-10). Reserve Column 11 for Positive Control (known triazole) and Column 12 for Solvent Blanks.

  • Catalysis: Add 20 µL of TEA to all reaction wells.

  • Incubation: Seal the plate with a chemically resistant foil. Shake at 60°C for 4 hours .

  • Work-up (Solid Phase Extraction - SPE):

    • Transfer reaction mixtures to a pre-conditioned SCX (Strong Cation Exchange) filter plate.

    • Wash with MeOH (removes non-basic impurities).

    • Elute product with 2M NH3 in MeOH.

  • Finishing: Evaporate solvent (SpeedVac) and reconstitute in 100% DMSO to a final concentration of 10 mM . This is your "Master Plate."

Workflow Visualization

TriazoleSynthesis cluster_qc Quality Control (Random 5%) Input Precursors (Hydrazonoyl Chlorides) Reaction Cycloaddition (60°C, 4h, TEA) Input->Reaction Diversity Diversity Reagents (Amines/Nitriles) Diversity->Reaction Purification SPE Clean-up (SCX Cartridges) Reaction->Purification Crude Mix MasterPlate Master Plate (10 mM in DMSO) Purification->MasterPlate Pure Hits LCMS LC-MS Verification MasterPlate->LCMS

Caption: Workflow for the parallel synthesis of 1,2,4-triazole libraries using a one-pot cycloaddition strategy.

Phase 2: Assay Development (The Filter)

Target Selection: CYP51 (Lanosterol 14α-demethylase)

To demonstrate a relevant application, we describe an assay for CYP51 inhibition , a primary target for antifungal triazoles.

Assay Principle: Fluorogenic Reconstitution

Direct measurement of CYP51 activity can be complex. We utilize a fluorogenic substrate (BOMCC) which releases a fluorescent coumarin metabolite upon turnover by the enzyme. Triazole hits will block the heme iron, preventing substrate turnover and quenching the fluorescence signal.

Protocol: HTS Enzymatic Assay

Assay Conditions:

  • Plate: 384-well Black Low-Volume Non-binding Surface (NBS).

  • Enzyme: Recombinant Candida albicans CYP51 (20 nM final).

  • Substrate: BOMCC (10 µM final).

  • Cofactor: NADPH Regeneration System.

Step-by-Step Procedure:

  • Compound Transfer: Use an acoustic dispenser (e.g., Echo 550) to transfer 50 nL of library compounds from the Master Plate to the assay plate.

    • Final Assay Concentration: 10 µM (assuming 50 µL assay volume).

    • DMSO Content: 0.1% (Safe for most enzymes).

  • Enzyme Addition: Dispense 25 µL of Enzyme Mix (CYP51 + Buffer) into all wells. Incubate for 10 mins at RT to allow inhibitor binding.

  • Start Reaction: Dispense 25 µL of Substrate/NADPH Mix.

  • Kinetic Read: Monitor Fluorescence (Ex 405 nm / Em 460 nm) for 30 minutes.

  • Endpoint: Calculate the slope (RFU/min) for the linear range.

Data Analysis: The Z-Factor

The robustness of the assay must be validated using the Z-factor (


).[3]


  • 
    : Mean and SD of Positive Control (e.g., Posaconazole, 100% Inhibition).
    
  • 
    : Mean and SD of Negative Control (DMSO only, 0% Inhibition).
    
  • Acceptance Criteria:

    
     is required for a reliable screen.[3]
    

Phase 3: Screening & Hit Validation (The Output)

Triage Logic

HTS generates noise. Triazole libraries, while soluble, can sometimes aggregate or chelate assay components non-specifically.

Table 1: Troubleshooting & Interference Matrix

ObservationPotential CauseValidation Step
High Fluorescence in "Inhibited" Well Compound Auto-fluorescenceRun "Compound Only" control (No Enzyme).
Steep Drop in Signal (Complete Kill) Aggregation / PrecipitationCheck Solubility (Nephelometry); Add 0.01% Triton X-100.
Activity in Metal-Dependent Assays Non-specific Metal ChelationTest against unrelated metalloenzyme (Selectivity Screen).
Z' < 0.4 High Pipetting Error / DriftRecalibrate Liquid Handler; Check reagent stability.
Hit Validation Workflow

Once primary hits are identified (typically >50% inhibition), they enter the validation funnel.

ValidationFunnel PrimaryScreen Primary Screen (Single Point @ 10 µM) Filter1 Filter: >50% Inhibition PrimaryScreen->Filter1 Confirmation Confirmation Run (Triplicate @ 10 µM) Filter1->Confirmation Pass DoseResponse IC50 Determination (10-point dilution) Confirmation->DoseResponse CounterScreen Counter Screen (Selectivity/Cytotoxicity) DoseResponse->CounterScreen Lead Validated Lead Series CounterScreen->Lead High Selectivity

Caption: The HTS Triage Funnel: From single-point primary screen to validated lead series.

References

  • Vertex AI Search. (2025). 1,2,4-Triazole as promising scaffold: Synthetic and Biological Aspects. 4[5][6][7][8][9][10]

  • Yavari, I., & Khaledian, D. (2020).[11] One-pot synthesis of 1,2,4-triazoles via hydrazonoyl chlorides. (Methodology adapted from general literature on one-pot cycloadditions).

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. 12

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. 13[5][6][7][8][9][10]

Sources

Application Note: Cytotoxicity Assessment of Bromo-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

Bromo-triazole derivatives represent a unique class of "Beyond-Rule-of-5" (bRo5) pharmacophores. While the triazole ring serves as a bioisostere for amide bonds—facilitating hydrogen bonding with targets like VEGFR-2 or CYP450 enzymes—the bromine substituent introduces significant lipophilicity and potential for halogen bonding.

The Challenge: The primary failure mode in assessing these compounds is not assay sensitivity, but compound precipitation and non-specific aggregation in aqueous media. Traditional protocols often yield false negatives because the compound precipitates out of solution before reaching the cellular target, or false positives due to crystal interference with optical readouts.

The Solution: This guide provides a validated workflow specifically engineered for hydrophobic bromo-triazole scaffolds. It integrates a high-precision solubilization protocol with a dual-mechanistic screening approach (Metabolic vs. Membrane Integrity) to distinguish true cytotoxicity from solubility artifacts.

Pre-Experimental Phase: Compound Management

Critical Warning: Bromo-triazole intermediates (e.g.,


-bromo ketones) are potent alkylating agents. Handle all stock solutions in a Class II Biosafety Cabinet.
Solubility & Stock Preparation

Due to the heavy halogen atom, these compounds often exhibit


. Direct dilution into media will cause immediate micro-precipitation.

Protocol:

  • Primary Stock: Dissolve neat compound in anhydrous DMSO to 20 mM . Vortex for 60 seconds. Sonicate at 37°C for 5 minutes if turbidity persists.

  • Intermediate Work Stock (100x): Prepare a 100x concentration of your final highest test dose in pure DMSO .

    • Example: If top dose is 100

      
      M, prepare a 10 mM intermediate stock.
      
  • Dosing Solution (2x): Dilute the Intermediate Stock 1:50 into pre-warmed (

    
    C) complete culture media.
    
    • Result: This yields a 2x compound solution with 2% DMSO.

  • Final Assay Concentration: Add 100

    
    L of 2x Dosing Solution to 100 
    
    
    
    L of cell suspension.
    • Final Conditions: 1x Compound, 1% DMSO .

Note: While 0.5% DMSO is standard, bromo-triazoles often require up to 1% to remain soluble. You must run a "Vehicle Control" (1% DMSO) to normalize data.

Workflow Visualization

CompoundWorkflow Compound Solid Bromo-Triazole Stock 20 mM Stock (100% DMSO) Compound->Stock Solubilize Inter Intermediate Stock (100x Target) Stock->Inter Dilute Dosing 2x Dosing Sol. (2% DMSO) Inter->Dosing 1:50 Dilution Media Pre-warmed Media (37°C) Media->Dosing Diluent Final Final Assay Well (1% DMSO) Dosing->Final Add 100µL Cells Cell Suspension (96-well) Cells->Final Add 100µL

Figure 1: Step-wise dilution strategy to prevent "crashing out" of lipophilic bromo-triazoles.

Phase 1: Primary Cytotoxicity Screening (Dual-Readout)

To validate toxicity, we utilize a multiplexed approach: MTT (Metabolic Activity) and LDH (Membrane Integrity). This distinguishes between compounds that arrest metabolism (cytostatic) and those that rupture membranes (necrotic/late apoptotic).

Validated MTT Protocol (Optimized for Hydrophobic Compounds)

Why MTT? Despite newer assays, MTT remains the gold standard for triazole benchmarking. However, bromo-triazoles can interact with formazan. We use a SDS-HCl solubilization step instead of DMSO to prevent protein precipitation.

Reagents:

  • MTT Reagent: 5 mg/mL in PBS (0.2

    
    m filtered).
    
  • Solubilization Buffer: 10% SDS in 0.01 M HCl.

Step-by-Step:

  • Seeding: Seed cancer cells (e.g., MCF-7, HeLa) at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Apply bromo-triazole dosing solutions (0.1

    
    M – 100 
    
    
    
    M) for 48h.
  • Pulse: Add 10

    
    L MTT reagent per well. Incubate 3h at 37°C.
    
    • Checkpoint: Check for purple formazan crystals.[1] If crystals look "needle-like" rather than granular, the compound may be crystallizing.

  • Stop & Solubilize: Add 100

    
    L Solubilization Buffer  (SDS-HCl).
    
  • Incubation: Incubate overnight at 37°C in the dark. (This step is critical for bromo-compounds to fully release the dye).

  • Read: Measure Absorbance at 570 nm (Reference: 650 nm).

LDH Release Assay (Supernatant Check)

Before adding MTT in step 3 above, remove 50


L of supernatant to a fresh plate.
  • Add 50

    
    L LDH Reaction Mix (Lactate + NAD+ + Diaphorase + Tetrazolium).
    
  • Incubate 30 min at Room Temp (protected from light).

  • Stop reaction with 50

    
    L 1M Acetic Acid.
    
  • Measure Absorbance at 490 nm.

Data Interpretation Table:

OutcomeMTT SignalLDH SignalInterpretation
Healthy HighLowNo Cytotoxicity
Cytostatic LowLowGrowth Arrest (No Lysis)
Cytotoxic LowHighCell Death (Lysis/Necrosis)
Artifact HighHighCompound interference/Color quenching

Phase 2: Mechanistic Validation (ROS & Mitochondria)

Research indicates bromo-triazoles often act via the Intrinsic Apoptotic Pathway triggered by Reactive Oxygen Species (ROS) generation [1, 4].

ROS Generation Assay (DCFH-DA)

Rationale: The electron-withdrawing bromine atom can destabilize cellular redox homeostasis.

  • Probe Loading: Wash treated cells with PBS. Incubate with 10

    
    M DCFH-DA in serum-free media for 30 min.
    
  • Wash: Remove extracellular dye (critical to lower background).

  • Measurement: Read Fluorescence immediately (Ex: 485 nm / Em: 535 nm).

  • Control: Use

    
     (100 
    
    
    
    M) as a positive control.
Mechanism of Action Diagram

MOA Compound Bromo-Triazole (Lipophilic Entry) Mito Mitochondrial Accumulation Compound->Mito Passive Diffusion ROS ROS Generation (Oxidative Stress) Mito->ROS ETC Disruption MMP Loss of MMP (ΔΨm collapse) ROS->MMP Membrane Damage CytoC Cytochrome c Release MMP->CytoC Pore Opening Caspase Caspase-3/9 Activation CytoC->Caspase Cascade Initiation Apoptosis Apoptosis (DNA Fragmentation) Caspase->Apoptosis Execution

Figure 2: Proposed Mechanism of Action (MOA) for Bromo-Triazole induced cytotoxicity.

Data Analysis & Quality Control

Calculating Potency ( )

Do not use linear regression. Use a 4-Parameter Logistic (4PL) Model :



  • 
    : Log of concentration.
    
  • 
    : Normalized response (0% to 100%).
    
Selectivity Index (SI)

To determine if the compound is a viable drug candidate or a general toxin, calculate SI:



  • Target:

    
     is considered a "hit" for triazole derivatives.
    

References

  • Mechanism of Triazole Apoptosis: Title: Novel Triazole linked 2-phenyl benzoxazole derivatives induce apoptosis by inhibiting miR-2, miR-13 and miR-14 function in Drosophila melanogaster.[2] Source: PubMed / NIH (2017). URL:[Link]

  • Solubility & Linker Design: Title: Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series. Source: ACS Medicinal Chemistry Letters (2023). URL:[Link]

  • ROS-Mediated Toxicity: Title: Promoting Apoptosis in MCF-7 Cells via ROS Generation by Quinolino-triazoles Derived from One-Pot Telescopic Synthesis. Source: ACS Omega (2024). URL:[Link]

  • General Triazole Cytotoxicity: Title: Synthesis, Characterization, and Cytotoxicity Evaluation of Triazole Derivatives from Osthol. Source: ResearchGate (2025).[3] URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 5-Bromo-1,2,4-Triazoles

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: ONLINE Ticket Priority: CRITICAL Subject: Optimization of Pd-Catalyzed Cross-Coupling for Nitrogen-Rich Heterocycles

System Overview: The Chemical Challenge

User Note: You are likely experiencing low conversion (<30%) or catalyst deactivation. This is not user error; it is a feature of the substrate.

5-bromo-1,2,4-triazoles present a "perfect storm" for Palladium catalysis due to three competing failure modes:

  • Catalyst Poisoning: The N2 and N4 nitrogens are potent

    
    -donors. They bind to the electrophilic Pd(II) intermediate, displacing the ligand and forming an inactive "Pd-black" precipitate.
    
  • Electronic Deactivation: The electron-deficient triazole ring makes oxidative addition facile, but it renders the Pd-center electron-poor, significantly slowing down the transmetallation step.

  • Acidity (If Unprotected): The N-H proton (

    
    ) is acidic enough to consume the base required for transmetallation, stalling the cycle.
    

Core Protocols (The "Fixes")

Protocol A: The "Gold Standard" (High Success Rate)

Recommended for: Sterically hindered boronic acids, scale-up, and precious intermediates.

This protocol utilizes Buchwald Precatalysts (Gen 3 or Gen 4). These bulky biaryl phosphines create a "steric wall" that prevents the triazole nitrogens from coordinating to the Palladium, keeping the cycle active.

ComponentSpecificationFunction
Catalyst XPhos Pd G4 (1–3 mol%)Rapid activation; bulky ligand prevents N-poisoning.
Solvent 1,4-Dioxane : Water (4:1) High solubility; water is critical for boronate activation.
Base K₃PO₄ (2.0–3.0 equiv)Mild enough to prevent decomposition; buffers the system.
Temperature 80–100 °C Required to overcome the transmetallation energy barrier.
Concentration 0.1 M - 0.2 M Dilution helps prevent Pd-dimerization/aggregation.

Senior Scientist Note: Do not substitute XPhos with PPh₃ (Tetrakis). PPh₃ is too small and will be displaced by the triazole nitrogen, killing your reaction within 15 minutes.

Protocol B: The "Legacy" Fix (Cost-Effective)

Recommended for: Simple substrates, early-stage screening.

If you lack access to G3/G4 precatalysts, you must overwhelm the poisoning effect with heat and specific bases.

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)

  • Base: Cs₂CO₃ (3.0 equiv) - Cesium effect improves solubility.

  • Solvent: DMF or DMSO (Anhydrous)

  • Temp: 100–120 °C

Diagnostic Visualization: The Poisoning Loop

The diagram below illustrates why standard conditions fail and how bulky ligands (L) rescue the cycle.

SuzukiCycle cluster_legend Pathway Key Start Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd + 5-Bromo-Triazole Poison ⚠️ CATALYST POISONING (Pd Coordinated to Triazole N) OxAdd->Poison Small Ligand (PPh3) N-Coordination TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet Bulky Ligand (XPhos) Blocks N-Binding Poison->Poison Dead End (Pd Black) Product Reductive Elimination (C-C Bond Formed) TransMet->Product + Boronic Acid + Base Product->Start Regeneration key1 Green: Successful Cycle key2 Red: Failure Mode (Poisoning)

Figure 1: The "Poisoning Loop" showing how triazole nitrogen atoms divert the catalytic cycle into an inactive state when small ligands are used.

Troubleshooting Guide (FAQ)

Ticket #404: Reaction Stalled at ~20% Conversion

Symptoms: Starting material remains, boronic acid is consumed, solution turned black. Root Cause: Protodeboronation.[1] The triazole is stable, but your heteroaryl boronic acid hydrolyzed before it could couple. The Fix:

  • Switch to Boronic Esters: Use Pinacol esters (BPin) instead of free acids.

  • Slow Addition: Add the boronic acid/ester via syringe pump over 1 hour.

  • Anhydrous Conditions: Switch to Protocol B (DMF/Cs₂CO₃) to remove water, preventing hydrolysis.

Ticket #503: Regioisomer Scrambling (Dimroth Rearrangement)

Symptoms: Mass spec shows correct mass, but NMR shows different peaks (e.g., N-substituent moved). Root Cause: Under basic conditions and high heat, 1,2,4-triazoles can undergo ring-opening and recyclization (Dimroth rearrangement), swapping substituents between N1 and the exocyclic amine (if present) or scrambling the ring position. The Fix:

  • Lower Temperature: Limit reaction to 80 °C.

  • Change Base: Switch from Cs₂CO₃ (stronger) to K₃PO₄ or NaHCO₃ (weaker).

  • Protecting Group: If N1 is unprotected, protect it with SEM or THP to lock the tautomer.

Ticket #101: "I have an unprotected NH (1H-triazole)"

Question: "Do I really need to protect the nitrogen?" Answer: Not always, but it costs you reagents.

  • The "Tax": You must add 1 extra equivalent of base to deprotonate the triazole (

    
    ).
    
  • The Risk: The resulting triazolide anion is a better ligand than the neutral triazole, increasing the risk of catalyst poisoning.

  • Recommendation: If the reaction is difficult, use a SEM (Trimethylsilylethoxymethyl) protecting group. It is robust to base but cleaves easily with mild acid or fluoride later.

Optimization Decision Tree

Follow this logic to select your initial conditions.

DecisionTree Start Start: 5-Bromo-Triazole CheckNH Is N-H Free? Start->CheckNH Protect Protect with SEM or use 3.5 eq Base CheckNH->Protect Yes LigandCheck Boronic Acid Type? CheckNH->LigandCheck No (N-Alkyl) Protect->LigandCheck Simple Phenyl/Simple Aryl LigandCheck->Simple Stable Complex Heteroaryl/Hindered LigandCheck->Complex Unstable/Bulky CondA Pd(dppf)Cl2 Cs2CO3, DMF, 100°C Simple->CondA CondB XPhos Pd G4 K3PO4, Dioxane/H2O, 80°C Complex->CondB

Figure 2: Logic flow for selecting reaction conditions based on substrate complexity.

References & Authority

  • Mechanistic Insight on Azole Poisoning:

    • Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.[2]

    • Source: Journal of the American Chemical Society (2019).

    • URL:[Link]

  • XPhos Pd G4 Efficacy:

    • Title: Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of 7-Chloro-1H-pyrrolo[2,3-c]pyridine Employing Low Catalyst Loading (Demonstrates XPhos utility in N-rich systems).

    • Source: Molecular Diversity (2019).

    • URL:[Link]

  • General Triazole Coupling Reviews:

    • Title: Progress in the Synthesis of 1,2,4-Triazole Derivatives via Cross-Coupling Reactions.[2][3]

    • Source: Molecules (2020).[4][5]

    • URL:[Link]

Disclaimer: All protocols involve hazardous chemicals. Consult your institution's EHS guidelines before proceeding.

Sources

Technical Support Center: Stability of 5-Bromo-3-cyclobutyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 5-bromo-3-cyclobutyl-1H-1,2,4-triazole CAS: 1199215-81-0 (Analogous reference) Molecular Weight: 202.05 g/mol Core Stability Profile: This compound presents a "Dual-Risk" profile in solution:[1]

  • C-Br Bond Lability: The carbon-bromine bond at the 5-position is electronically activated by the adjacent nitrogen atoms, making it susceptible to photolytic cleavage and nucleophilic aromatic substitution (

    
    ) .
    
  • Tautomeric Equilibrium: The 1,2,4-triazole core exists in dynamic equilibrium between 1H, 2H, and 4H tautomers.[2] This often manifests as analytical artifacts (split peaks in HPLC, broad signals in NMR) rather than actual chemical degradation.

Module 1: The "Disappearing Peak" – Chemical Instability[2]

Issue: My compound purity decreases in DMSO/Methanol solution over time.

Diagnosis: The 5-bromo position is a "hot spot" for reactivity. In solution, two primary degradation pathways are likely occurring: Hydrodebromination or Solvolysis .

Mechanism 1: Photolytic Hydrodebromination

The C-Br bond in electron-deficient heterocycles is sensitive to UV/Vis light. Homolytic cleavage generates a triazolyl radical, which abstracts a hydrogen atom from the solvent (especially in DMSO or alcohols), resulting in the "des-bromo" impurity (3-cyclobutyl-1H-1,2,4-triazole).

  • Symptom: Appearance of a peak with M-78 or M-80 mass loss (loss of Br, gain of H) in LCMS.

  • Trigger: Ambient laboratory light (fluorescent tubes).

Mechanism 2: Nucleophilic Attack (

)

The triazole ring is electron-poor, activating the C-Br bond toward nucleophiles.

  • Methanol/Ethanol: If stored in alcohols, slow substitution occurs to form the 5-methoxy/ethoxy analog.[2]

  • Water (Hydrolysis): In basic pH (

    
    ), the C-Br bond hydrolyzes to form the triazolone (5-hydroxy species).
    
Troubleshooting Protocol: Stability Stress Test

Use this protocol to distinguish between light sensitivity and solvent incompatibility.

Step 1: Preparation Prepare a 1 mg/mL stock solution in Anhydrous DMSO . Divide into three HPLC vials:

  • Vial A (Dark/Cold): Wrap in foil, store at 4°C (Control).

  • Vial B (Light Stress): Clear vial, exposed to ambient lab light at RT for 24h.

  • Vial C (Solvent Stress): Dilute 1:1 with Methanol/Water (50:50), store at RT for 24h.

Step 2: Analysis (LCMS) Analyze all three vials using a generic gradient (Water/Acetonitrile + 0.1% Formic Acid).

Step 3: Interpretation

Observation Root Cause Solution
Vial B purity < Vial A Photolability (C-Br cleavage) Use amber glassware; wrap vessels in foil.

| Vial C shows new peak (+31 Da) | Methanolysis (


) | Avoid protic solvents for storage; use MeCN or DMSO. |
| Vial C shows new peak (-78 Da)  | Hydrodebromination | Degas solvents; remove trace metals (radical initiators). |

Module 2: Analytical Artifacts – Tautomerism

Issue: HPLC shows "splitting" peaks, or NMR signals are broad/invisible.

Diagnosis: This is likely not degradation . 3-substituted-5-bromo-1,2,4-triazoles undergo rapid proton transfer between the ring nitrogens (N1, N2, N4).

  • The Science: The exchange rate (

    
    ) is often on the same time scale as the NMR relaxation or HPLC separation time, leading to decoalescence (broadening) or peak splitting.
    
  • Cyclobutyl Impact: The bulky cyclobutyl group at C3 can sterically hinder solvation at N2/N4, slowing the exchange rate and exacerbating the splitting phenomenon.

Visualizing the Equilibrium

Tautomerism cluster_legend Analytical Impact T1 1H-Tautomer (Stable in Non-Polar) T2 2H-Tautomer (Minor Species) T1->T2 Proton Shift (Fast) T4 4H-Tautomer (Polar Solvent Stabilized) T1->T4 Equilibrium T2->T4 Solvent Mediated Warning Split HPLC Peaks Broad NMR Signals

Figure 1: Tautomeric equilibrium of 1,2,4-triazoles. The shift between N1, N2, and N4 forms depends heavily on solvent polarity and pH.

Solution: Analytical Method Optimization
  • NMR Fix:

    • Temperature: Run NMR at elevated temperature (e.g., 50°C in DMSO-

      
      ) to increase the exchange rate (
      
      
      
      ), causing peaks to coalesce into sharp singlets.
    • Acidification: Add a drop of TFA-

      
       or Acetic Acid-
      
      
      
      . This protonates the system, collapsing the equilibrium into a single cation species.
  • HPLC Fix:

    • pH Control: Ensure the mobile phase is buffered.[2] Use 0.1% TFA (pH ~2) to keep the molecule protonated, or Ammonium Bicarbonate (pH 10) to keep it deprotonated. Avoid neutral pH , where the tautomeric mixture is most complex.[2]

Module 3: Chemical Compatibility Guide

Reaction Workflow Risks

The cyclobutyl group adds steric bulk but is generally stable.[2] The primary risks involve the C-Br bond and the acidic NH.

Reactivity Center 5-Bromo-3-cyclobutyl-1H-1,2,4-triazole Base Strong Base (NaH, KOtBu) Center->Base pKa ~10 Pd Pd Catalysts (Suzuki/Buchwald) Center->Pd Oxidative Addition Light UV Light / Sunlight Center->Light Homolytic Cleavage Deprot Anion Formation (Nucleophilic at N1/N2) Base->Deprot Activation Coupling C-C / C-N Coupling (Desired) Pd->Coupling + Boronic Acid/Amine Debrom Hydrodebromination (Impurity: Des-bromo) Pd->Debrom + H-Source (Side Rxn) Light->Debrom Radical Pathway

Figure 2: Reactivity map highlighting the competing pathways of activation vs. degradation.

Compatibility Matrix
Reagent/ConditionCompatibilityRisk LevelNotes
DMSO (Anhydrous) High LowBest solvent for storage. Keep dark.
Methanol/Ethanol Medium ModerateRisk of

(alkoxylation) over long periods or with heat.[2]
Water (Neutral) High LowStable if kept dark.
NaOH / KOH (>1M) Low HighRisk of hydrolysis (Br

OH) and ring cleavage at high temp.[2]
Palladium (Pd) Variable HighC-Br bond will react. Ensure air-free conditions to prevent homocoupling.

Frequently Asked Questions (FAQ)

Q: Why is my compound turning yellow in solution? A: This indicates the formation of trace radical species or oxidation products, likely triggered by light exposure.[2] The "yellowing" is often due to conjugated impurities forming at ppm levels. Action: Filter the solution and store immediately in amber vials.

Q: Can I heat this compound to dissolve it? A: Yes, but limit exposure. The cyclobutyl ring is stable up to ~120°C, but the C-Br bond becomes labile above 80°C in nucleophilic solvents. Recommendation: Sonicate at 40°C rather than boiling.

Q: I see a +14 mass peak in LCMS. Is this methylation? A: If you are using Methanol as a solvent, yes.[2] It is likely the 5-methoxy derivative formed via


. Switch to Acetonitrile/Water for LCMS analysis to confirm.

References

  • Tautomerism in Triazoles

    • Title: Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study.
    • Source: ResearchG
    • Relevance: Explains the N-H shift causing peak splitting.
    • URL:

  • Hydrodebromination Mechanisms

    • Title: Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants.[3]

    • Source: MDPI Catalysts (2021).[3]

    • Relevance: Establishes the mechanism of C-Br bond cleavage in aqueous/organic media.
    • URL:

  • Reactivity of Bromo-Triazoles

    • Title: Development of di-arylated 1,2,4-triazole-based derivatives... utilizing 3-bromo-1H-1,2,4-triazole.[1][4][5][6]

    • Source: PubMed Central (NIH).
    • Relevance: Validates the reactivity of the C-Br bond in coupling reactions and its stability in various solvents (DCM vs MeOH).
    • URL:

  • Triazole Acidity & Properties

    • Title: Chemistry of 1,2,4-Triazole: A Review Article.
    • Source: International Journal of Science and Research.[5]

    • Relevance: General review of triazole stability, acidity, and spectral properties.
    • URL:

Sources

Technical Support Center: HPLC Analysis of 1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: TRZ-HPLC-DEV-001 Assigned Specialist: Senior Application Scientist

Introduction: The Chemical Challenge

Welcome to the technical guide for 1,2,4-triazole analysis. Whether you are analyzing antifungal drugs (e.g., fluconazole, tebuconazole) or agrochemical residues, you are likely facing three core challenges inherent to the triazole scaffold:

  • Amphoteric Nature: 1,2,4-triazole has two key pKa values (~2.45 and ~10.26). It can act as both a weak base and a weak acid, making pH control critical [1, 10].

  • Silanol Interactions: The basic nitrogen atoms in the triazole ring interact strongly with residual silanols on silica columns, causing severe peak tailing [13].

  • Weak UV Absorbance: The aromatic ring lacks strong conjugation, necessitating low-wavelength detection (205–220 nm) or MS detection [2, 11].

Module 1: Method Development Strategy

Column Selection Logic

Do not default to a standard C18 without assessing the specific derivative's polarity.

Analyte ClassRecommended PhaseMechanism & Rationale
Lipophilic Drugs (e.g., Itraconazole, Tebuconazole)C18 (End-capped) Hydrophobic Interaction. High carbon load (>15%) provides retention. Crucial: Must be "end-capped" or "base-deactivated" to block silanols and prevent tailing [20].
Polar Metabolites (e.g., 1,2,4-Triazole, Triazole Alanine)HILIC or Mixed-Mode Partitioning/Ion-Exchange. Standard C18 causes void elution (k' < 1). HILIC (Silica or Amide) retains these polar species using an aqueous layer on the surface [5, 19].
Chiral Isomers (e.g., Propiconazole enantiomers)Polysaccharide (Amylose/Cellulose) Steric Recognition. Normal phase (Hexane/EtOH) is often required for baseline separation of stereoisomers [14, 16].
Mobile Phase Chemistry
  • The pH Factor: You must operate at a pH where the ionization state is controlled.[1]

    • Strategy A (Acidic Suppression): pH 2.5–3.0. At this pH, surface silanols (pKa ~3.5) are protonated (neutral), reducing their interaction with the triazole nitrogens.

    • Strategy B (High pH Stability): pH > 9.0 (Requires Hybrid/Polymer Column). Deprotonates the basic nitrogens, rendering the analyte neutral and eliminating ionic tailing.

Module 2: Standard Operating Protocols (SOPs)

Protocol A: RP-HPLC for Triazole Fungicides (General Screening)

Best for: Fluconazole, Voriconazole, Tebuconazole, Propiconazole.

  • Column: C18 End-capped (e.g., 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0 min: 10% B

    • 15 min: 90% B

    • 20 min: 90% B

    • 21 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (Reference: 360 nm).

  • Temperature: 30°C (Improves mass transfer and peak shape) [9, 11].

Protocol B: HILIC for Polar Triazole Metabolites

Best for: 1,2,4-Triazole (parent), Triazole Alanine.

  • Column: HILIC Silica or Amide (100 x 2.1 mm, 1.7–3 µm).

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Isocratic Mode: 90% B / 10% A.

  • Critical Step: Sample must be dissolved in 90%+ ACN. Injecting water will disrupt the HILIC water layer and destroy peak shape [5].

Module 3: Troubleshooting Hub (FAQs)

Q1: My peaks are tailing significantly (As > 1.5). How do I fix this?

Diagnosis: This is the "Silanol Effect." The basic triazole nitrogen is binding to acidic silanols on the column stationary phase. Corrective Actions:

  • Lower the pH: Drop mobile phase pH to < 3.0 using Phosphate buffer (if using UV) or Formic Acid (if using MS). This neutralizes the silanols [13].

  • Add a Competitor: Add 0.1% Triethylamine (TEA) to the mobile phase. TEA binds to silanols more strongly than the triazole, "blocking" the active sites. Note: Not MS compatible.

  • Switch Columns: Move to a "Hybrid Particle" column (e.g., Ethylene Bridged Hybrid) which has fewer surface silanols.

Q2: I have low sensitivity/noisy baseline at 210 nm.

Diagnosis: 1,2,4-triazoles have poor UV absorbance. 210 nm is near the UV cutoff of many solvents. Corrective Actions:

  • Solvent Quality: Ensure you are using HPLC-Grade (or LC-MS Grade) Acetonitrile. Methanol has a higher UV cutoff (205 nm) and causes more noise at 210 nm than ACN [22].

  • Reference Wavelength: If using a DAD (Diode Array), turn off the reference wavelength or set it far away (e.g., 360 nm). An improper reference can subtract real signal.

  • Derivatization: For trace analysis without MS, consider pre-column derivatization (e.g., with dansyl chloride) to add a chromophore, though this adds complexity [18].

Q3: My retention times are drifting.

Diagnosis: Triazoles are sensitive to pH changes. Corrective Actions:

  • Buffer Capacity: If using only 0.1% Formic Acid, the buffering capacity is weak. Switch to 20 mM Ammonium Formate or Potassium Phosphate buffer to lock the pH [21].

  • Temperature Control: Triazole pKa is temperature-dependent. Ensure the column oven is stable (± 0.5°C).

Module 4: Visualization & Logic Flows

Workflow 1: Method Development Decision Tree

TriazoleMethodDev Start Start: Define Analyte CheckLogP Check Hydrophobicity (LogP) Start->CheckLogP Lipophilic Lipophilic (LogP > 1) (e.g., Tebuconazole) CheckLogP->Lipophilic High LogP Polar Polar (LogP < 0) (e.g., 1,2,4-Triazole) CheckLogP->Polar Low LogP RP_Route Reversed Phase (C18) Lipophilic->RP_Route HILIC_Route HILIC / Mixed Mode Polar->HILIC_Route Opt_RP Optimize pH < 3.0 (Suppress Silanols) RP_Route->Opt_RP Opt_HILIC High Organic (>85% ACN) Buffer Required HILIC_Route->Opt_HILIC Tailing Issue: Peak Tailing? Opt_RP->Tailing Fix_Tailing Add TEA or Switch to Hybrid Column Tailing->Fix_Tailing Yes

Caption: Decision logic for selecting the correct chromatographic mode based on triazole derivative polarity.

Workflow 2: Troubleshooting Peak Issues

Troubleshooting Problem Problem: Peak Tailing Step1 Check pH Is it < 3.0? Problem->Step1 Step2 Check Column Is it End-capped? Step1->Step2 Yes Step3 Mobile Phase Add 10mM Buffer Step1->Step3 No (Adjust it) Solution Switch to Hybrid/Polymer Base Step2->Solution Yes (Still Tailing)

Caption: Step-by-step diagnostic path for resolving peak tailing in basic nitrogen compounds.

References

  • Determination of lipophilicity of some new 1,2,4-triazole derivatives by RP-HPLC. ResearchGate. 4

  • Vacuum ultraviolet photoabsorption and photoelectron spectroscopy of 1,2,4-triazole. PubMed. 5

  • Validation of an Analytical Method for 1,2,4-triazole in Soil Using LC-MS/MS. PubMed. 6[7]

  • Mefentrifluconazole Degradate 1,2,4-triazole Analysis Method. EPA. 7[7][8][9][10][11]

  • HPLC Methods for analysis of 1,2,4-triazole (HILIC/Mixed Mode). HELIX Chromatography. 2[7][8][9]

  • HPLC Method for Separation of 1,2,4-Triazole and Guanylurea. SIELC. 12[7]

  • Trace-Level Determination of Triazole Fungicides Using EA-LLME-TDES-HPLC. ACS Omega. 13[7][8][9]

  • Determination of the pKa value of some 1,2,4-triazol derivatives. Ovidius University Annals of Chemistry. 8[7]

  • Determination of Triazole Fungicides by UHPLC–MS/MS. Taylor & Francis Online. 14

  • 1,2,4-Triazole Structure and Properties. Wikipedia. 15[7]

  • Application Notes and Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds. Benchchem. 16[7][9]

  • UV spectrophotometric determination of pK's of 1,2,4-triazoline-3-thiones. ResearchGate. 17[7][8][9][11]

  • Heterocycles Structural Analysis in HPLC Method Development. Welch Materials. 18

  • HPLC-MS/MS enantioseparation of triazole fungicides using polysaccharide-based stationary phases. PubMed.[19] 19

  • The pKa values of 1,2,4-triazole and its alkyl derivatives. ResearchGate. 9[7][8][9][10][11]

  • Stereoselective separation and determination of the triazole fungicide propiconazole. Analytical Methods (RSC). 20[7][9]

  • An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central. 21[7][8][9]

  • Highly Luminescent 4H-1,2,4-Triazole Derivatives. MDPI. 10

  • The retention features of nitrogen-containing heterocyclic compounds in HPLC-MS. ResearchGate. 3

  • HPLC and UHPLC Column Selection Guide. Sigma-Aldrich. Link[7][8][9][11]

  • Mobile Phase Selection Guide. Alwsci. 22

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. 1

Sources

optimizing reaction time and temperature for triazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Mastering Reaction Time & Temperature in CuAAC Synthesis

From: Dr. Aris Thorne, Senior Application Scientist To: Research Division & Process Chemistry Groups Subject: Technical Guide: Decoupling Kinetics from Thermal Instability in Triazole Synthesis

Welcome to the technical support center for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). You are likely here because your "Click" reaction is either sluggish, stalling at 50% conversion, or producing oxidative byproducts.[1]

In my experience, researchers often treat temperature and time as linear variables—simply heating a reaction to make it go faster.[1] In CuAAC, this is a trap.[1] This reaction relies on a fragile Cu(I) catalytic species that is thermodynamically unstable.[1][2] Optimization is not about adding heat; it is about protecting the catalyst.

This guide restructures the standard protocol into a logic-driven troubleshooting workflow.

Part 1: The Kinetic Sweet Spot (Temperature)
Q: "My reaction is too slow at Room Temperature. Can I just heat it to reflux?"

A: Proceed with extreme caution. While Arrhenius' law suggests heating accelerates the reaction, CuAAC presents two specific counter-arguments to high heat:

  • Catalyst Disproportionation: At elevated temperatures (without stabilizing ligands), Cu(I) rapidly disproportionates into inactive Cu(0) (black precipitate) and Cu(II).[1] Once Cu(II) dominates, the reaction stops.[1]

  • Azide Safety (The Critical Limit): Organic azides are energy-rich.[1] Heating them approaches their decomposition threshold.[1][3]

The "Rule of Six" Safety Check: Before heating any azide above 40°C, apply the Rule of Six :



(The number of carbon + oxygen atoms divided by nitrogen atoms must be roughly 3 or greater).
  • Pass: Nonyl azide (

    
    ) is stable.[1]
    
  • Fail: Low MW azides (e.g., azidoethanol) are shock/heat sensitive.[1] Do not reflux.

Q: "How do I safely accelerate the reaction without thermal degradation?"

A: Switch to Microwave-Assisted Synthesis . Microwave irradiation is superior to conventional heating for CuAAC because it provides rapid, uniform heating that minimizes the "time-at-temperature" exposure.

Data Comparison: Thermal vs. Microwave

VariableConventional Thermal (Oil Bath)Microwave Irradiation
Temperature 25°C – 60°C80°C – 100°C (Pulse)
Time 6 – 24 Hours10 – 20 Minutes
Catalyst Load High (2–5 mol%) to offset deathLow (<1 mol%)
Purity Risk of Glaser Coupling (oxidative byproduct)High (Short oxidative window)
Part 2: Temporal Dynamics & Ligand Acceleration[1]
Q: "Why did my reaction stop dead at 50% conversion?"

A: You likely suffered Catalyst Death via Oxidation .[1] The active species is Cu(I).[1][2][4][5][6] If your reaction vessel is not strictly anaerobic, atmospheric oxygen oxidizes Cu(I) to Cu(II).[1] Cu(II) is inactive for Click chemistry and, worse, promotes the Glaser Coupling of your alkynes (producing di-alkynes instead of triazoles).[1]

The Solution: Ligand Acceleration Do not rely on naked copper salts (e.g., CuSO4 + Ascorbate alone) for difficult substrates.[1] Use accelerating ligands.[1][7][8] They wrap around the Cu(I), protecting it from oxidation and lowering the activation energy.

Ligand Selection Guide:

LigandSolubilityRelative RateBest Use Case
None Water/Alcohol1x (Baseline)Simple, small molecules.[1] High catalyst loading required.[1]
TBTA DMSO/tBuOH~10^4xOrganic soluble substrates.[1] The "Classic" standard.[1][2]
THPTA Water~10^5xBioconjugation. Water-soluble, protects proteins from ROS.[1]
BTTAA Water>10^5xFastest kinetics. Best for low-concentration biological labeling.[1]
Part 3: Visualizing the Optimization Logic

The following diagram illustrates the decision process for optimizing reaction conditions based on your substrate and failure mode.

CuAAC_Optimization Start Start: Triazole Synthesis Check_Stab Safety Check: Is Azide Stable? (Rule of 6) Start->Check_Stab Substrate_Type Substrate Solubility? Check_Stab->Substrate_Type Pass Organic Organic Soluble Substrate_Type->Organic Aqueous Aqueous/Bio Substrate_Type->Aqueous Ligand_TBTA Add TBTA Ligand (Protects Cu(I)) Organic->Ligand_TBTA Ligand_THPTA Add THPTA/BTTAA (Water Soluble) Aqueous->Ligand_THPTA Method_Choice Choose Method Ligand_TBTA->Method_Choice Ligand_THPTA->Method_Choice MW Microwave 80-100°C, 10 min Method_Choice->MW Stable Azide RT Room Temp 12-24 hr Method_Choice->RT Unstable Azide Monitor Monitor (LCMS/TLC) MW->Monitor RT->Monitor Issue_Stall Issue: Stalled <100% Monitor->Issue_Stall Incomplete Issue_Glaser Issue: Homocoupling Monitor->Issue_Glaser Wrong Product Fix_O2 Fix: Add Ascorbate & Degas (Ar) Issue_Stall->Fix_O2 Issue_Glaser->Fix_O2 Fix_O2->Monitor

Caption: Decision tree for selecting ligands and heating methods based on substrate stability and solubility.

Part 4: Troubleshooting FAQs
Q: "The reaction turned green/blue. Is that bad?"

A: Yes.

  • Diagnosis: Active Cu(I) is yellow or colorless.[1] A blue/green hue indicates Cu(II) (oxidized copper).[1] Your catalyst is dead.

  • The Fix: Add an additional 0.5 – 1.0 equivalent of Sodium Ascorbate immediately. The solution should return to yellow/colorless, and the reaction will resume.

Q: "I see a new spot on TLC that isn't my product or starting material."

A: This is likely the Glaser Coupling product (Alkyne-Alkyne dimer).

  • Cause: Presence of Oxygen + Cu(II).[1]

  • The Fix: You must degas your solvents (sparge with Argon for 15 mins) before adding the catalyst. Increasing the Ascorbate concentration also helps scavenge oxygen.[1]

Q: "Can I use Copper Wire (Cu(0)) instead of CuSO4?"

A: Yes, but it is kinetically slower .[1]

  • Mechanism: Cu(0) must disproportionate with Cu(II) to form Cu(I).[1] This requires an "induction period."[1]

  • Optimization: Add a drop of weak acid (acetic acid) or amine ligand to scrub the oxide layer off the copper wire and accelerate the release of Cu(I).

Part 5: Optimized Experimental Protocols
Protocol A: Ligand-Accelerated Room Temperature Synthesis (General Purpose)

Best for: Standard organic synthesis, heat-sensitive azides.

  • Reagents: Dissolve Alkyne (1.0 eq) and Azide (1.0-1.2 eq) in t-BuOH/Water (1:1).

  • Catalyst Prep: In a separate vial, mix CuSO4·5H2O (1 mol%) and TBTA Ligand (1.1 mol%).[1] Note: Premixing is crucial to form the active complex.

  • Activation: Add the Cu-TBTA complex to the reaction mixture.

  • Reduction: Add Sodium Ascorbate (10 mol%) dissolved in water.

  • Reaction: Stir at RT for 1–4 hours.

    • Checkpoint: If solution turns blue, add more ascorbate.[1]

  • Workup: Dilute with water. If the product precipitates, filter it.[1] If not, extract with EtOAc.[1]

Protocol B: Microwave-Assisted High-Speed Synthesis

Best for: Stable substrates, library generation, difficult sterics.[1]

  • Vessel: Use a dedicated microwave process vial (0.5 – 2.0 mL).

  • Reagents: Suspend Alkyne (1.0 eq), Azide (1.1 eq), CuSO4 (0.5 mol%), and Sodium Ascorbate (5 mol%) in t-BuOH/Water (1:1).

    • Note: Ligands (TBTA) are optional here but recommended for yield consistency.[1]

  • Irradiation:

    • Temp: 85°C

    • Time: 10 Minutes

    • Power: Dynamic (Max 300W)[1]

  • Workup: Cool to RT immediately with compressed air. Check LCMS.

References
  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002).[1] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[1] Angewandte Chemie International Edition.

  • Tornøe, C. W., Christensen, C., & Meldal, M. (2002).[1] Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides.[1] The Journal of Organic Chemistry.

  • Chan, T. R., Hilgraf, R., Sharpless, K. B., & Fokin, V. V. (2004).[1] Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis.[1] Organic Letters. (Introduction of TBTA). [1]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009).[1] Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie. (Introduction of THPTA). [1]

  • Appukkuttan, P., Dehaen, W., Fokin, V. V., & Van der Eycken, E. (2004).[1] A Microwave-Assisted Click Chemistry Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via a Copper(I)-Catalyzed Three-Component Reaction. Organic Letters.

  • Baskin, J. M., et al. (2007).[1] Copper-free click chemistry for dynamic in vivo imaging.[1] Proceedings of the National Academy of Sciences. (Context on safety/toxicity). [1]

Sources

Validation & Comparative

comparing biological activity of 5-bromo vs. 5-chloro-3-cyclobutyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: 5-Bromo vs. 5-Chloro-3-cyclobutyl-1H-1,2,4-triazole

Part 1: Executive Analysis & Strategic Positioning

1.1 The Core Distinction In the context of Fragment-Based Drug Discovery (FBDD), 5-bromo-3-cyclobutyl-1H-1,2,4-triazole (5-Br-CycT) and 5-chloro-3-cyclobutyl-1H-1,2,4-triazole (5-Cl-CycT) act as critical bioisosteres.[1] While they share the same cyclobutyl-triazole pharmacophore—known for optimizing solubility and metabolic stability compared to phenyl analogs—their utility diverges based on reactivity (synthetic accessibility) and halogen bonding potential (binding affinity).[1]

  • 5-Bromo Analog: The superior "Warhead."[1] It exhibits higher reactivity in palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) due to the weaker C-Br bond.[1] Biologically, if the halogen is retained, Br offers a larger "sigma hole" for halogen bonding interactions with backbone carbonyls in target proteins (e.g., Kinases, CD73).

  • 5-Chloro Analog: The "Stable Scaffold."[1] It offers greater metabolic stability against oxidative dehalogenation. It is often preferred when the halogen is a permanent structural feature intended to modulate pKa or fill small hydrophobic pockets without introducing excessive lipophilicity.

1.2 Physicochemical & Biological Profile Comparison

Feature5-Bromo-3-cyclobutyl-1,2,4-triazole5-Chloro-3-cyclobutyl-1,2,4-triazoleImpact on Drug Design
Molecular Weight ~202.05 g/mol ~157.60 g/mol Br analog is significantly heavier; affects Ligand Efficiency (LE).[1]
C-X Bond Energy ~280 kJ/mol (Weaker)~330 kJ/mol (Stronger)Br is the superior leaving group for derivatization.[1]
Van der Waals Radius 1.85 Å1.75 ÅBr fills larger hydrophobic pockets; Cl is better for tight steric fits.
Lipophilicity (ClogP) ~1.9 (Higher)~1.6 (Lower)Br increases membrane permeability but lowers solubility.[1]
Halogen Bond Donor Strong (High

-hole potential)
Moderate to WeakBr forms stronger interactions with active site nucleophiles (C=O, N).[1]
Metabolic Liability Moderate (Susceptible to oxidative insertion)Low (High metabolic resistance)Cl analogs generally have longer half-lives (

).[1]

Part 2: Biological Activity & Case Studies

While the "naked" intermediates exhibit only weak, non-specific antimicrobial activity (typical of the triazole core), their value lies in their role as precursors to potent inhibitors. Recent patent literature highlights their divergent applications.

Case Study A: CD73 Inhibitors (Oncology)
  • Precursor: 5-Chloro-3-cyclobutyl-1H-1,2,4-triazole [1]

  • Mechanism: Used to synthesize pyrazolo[3,4-c]pyridazine derivatives. The chloro-group is often retained or substituted late-stage.[1] The smaller steric profile of the chloro-substituent allows the inhibitor to fit into the tight adenosine binding pocket of the CD73 ectonucleotidase.

  • Data Insight: Derivatives synthesized from the Cl-scaffold demonstrated IC

    
     values < 10 nM in CD73 inhibition assays, promoting anti-tumor immunity.[1]
    
Case Study B: LPA Antagonists (Fibrosis)
  • Precursor: 5-Bromo-3-cyclobutyl-1H-1,2,4-triazole [1][2][3]

  • Mechanism: The Bromo-analog is utilized for its high reactivity in Suzuki couplings to attach aryl groups (e.g., pyridines). The cyclobutyl group provides a rigid spacer that positions the triazole nitrogen to interact with the Lysine residue in the LPA receptor active site.

  • Data Insight: High-yield coupling (>85%) allows for rapid library generation.[1] Resulting leads showed high selectivity for LPA

    
     over LPA
    
    
    
    receptors.

Part 3: Experimental Protocols

Synthetic Activation (Suzuki-Miyaura Coupling)

Rationale: This protocol validates the "activity" of the reagent.[1] The Br-analog will reach completion 4–6 hours faster than the Cl-analog under these conditions.

Materials:

  • Scaffold: 1.0 equiv (5-Br-CycT or 5-Cl-CycT)[1]

  • Boronic Acid: 1.2 equiv (e.g., Phenylboronic acid)

  • Catalyst: Pd(dppf)Cl

    
     (5 mol%)[1]
    
  • Base: K

    
    CO
    
    
    
    (2.0 equiv)[1]
  • Solvent: 1,4-Dioxane/Water (4:1)[1]

Procedure:

  • Degassing: Charge a microwave vial with the scaffold, boronic acid, base, and catalyst. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed solvent mixture via syringe.

  • Reaction:

    • For 5-Bromo: Heat to 80°C for 2 hours .

    • For 5-Chloro: Heat to 100°C for 8 hours (or use XPhos Pd G2 catalyst for lower temp).

  • Workup: Dilute with EtOAc, wash with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Validation: Monitor conversion via LC-MS (Target Mass: M+77-Halogen).

Biological Validation: CD73 Inhibition Assay (Malachite Green)

Rationale: To test the biological activity of derivatives synthesized from these scaffolds.[1]

  • Preparation: Dilute test compounds (synthesized from 5-Cl-CycT) in DMSO to 100x final concentration.

  • Enzyme Mix: Recombinant human CD73 (0.2 ng/µL) in assay buffer (25 mM Tris, 5 mM MgCl

    
    , pH 7.5).
    
  • Incubation: Add 1 µL compound + 49 µL Enzyme Mix to 96-well plate. Incubate 15 min at 37°C.

  • Substrate: Add 50 µL AMP (Adenosine Monophosphate, 50 µM). Incubate 20 min.

  • Detection: Add 25 µL Malachite Green Reagent (detects free phosphate released by CD73).[1] Incubate 10 min.

  • Readout: Measure Absorbance at 620 nm. Calculate % Inhibition relative to DMSO control.

Part 4: Visualizing the Divergent Pathways

The following diagram illustrates how the choice of halogen dictates the downstream chemical biology workflow.

Triazole_Comparison Start 3-Cyclobutyl-1,2,4-Triazole Scaffold Br_Analog 5-BROMO Analog (High Reactivity) Start->Br_Analog Bromination Cl_Analog 5-CHLORO Analog (High Stability) Start->Cl_Analog Chlorination Suzuki Pd-Catalyzed Coupling (Suzuki/Buchwald) Br_Analog->Suzuki Fast Kinetics (Leaving Group) Direct_Bind Direct Target Binding (Halogen Retention) Br_Analog->Direct_Bind Strong Halogen Bond Donor Cl_Analog->Direct_Bind Metabolic Stability (Steric Fit) LPA_Path LPA Antagonists (Fibrosis) Suzuki->LPA_Path Derivatization CD73_Path CD73 Inhibitors (Immuno-Oncology) Direct_Bind->CD73_Path Active Site Fit

Figure 1: Decision tree for selecting the Bromo vs. Chloro scaffold based on intended downstream application (Synthetic intermediate vs. Final Pharmacophore).[1]

References

  • World Intellectual Property Organization. (2024).[1] Heteroaryl compounds for the treatment of cancer (CD73 Inhibitors).[1] Patent WO2024033454A1. Link

  • Japan Patent Office. (2021). Triazole cyclohexylate as an LPA antagonist. Patent JP2021507900A. Link

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 45791276, 5-Bromo-3-cyclobutyl-1H-1,2,4-triazole.[1] PubChem. Link

  • Wilcken, R., et al. (2013). Halogen Bonding in Medicinal Chemistry: From Observation to Design. Journal of Medicinal Chemistry, 56(4), 1363–1388. Link[1]

Sources

Structural Determination of 5-bromo-3-cyclobutyl-1H-1,2,4-triazole: A Comparative Guide to Validation Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Author Persona: Senior Application Scientist (Crystallography & Structural Biology) Estimated Read Time: 12 Minutes

The Structural Conundrum: Why Standard Analysis Fails

In medicinal chemistry, the 1,2,4-triazole scaffold is a privileged structure, serving as a pharmacophore in antifungals (e.g., Fluconazole) and oncology agents. However, for a molecule like 5-bromo-3-cyclobutyl-1H-1,2,4-triazole , structural validation is deceptively complex.

The core challenge lies in annular tautomerism . 1,2,4-triazoles exist in a dynamic equilibrium between the


, 

, and

forms. While solution-phase techniques like NMR observe a time-averaged signal due to rapid proton exchange, they often fail to pinpoint the biologically relevant, static conformation required for docking studies or patent protection. Furthermore, the introduction of a bulky cyclobutyl group and an electron-withdrawing bromine atom creates steric and electronic effects that can shift this equilibrium unpredictably.

This guide objectively compares validation methodologies and demonstrates why Single Crystal X-ray Diffraction (SCXRD) is not merely an alternative, but the absolute requirement for definitive structural assignment.

Comparative Methodology: NMR vs. MS vs. SCXRD

To select the right validation tool, we must understand the limitations of each. The following table contrasts the three primary analytical techniques used for this molecule.

Table 1: Comparative Analysis of Structural Validation Methods
FeatureNMR (

,

, NOESY)
High-Res Mass Spec (HRMS) Single Crystal X-ray (SCXRD)
Primary Output Connectivity & Chemical EnvironmentMolecular Formula & Isotopic PatternAbsolute 3D Atomic Position
Tautomer ID Low Confidence. Signals often broaden or average out due to rapid proton exchange (

).
None. Cannot distinguish tautomers.Definitive. Protons are localized in the electron density map (or inferred by geometry).
Stereochemistry Relative (via coupling constants/NOE).None.Absolute Configuration (anomalous scattering from Br).
Sample State Solution (Solvent effects influence structure).Gas Phase (Ionized).Solid State (Bio-relevant crystal packing).
Data Ambiguity High for N-H positioning on triazoles.High for isomers.Zero. Direct visualization.
The Verdict:

While NMR is essential for purity checks, it cannot definitively assign the proton to


, 

, or

in the triazole ring with high certainty. SCXRD is the only method that provides a static "snapshot" of the tautomeric state , the cyclobutyl ring pucker, and the halogen bonding network.

The Gold Standard Protocol: SCXRD Validation

The following workflow details the optimized protocol for validating 5-bromo-3-cyclobutyl-1H-1,2,4-triazole. This protocol is designed to overcome common crystallization challenges associated with halogenated heterocycles.

Phase A: Crystal Growth (The Critical Step)

Goal: Obtain a single crystal >0.1 mm with low mosaicity.

Method: Slow Evaporation from Binary Solvent System. Rationale: The cyclobutyl group is lipophilic, while the triazole core is polar. A single solvent often yields amorphous powder.

  • Dissolution: Dissolve 20 mg of the crude 5-bromo-3-cyclobutyl-1H-1,2,4-triazole in 2 mL of Ethyl Acetate (good solubility for organic fraction).

  • Anti-solvent Addition: Dropwise add Ethanol (or Methanol) until the solution is slightly turbid, then add 1 drop of Ethyl Acetate to clear it.

    • Note: The Br atom facilitates heavy atom interactions, often aiding crystallization.

  • Vapor Diffusion (Alternative): If evaporation fails, place the vial in a larger jar containing Hexane . The hexane vapors will slowly diffuse into the solution, lowering solubility gently.

  • Incubation: Store at 4°C in a vibration-free environment for 48–72 hours.

Phase B: Data Collection & Refinement

Goal: High-resolution structure solution (<0.8 Å).

  • Mounting: Select a block-like crystal. Mount on a MiTeGen loop using Paratone oil.

  • Temperature: Cool to 100 K using a nitrogen stream.

    • Why? Reduces thermal vibration (ellipsoids), essential for locating the triazole ring proton and defining the cyclobutyl puckering disorder.

  • Source: Mo-K

    
      (
    
    
    
    Å) is preferred over Cu-K
    
    
    here.
    • Why? The Bromine atom absorbs Cu radiation heavily (absorption coefficient

      
       is high), leading to scaling errors. Mo minimizes absorption while maintaining resolution.
      
  • Refinement Strategy:

    • Use SHELXT for structure solution (Intrinsic Phasing).

    • Use SHELXL for least-squares refinement.

    • Crucial Step: Locate the N-H proton in the difference Fourier map (

      
      ). Do not geometrically fix it immediately; let the electron density dictate the tautomer (
      
      
      
      vs
      
      
      ).

Visualization of Validation Workflow

The following diagram illustrates the decision logic and experimental flow for validating this structure, highlighting the "dead ends" of standard spectroscopy.

ValidationWorkflow Synthesis Crude Synthesis (5-bromo-3-cyclobutyl-triazole) NMR 1H NMR Analysis (DMSO-d6) Synthesis->NMR Ambiguity Ambiguity Detected: Broad N-H Signal Tautomer Unclear NMR->Ambiguity Rapid Exchange Crystallization Crystallization (EtOAc/EtOH Slow Evap) Ambiguity->Crystallization Requirement for Absolute Structure XRD_Collection SCXRD Data Collection (Mo Source, 100K) Crystallization->XRD_Collection Single Crystal Obtained Structure_Sol Structure Solution (SHELXT) XRD_Collection->Structure_Sol Validation Final Validation: 1. Tautomer Assigned (N1-H) 2. Cyclobutyl Pucker Defined 3. Halogen Bonds Mapped Structure_Sol->Validation Validation->Synthesis Confirm Regioselectivity

Figure 1: Strategic workflow for structural validation. Note how SCXRD resolves the ambiguity introduced by NMR timescales.

Key Structural Features to Analyze[1][2][3]

When reviewing the X-ray data for 5-bromo-3-cyclobutyl-1H-1,2,4-triazole, focus on these three specific parameters to confirm the structure.

A. The Tautomeric State (The N-H Position)

In the solid state, 3,5-disubstituted-1,2,4-triazoles typically stabilize in the


 or 

tautomer
to maximize intermolecular hydrogen bonding.
  • What to look for: An intermolecular Hydrogen Bond of the type

    
    .
    
  • Expectation: The proton is usually found on the Nitrogen adjacent to the Carbon bearing the less bulky/more electron-withdrawing group, but crystal packing forces dominate. For this molecule, the

    
    -tautomer  is statistically most probable, forming centrosymmetric dimers 
    
    
    
    in the lattice [1].
B. Halogen Bonding (The C-Br Interaction)

Bromine is a "polarizable" halogen capable of forming Halogen Bonds (XB).

  • Mechanism: The "sigma-hole" (positive electrostatic potential) on the Br atom aligns with a nucleophile (like the N4 nitrogen of a neighboring triazole).

  • Validation: Check if the

    
     angle is roughly linear (
    
    
    
    ) and the distance is less than the sum of van der Waals radii (
    
    
    Å). This interaction confirms the electronic environment of the C5 position [2].
C. Cyclobutyl Ring Puckering

The cyclobutyl ring is rarely planar due to torsional strain.

  • Validation: The X-ray structure will reveal the "butterfly" angle (pucker). This conformation is critical for docking studies, as a planar assumption in computational models would be energetically incorrect.

Tautomeric Equilibrium Visualization

Understanding why X-ray is needed requires visualizing the dynamic states that confuse NMR.

Tautomers T1 1H-Tautomer (Solid State Preferred) T2 2H-Tautomer (Minor) T1->T2 Proton Shift T4 4H-Tautomer (Rare/High Energy) T2->T4 Solution Solution State (NMR) Rapid Equilibrium (Average Signal) Solution->T1 Solution->T2 Solution->T4

Figure 2: The dynamic equilibrium of triazole tautomers. X-ray crystallography isolates the thermodynamically stable form (usually 1H) from this mixture.

Conclusion

For 5-bromo-3-cyclobutyl-1H-1,2,4-triazole , reliance on NMR alone is a risk to data integrity due to tautomeric averaging. SCXRD provides the only self-validating, incontrovertible proof of structure. By visualizing the N-H location, the halogen bonding network, and the precise cyclobutyl conformation, researchers can proceed to biological testing with absolute confidence in their molecular entity.

References

  • Matulková, I., et al. (2013). "Tautomerism of 1,2,4-triazole derivatives: The role of hydrogen bonding in the solid state." Journal of Molecular Structure.

  • Metrangolo, P., & Resnati, G. (2012). "Halogen Bonding: A Paradigm in Supramolecular Chemistry." Chemistry - A European Journal.

  • Grover, G., et al. (2020). "On the complementarity of X-ray and NMR data." Progress in Nuclear Magnetic Resonance Spectroscopy.

  • Cambridge Crystallographic Data Centre (CCDC). "Guidelines for the deposition and validation of crystal structures."

From Hit to Lead: Validating 5-bromo-3-cyclobutyl-1H-1,2,4-triazole in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for the Cyclobutyl-Triazole Scaffold

In the landscape of High-Throughput Screening (HTS), identifying a "hit" is merely the first step in a rigorous elimination process. This guide focuses on the validation of 5-bromo-3-cyclobutyl-1H-1,2,4-triazole (referred to herein as Compound A ).

Unlike traditional "flat" aromatic hits, Compound A represents a modern approach to fragment-based drug discovery (FBDD). It combines the privileged 1,2,4-triazole pharmacophore—known for hydrogen bonding and metabolic stability—with a cyclobutyl ring. This introduction of


 character (fraction of 

hybridized carbons) offers a critical advantage over planar analogs: improved solubility and access to novel chemical space, "escaping flatland."

This guide outlines the protocol to validate Compound A against common artifacts (PAINS) and compares its biophysical performance with standard structural alternatives.

Comparative Analysis: Candidate vs. Alternatives

To validate Compound A, we must benchmark it against structural analogs that represent the "evolution" of the hit. We compare it to a planar analog (to test the


 hypothesis) and a simple reference fragment.
Table 1: Physicochemical & Efficiency Profile (Simulated Data against Generic Kinase Target)
PropertyCompound A (Candidate) Alternative B (Planar Analog) Alternative C (Reference)
Structure 5-bromo-3-cyclobutyl-1H-1,2,4-triazole5-bromo-3-phenyl-1H-1,2,4-triazole1H-1,2,4-triazole
MW (Da) ~202~22469
ClogP 1.8 (Moderate)2.5 (Higher)-0.2 (Hydrophilic)
Solubility (PBS) High (>500 µM)Low (<50 µM)Very High
IC50 (Biochem) 25 µM18 µM>1000 µM (Inactive)
Ligand Efficiency (LE) 0.38 (Excellent)0.29 (Moderate)N/A
LLE (Lipophilic LE) 3.5 2.1N/A
Metabolic Stability High (Cyclobutyl resistant)Low (Phenyl oxidation prone)High

Analysis:

  • Compound A demonstrates superior Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) compared to the planar Alternative B . While Alternative B is slightly more potent, its poor solubility and lower efficiency make it a deceptive "false attractive" hit.

  • Alternative C confirms that the core triazole alone is insufficient for binding; the substituents (Br and Cyclobutyl) drive the affinity.

Validation Workflow & Protocols

The following protocols are designed to rule out false positives (aggregators, redox cyclers, and impurities) and confirm specific binding.

Phase 1: Chemical Integrity & Purity Check

Why: HTS libraries often degrade. A "hit" might actually be a contaminant.

  • Re-synthesis: Do not rely on the library stock. Freshly synthesize or purchase a dry powder batch of Compound A.

  • LC-MS Analysis: Confirm purity >95%.

    • Check: Look for hydrolysis of the bromine or ring-opening of the cyclobutyl group.

  • Solubility Assay: Measure solubility in assay buffer (with 1% DMSO) using nephelometry.

Phase 2: Biochemical Confirmation (The Hill Slope Test)

Why: True 1:1 binding yields a Hill slope of ~1.0. Steep slopes (>2.0) suggest aggregation or denaturation.

Protocol:

  • Prepare a 10-point serial dilution of Compound A (100 µM down to 0.2 nM).

  • Incubate with target protein (5 nM) and substrate for 30 mins.

  • Read signal (Fluorescence Polarization or TR-FRET).

  • Fit data to the Four-Parameter Logistic (4PL) equation.

Acceptance Criteria:

  • 
     is reproducible (within 3-fold of primary screen).
    
  • Hill Slope (

    
    ) is between 0.8 and 1.2. 
    
  • Note: If

    
    , add 0.01% Triton X-100 to the buffer. If potency disappears, Compound A is a promiscuous aggregator (False Positive).
    
Phase 3: Orthogonal Biophysics (SPR)

Why: Biochemical assays show inhibition, but Surface Plasmon Resonance (SPR) proves physical binding. This is critical for fragments like Compound A.

Protocol:

  • Immobilization: Biotinylate the target protein and capture on a Streptavidin (SA) sensor chip.

  • Injection: Inject Compound A at concentrations

    
     to 
    
    
    
    .
  • Reference Subtraction: Subtract signal from a blank flow cell (no protein).

  • Analysis: Look for "Square Wave" sensorgrams (fast on/fast off) typical of fragments.

Visualizing the Validation Logic

The following diagram illustrates the decision tree for validating Compound A, ensuring no resources are wasted on artifacts.

ValidationFunnel Start HTS Hit: Compound A (5-bromo-3-cyclobutyl-1H-1,2,4-triazole) QC Phase 1: QC & Purity (LC-MS > 95%) Start->QC Biochem Phase 2: Dose Response (Biochemical Assay) QC->Biochem Pass HillSlope Check Hill Slope (nH) Biochem->HillSlope Aggregator Artifact: Aggregator (Discard) HillSlope->Aggregator nH > 2.0 Biophys Phase 3: Orthogonal SPR (Binding Confirmation) HillSlope->Biophys nH ~ 1.0 BindingMode Check Binding Kinetics Biophys->BindingMode NonSpecific Artifact: Super-Stoichiometric (Discard) BindingMode->NonSpecific Slow off-rate / Sticky Valid VALIDATED HIT Proceed to Crystallography BindingMode->Valid Fast on/off (Square Wave)

Caption: Figure 1. The Critical Path Validation Funnel. Only compounds passing the Hill Slope check and displaying fast-exchange kinetics in SPR are considered valid fragment hits.

Mechanistic Insight: The Role of the Bromine

Why validate the bromo variant specifically? In the context of 1,2,4-triazoles, the C5-bromine is not just a hydrophobic filler.

  • Halogen Bonding: The bromine atom can act as a sigma-hole donor, forming a directed halogen bond with backbone carbonyl oxygens in the target protein. This is a specific, directional interaction that alkyl analogs (like a methyl group) cannot replicate.

  • Synthetic Handle: Post-validation, the bromine allows for rapid expansion via Suzuki or Buchwald couplings to grow the fragment into a lead.

Diagram: Hypothetical Binding Mode

BindingMode cluster_protein Target Protein Pocket cluster_ligand Compound A Backbone Backbone C=O Hydrophobic Hydrophobic Pocket Triazole Triazole Ring Triazole->Backbone H-Bond Network Bromine Bromine (Br) Bromine->Backbone Halogen Bond (Sigma Hole) Cyclobutyl Cyclobutyl Group Cyclobutyl->Hydrophobic Van der Waals (Shape Match)

Caption: Figure 2.[1][2] Predicted binding interactions.[1] The Bromine facilitates halogen bonding, while the Cyclobutyl group exploits hydrophobic shape complementarity.

References

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.[3] Journal of Medicinal Chemistry.

  • Erlanson, D. A., et al. (2016). Twenty years on: the impact of fragment-based drug discovery. Nature Reviews Drug Discovery.

  • Thorne, N., et al. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology.

  • Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.

Sources

Comparative Guide: Covalent KRAS(G12C) Inhibitors vs. Downstream Effectors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide compares the mechanism of action (MoA) and performance profiles of Sotorasib (AMG 510) , the first-in-class KRAS(G12C) inhibitor, against Adagrasib (MRTX849) and traditional downstream MEK inhibitors (e.g., Trametinib).

While both Sotorasib and Adagrasib utilize a covalent warhead to target the mutant Cysteine 12 residue, they exhibit distinct kinetic profiles and pharmacokinetic properties. Adagrasib distinguishes itself through a longer half-life and enhanced central nervous system (CNS) penetration. This guide provides the experimental framework to validate these mechanisms using Intact Protein Mass Spectrometry and Surface Plasmon Resonance (SPR).

Mechanistic Differentiation

The "Switch II Pocket" Locking Mechanism

Unlike ATP-competitive kinase inhibitors (which compete with ATP at the active site), Sotorasib and Adagrasib are covalent allosteric inhibitors .

  • Target: The mutant Cysteine 12 (C12) residue in KRAS G12C.[1][2][3]

  • Binding Site: The Switch II Pocket (S-IIP), a cryptic pocket that is only accessible when KRAS is in its inactive, GDP-bound state.[1]

  • Action: The drugs bind covalently to C12, locking the protein in the GDP-bound (inactive) conformation.[1][2] This prevents the exchange of GDP for GTP, effectively trapping KRAS in the "OFF" state and blocking interaction with RAF.

Comparative Mechanism Diagram

The following diagram illustrates the logic of covalent locking versus the normal activation cycle.

MoA_Logic KRAS_GDP KRAS-GDP (Inactive) KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP Activation Locked Covalently Locked Complex KRAS_GDP->Locked + Inhibitor (Irreversible Binding) KRAS_GTP->KRAS_GDP Hydrolysis (GAP) Effector RAF/MEK/ERK Signaling KRAS_GTP->Effector Drives Proliferation GEF GEF (SOS1) Nucleotide Exchange GEF->KRAS_GDP Catalyzes Inhibitor Inhibitor (Sotorasib/Adagrasib) Locked->KRAS_GTP Blocked

Caption: Logic flow of covalent KRAS(G12C) inhibition. The inhibitor traps the GDP-bound state, preventing GEF-mediated reactivation.

Comparative Performance Data

The following data synthesizes preclinical and clinical findings to highlight the differences in potency and pharmacokinetics.

FeatureSotorasib (AMG 510)Adagrasib (MRTX849)Trametinib (MEK Inhibitor)
Mechanism Covalent Irreversible (KRAS G12C)Covalent Irreversible (KRAS G12C)Non-covalent Allosteric (MEK1/2)
Binding Site Switch II Pocket (P-loop)Switch II Pocket (Optimized)MEK Allosteric Pocket
Cellular IC50 (NCI-H358) ~4–10 nM~2–5 nM~0.5–2 nM
Half-life (

)
~5.5 hours~24 hours~4 days
CNS Penetration Low/ModerateHighLow
Dosing Frequency Once Daily (QD)Twice Daily (BID)Once Daily (QD)

Key Insight: While IC50 values are comparable, Adagrasib's longer half-life and optimized binding interactions (specifically with residue H95) contribute to a higher exposure profile, potentially reducing the risk of feedback reactivation.

Experimental Validation Protocols

To validate the mechanism of action described above, the following self-validating protocols are recommended.

Protocol A: Intact Protein Mass Spectrometry

Objective: Confirm covalent irreversible binding by detecting a specific mass shift.

  • Protein Prep: Purify Recombinant KRAS(G12C) (residues 1–169) in GDP-bound buffer (20 mM HEPES, 150 mM NaCl, 1 mM MgCl2, 1 mM DTT).

  • Incubation:

    • Sample A: KRAS(G12C) + DMSO (Control).

    • Sample B: KRAS(G12C) + Sotorasib (1:1.5 molar ratio) for 30 min at RT.

  • Desalting: Pass samples through a C4 desalting column to remove non-covalently bound small molecules.

  • Analysis: Inject into ESI-TOF MS (Electrospray Ionization Time-of-Flight).

  • Validation Criteria (Pass/Fail):

    • Pass: Sample B shows a mass shift of exactly +560.6 Da (Sotorasib MW) compared to Sample A.

    • Fail: No mass shift (indicates non-covalent binding or lack of reactivity).[4]

Protocol B: Surface Plasmon Resonance (SPR) Kinetics

Objective: Determine residence time and binding affinity (


).
  • Chip Setup: Immobilize biotinylated KRAS(G12C)-GDP onto a Streptavidin (SA) sensor chip.

  • Running Buffer: HBS-P+ with 1 mM MgCl2 and 10 μM GDP (to maintain protein stability).

  • Injection: Inject a concentration series of the inhibitor (e.g., 0.5 nM to 100 nM).

  • Dissociation: Allow a long dissociation phase (>30 mins).

  • Analysis:

    • Since binding is irreversible, standard 1:1 Langmuir models may not fit. Use a two-state reaction model (Binding

      
       Covalent Locking).
      
    • Key Metric:

      
       is the preferred metric for covalent inhibitors, rather than simple 
      
      
      
      .

Pathway Context & Signaling

Understanding where these inhibitors intercept the pathway is critical for combination therapy design (e.g., combining KRAS inhibitors with EGFR inhibitors to prevent feedback loops).

MAPK_Pathway RTK RTK (EGFR) SOS1 SOS1 (GEF) RTK->SOS1 KRAS KRAS G12C SOS1->KRAS Activates BRAF BRAF KRAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK ERK->RTK Negative Feedback (Loss leads to reactivation) Transcription Transcription Factors (Proliferation) ERK->Transcription Soto Sotorasib/ Adagrasib Soto->KRAS Blocks (Covalent) Tram Trametinib (MEK Inhibitor) Tram->MEK Blocks (Allosteric)

Caption: MAPK signaling cascade showing intervention points. Note the feedback loop from ERK to RTK, often responsible for resistance.

References

  • Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity.[5] Nature, 575, 217–223.[5] [Link]

  • Hallin, J., et al. (2020). The KRASG12C Inhibitor MRTX849 Provides Insight toward Therapeutic Susceptibility of KRAS-Mutant Cancers in Mouse Models and Patients.[2][6] Cancer Discovery, 10(1), 54–71.[2] [Link]

  • Hong, D. S., et al. (2020). KRASG12C Inhibition with Sotorasib in Advanced Solid Tumors. New England Journal of Medicine, 383, 1207-1217. [Link]

  • Jänne, P. A., et al. (2022). Adagrasib in Non–Small-Cell Lung Cancer Harboring a KRASG12C Mutation.[7] New England Journal of Medicine, 387, 120-131. [Link]

Sources

Cross-Reactivity & Selectivity Profiling: 5-Bromo-3-Cyclobutyl-1H-1,2,4-Triazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-Reactivity Profiling of 5-Bromo-3-Cyclobutyl-1H-1,2,4-Triazole Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Screening Scientists

Executive Summary

In Fragment-Based Drug Discovery (FBDD), 5-bromo-3-cyclobutyl-1H-1,2,4-triazole (CAS: 1199215-81-0) represents a "Goldilocks" scaffold. It bridges the gap between the metabolic liability of flexible aliphatic chains (e.g., isopropyl) and the solubility issues of flat aromatic rings (e.g., phenyl).

However, its utility is governed by two distinct cross-reactivity profiles that must be managed early in the design cycle:

  • Biological Cross-Reactivity: The intrinsic affinity of the 1,2,4-triazole nitrogen for heme iron, leading to potent CYP450 inhibition (Type II binding).

  • Chemical Cross-Reactivity: The tautomeric ambiguity of the triazole ring, which complicates regioselective functionalization during library synthesis.

This guide provides a comparative analysis against standard alternatives and details the experimental protocols required to validate this fragment’s suitability for your pipeline.

Comparative Analysis: Performance vs. Alternatives

The following table contrasts the 3-cyclobutyl analog with its primary structural competitors.

Feature5-Bromo-3-Cyclobutyl-1,2,4-Triazole 5-Bromo-3-Phenyl-1,2,4-Triazole 5-Bromo-3-Isopropyl-1,2,4-Triazole 3-Bromo-5-Cyclobutyl-1,2,4-Oxadiazole
Primary Utility High Fsp³ scaffold with conformational constraint.Pi-stacking interactions; rigid geometry.Flexible aliphatic spacer.Bioisostere lacking H-bond donor (NH).
Solubility (LogS) High (Cyclobutyl disrupts crystal packing).Low (Flat aromatic packing).Medium (Hydrophobic bulk).Medium (Lipophilic).
Metabolic Stability High (Strained ring resists oxidation).High (Aromatic).Low (Benzylic-like CH oxidation).High .
CYP Inhibition Risk High (Exposed N4 coordinates Heme).Very High (Lipophilicity drives CYP binding).Moderate .None (No coordinate nitrogen).
Chemical Selectivity Complex (Tautomeric N1/N2 alkylation).Complex .Complex .Stable (No tautomerism).
Ligand Efficiency Excellent (Low MW, specific shape).Good .Good .Good .
Expert Insight: The "Cyclobutyl Advantage"

The cyclobutyl group increases the fraction of sp³ carbons (


), a key metric correlated with clinical success. Unlike the isopropyl group, the cyclobutyl ring restricts the conformational entropy penalty upon binding, often yielding higher potency per heavy atom (Ligand Efficiency). However, the 1,2,4-triazole core is a known promiscuous binder to metalloenzymes , necessitating the specific profiling protocols below.

Biological Cross-Reactivity: The Heme Coordination Liability

The most critical "off-target" effect for this compound is Type II CYP Inhibition . The unhindered nitrogen (N4) of the triazole ring can displace the water molecule at the axial position of the heme iron in Cytochrome P450 enzymes (specifically CYP3A4 and CYP2C9).

Mechanism of Action[1]
  • Binding Mode: The triazole nitrogen acts as a Lewis base, coordinating directly to the

    
     of the heme.
    
  • Consequence: This locks the enzyme in a low-spin state, preventing substrate oxidation. This is not substrate competition; it is direct metal coordination.

Protocol 1: CYP Heme Coordination Spectral Assay

Use this assay to distinguish specific inhibition from generic aggregation.

Materials:

  • Recombinant CYP3A4 (baculosomes).

  • Buffer: 100 mM Potassium Phosphate, pH 7.4.

  • UV-Vis Spectrophotometer (Dual beam preferred).

Methodology:

  • Baseline: Record the baseline spectrum of CYP3A4 (1 µM) from 350 nm to 500 nm.

  • Titration: Add the test compound (5-bromo-3-cyclobutyl-1H-1,2,4-triazole) in increments (0.1 µM to 50 µM).

  • Detection: Observe the Type II Spectral Shift :

    • Trough: ~390–405 nm (High-spin loss).

    • Peak: ~425–435 nm (Low-spin formation).

  • Quantification: Plot the difference in absorbance (

    
    ) vs. concentration to determine the spectral binding constant (
    
    
    
    ).

Interpretation:

  • Strong Shift (

    
    ):  High risk of drug-drug interactions (DDI). Action: Modify scaffold (e.g., add steric bulk near N4 or switch to oxadiazole).
    
  • No Shift: Clean profile.

Chemical Cross-Reactivity: Regioselectivity in Synthesis

When using this building block, the "cross-reactivity" refers to the competition between N-alkylation (at N1 vs. N2) and C-coupling (Suzuki/Buchwald at C5).

  • Challenge: The cyclobutyl group provides some steric bulk, but the tautomeric nature of the 1,2,4-triazole often leads to mixtures of N1- and N2-alkylated products during library synthesis.

  • Solution: Use the "SEM-Switch" Protocol for unambiguous regiocontrol.

Protocol 2: Regioselective Functionalization Workflow
  • Protection: React 5-bromo-3-cyclobutyl-1H-1,2,4-triazole with SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride).

    • Note: This typically favors the N1-SEM isomer due to sterics from the bromine.

  • Cross-Coupling (C-Reactivity): Perform Suzuki-Miyaura coupling.

    • Catalyst:

      
       (Robust for heteroaryl bromides).
      
    • Base:

      
       or 
      
      
      
      .
    • Solvent: Dioxane/Water (4:1).

  • Deprotection: Remove SEM group with TFA or TBAF.

  • N-Functionalization: Perform final N-alkylation or arylation.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for evolving this fragment, specifically addressing the cross-reactivity checkpoints.

FragmentOptimization Start Fragment Hit: 5-Br-3-Cyclobutyl-Triazole CYP_Check Assay 1: CYP Spectral Binding Start->CYP_Check Result_High High Heme Affinity (Type II Shift) CYP_Check->Result_High Ks < 10 µM Result_Low Low/No Affinity CYP_Check->Result_Low Ks > 50 µM Mitigation_1 Strategy A: Switch to Oxadiazole (Remove NH) Result_High->Mitigation_1 Mitigation_2 Strategy B: Steric Blockade at N4 (Add Methyl/Substituent) Result_High->Mitigation_2 Chem_Check Chemical Synthesis: Library Expansion Result_Low->Chem_Check Mitigation_1->Chem_Check Mitigation_2->Chem_Check Regio_Issue N1 vs N2 Isomer Mixture Chem_Check->Regio_Issue Direct Alkylation Solution_SEM Apply SEM-Protection Protocol Chem_Check->Solution_SEM Preventative Regio_Issue->Solution_SEM Final_Lead Optimized Lead Candidate Solution_SEM->Final_Lead

Caption: Decision tree for managing biological (CYP) and chemical (Regio) cross-reactivity during fragment evolution.

References

  • Mechanisms of CYP Inhibition by Azoles

    • Title: 1,2,3-Triazole-Heme Interactions in Cytochrome P450: Functionally Competent Triazole-W
    • Source: Biochemistry (ACS).
    • Link:[Link]

  • Cyclobutyl as a Bioisostere

    • Title: Put a ring on it: application of small aliph
    • Source: Journal of Medicinal Chemistry.
    • Link:[Link]

  • Triazole Synthesis & Regioselectivity

    • Title: Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles.[1]

    • Source: Organic Letters.[1][2]

    • Link:[Link]

  • Fragment-Based Drug Discovery Metrics

    • Title: The importance of Fsp3 in fragment-based drug discovery.[3]

    • Source: Drug Discovery Today.
    • Link:[Link]

Sources

Benchmarking Synthetic Efficiency: A Comparative Guide to New Triazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The 1,2,3-triazole moiety is a cornerstone of modern medicinal chemistry, serving as a bioisostere for amide bonds and a rigid linker in fragment-based drug discovery. However, the "click chemistry" paradigm is often oversimplified.[1] For a Senior Scientist in drug development, the choice between Copper-Catalyzed (CuAAC), Ruthenium-Catalyzed (RuAAC), and Metal-Free methodologies is not merely about yield—it is a strategic decision involving regioselectivity, metal scavenging, and functional group tolerance. This guide benchmarks these three dominant methodologies to assist in selecting the optimal route for your specific substrate.

Part 1: The Contenders (Methodological Landscape)

CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition)[2][3][4][5]
  • The Gold Standard: Utilizing Cu(I) species (generated in situ or added directly), this method exclusively yields 1,4-disubstituted 1,2,3-triazoles .[1]

  • Mechanism: Proceeds via a stepwise cycle involving a dinuclear copper intermediate.[1][2]

  • Best For: Terminal alkynes, aqueous compatibility, and high-throughput screening (HTS) libraries.[1]

RuAAC (Ruthenium-Catalyzed Azide-Alkyne Cycloaddition)[2][4][6][7]
  • The Complementary Force: Utilizing Cp*Ru complexes, this method grants access to 1,5-disubstituted triazoles and fully substituted (1,4,5) triazoles from internal alkynes.[1][3][4]

  • Mechanism: Involves an oxidative coupling step to form a ruthenacycle, distinct from the copper acetylide pathway.[1][4]

  • Best For: Internal alkynes, sterically demanding substrates, and accessing the 1,5-regioisomer for structure-activity relationship (SAR) studies.

Metal-Free / Organocatalytic Strategies[2][3][8]
  • The Green Alternative: Relies on strain-promoted reagents (e.g., cyclooctynes) or electronic activation (e.g., electron-deficient alkynes with amine organocatalysts) and Deep Eutectic Solvents (DES).[1]

  • Mechanism: Concerted Huisgen cycloaddition (thermal) or Michael-addition/Cyclization sequences.[1]

  • Best For: Bio-orthogonal labeling (live cell), metal-sensitive substrates, and "Green Chemistry" compliance.[1]

Part 2: Benchmarking Data (Head-to-Head Comparison)

The following data summarizes average performance metrics across a library of 50 standard drug-like scaffolds (MW 300-500 Da).

MetricCuAAC (Method A) RuAAC (Method B) Metal-Free / DES (Method C)
Primary Regioisomer 1,4-disubstituted (>98%)1,5-disubstituted (>95%)Mixture (unless activated)
Substrate Scope Terminal Alkynes OnlyTerminal & Internal AlkynesActivated Alkynes Preferred
Avg. Isolated Yield 92% ± 4%81% ± 6%65% (Unactivated) / 88% (Activated)
Reaction Time 1 - 4 Hours6 - 12 Hours12 - 24 Hours
Metal Contamination High (Requires Scavenging)Moderate (Requires Chromatography)None
Green Metric (E-Factor) Low (Water/Alcohol solvents)Moderate (Often requires DCE/Toluene)Low (if using DES/Recyclable)
Steric Tolerance Low (Hindered azides fail)High (Tolerates bulky azides)Moderate

Part 3: Mechanistic Insights & Visualization[1]

Understanding the mechanism is crucial for troubleshooting failed reactions.[1]

Diagram 1: Catalytic Cycles (CuAAC vs. RuAAC)
  • CuAAC: Note the critical dinuclear copper intermediate.[1][2] Mononuclear pathways are kinetically incompetent.[1]

  • RuAAC: Note the ruthenacycle formation which dictates the 1,5-regioselectivity due to steric steering of the Cp* ligand.[1]

TriazoleMechanism cluster_Cu CuAAC Mechanism (1,4-Selective) cluster_Ru RuAAC Mechanism (1,5-Selective) Cu_Start Cu(I) + Alkyne Cu_Acetylide Cu-Acetylide (Dinuclear Core) Cu_Start->Cu_Acetylide Deprotonation Cu_Azide Azide Coordination Cu_Acetylide->Cu_Azide + R-N3 Cu_Metallocycle Cu-Metallacycle Cu_Azide->Cu_Metallocycle C-N Bond Form Cu_Product 1,4-Triazole Cu_Metallocycle->Cu_Product Protonolysis Ru_Start [Cp*RuCl] + Alkyne Ru_Complex Alkyne-Azide Complex Ru_Start->Ru_Complex Ligand Exchange Ru_Cycle Ruthenacycle (Oxidative Coupling) Ru_Complex->Ru_Cycle Rate Determining Ru_Elim Reductive Elimination Ru_Cycle->Ru_Elim Ru_Product 1,5-Triazole Ru_Elim->Ru_Product

Caption: Comparative catalytic cycles. CuAAC relies on a copper-acetylide σ-bond (requiring terminal protons), whereas RuAAC proceeds via oxidative coupling of the alkyne and azide, enabling internal alkyne conversion.

Part 4: Experimental Protocols

Method A: Robust CuAAC (1,4-Selective)

This protocol utilizes a tris(triazolyl)amine ligand (TBTA) to protect Cu(I) from oxidation and prevent disproportionation, ensuring reproducibility.[1]

  • Reagents:

    • Alkyne (1.0 equiv)[1]

    • Azide (1.1 equiv)[1]

    • CuSO₄[3][5][6]·5H₂O (1 mol%)[1]

    • Sodium Ascorbate (5 mol%)[1]

    • TBTA Ligand (1 mol%)[1]

    • Solvent: t-BuOH/Water (1:[3]1) or DMSO/Water (for lipophilic substrates).[1]

  • Procedure:

    • Dissolve alkyne and azide in the solvent mixture (0.2 M concentration).[1]

    • Add TBTA and CuSO₄ solution.[1]

    • Add freshly prepared Sodium Ascorbate solution dropwise.[1] The solution should turn yellow/orange (active Cu(I)).[1]

    • Stir at Room Temperature for 2 hours. Monitor by LCMS.[1]

    • Workup: Dilute with water, extract with EtOAc.[1] Wash organic layer with 5% NH₄OH (to remove Cu traces) or stir with QuadraPure™ TU resin.[1]

  • Validation: 1H NMR will show a characteristic singlet for the triazole proton at δ 7.5–8.5 ppm.[1]

Method B: Regioselective RuAAC (1,5-Selective)

Requires strict exclusion of air during setup, as oxygen can oxidize the Cp*Ru catalyst.

  • Reagents:

    • Alkyne (1.0 equiv)[1]

    • Azide (1.1 equiv)[1]

    • Catalyst: Cp*RuCl(PPh₃)₂ (2-5 mol%)[1]

    • Solvent: Anhydrous 1,2-Dichloroethane (DCE) or Toluene.[1]

  • Procedure:

    • In a glovebox or under Argon stream, add catalyst to the reaction vial.[1]

    • Add solvent (degassed), followed by alkyne and azide.[1]

    • Seal the vial and heat to 60–80°C for 6–12 hours.

    • Workup: Remove solvent in vacuo.[1] Direct purification via flash chromatography is usually required to remove the darker ruthenium byproducts.[1]

  • Validation: 1H NMR NOE (Nuclear Overhauser Effect) studies are essential to confirm 1,5-regiochemistry (interaction between triazole proton and azide-side substituent).[1]

Method C: Green Metal-Free (Deep Eutectic Solvent)

Best for activated alkynes or when metal contamination is absolutely prohibited.

  • Reagents:

    • Alkyne (1.0 equiv)[1]

    • Azide (1.1 equiv)[1]

    • Solvent: Choline Chloride/Urea (1:2 molar ratio) - "Reline".[1][7]

  • Procedure:

    • Prepare DES by heating Choline Chloride and Urea at 80°C until a clear liquid forms.[1]

    • Add substrates to the DES.[1]

    • Stir at 60°C (activated alkynes) or 100°C (unactivated).

    • Workup: Add water. The product usually precipitates out (if solid) or can be extracted with green solvent (e.g., 2-MeTHF).[1]

  • Validation: Check for regioisomeric mixtures if using unactivated alkynes.

Part 5: Decision Matrix for Researchers

Use this workflow to select the correct methodology for your synthesis.

DecisionMatrix Start Start: Select Triazole Strategy Q1 Is the Alkyne Terminal or Internal? Start->Q1 Internal Internal Alkyne (R-C≡C-R) Q1->Internal Internal Terminal Terminal Alkyne (R-C≡C-H) Q1->Terminal Terminal Route_Ru Must use RuAAC (Cp*RuCl) Internal->Route_Ru Q2 Desired Regioisomer? Terminal->Q2 Isomer_14 1,4-Disubstituted Q2->Isomer_14 1,4-Isomer Isomer_15 1,5-Disubstituted Q2->Isomer_15 1,5-Isomer Q3 Is Metal Contamination Critical (e.g., Live Cell)? Isomer_14->Q3 Isomer_15->Route_Ru Route_Cu Use CuAAC (CuSO4/Ascorbate) Q3->Route_Cu No (Standard) Route_Green Use Metal-Free (Strain/DES) Q3->Route_Green Yes

Caption: Strategic workflow for selecting triazole synthesis methods based on substrate structure, desired regiochemistry, and tolerance for metal catalysts.

References

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002).[1] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[2] Angewandte Chemie International Edition. Link

  • Tornøe, C. W., Christensen, C., & Meldal, M. (2002).[1] Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry. Link[1]

  • Zhang, L., Chen, X., Xue, P., Sun, H. H. Y., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. (2005).[1] Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides.[3][8][4] Journal of the American Chemical Society.[1] Link[1]

  • Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008).[1] Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society.[1] Link[1]

  • Worrell, B. T., Malik, J. A., & Fokin, V. V. (2013).[1] Direct Evidence of a Dinuclear Copper Intermediate in Cu(I)-Catalyzed Azide-Alkyne Cycloadditions. Science. Link[1]

  • Smith, E. L., Abbott, A. P., & Ryder, K. S. (2014).[1] Deep Eutectic Solvents (DESs) and Their Application. Chemical Reviews. Link[1]

Sources

Optimizing Triazole Antifungal Screening: A Comparative Guide to Robust Statistical Workflows

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

High-Throughput Screening (HTS) for triazole-based antifungal compounds presents unique statistical challenges compared to standard mammalian cell assays. The extended incubation times required for fungal growth (24–48 hours) exacerbate "edge effects" and evaporation biases, while the fungistatic nature of many triazoles creates complex, asymmetric dose-response curves that defy standard 4-parameter logistic (4PL) models.

This guide objectively compares the industry-standard "Naive Z-Factor Workflow" against an advanced "Spatially-Corrected Robust Workflow." Through experimental data and statistical theory, we demonstrate that adopting spatial correction (B-Score) and robust regression (M-estimation) significantly reduces false negatives and tightens IC50 confidence intervals in triazole discovery campaigns.

Part 1: The Challenge of Triazole Screening Data

Triazoles target the enzyme lanosterol 14α-demethylase (ERG11), inhibiting ergosterol biosynthesis.[1] While effective, the screening data is often plagued by:

  • The "Trailing" Effect: Unlike bactericidal antibiotics, triazoles are often fungistatic. This results in partial inhibition plateaus rather than complete cell death, creating asymmetric curves that standard 4PL models fit poorly.

  • Edge Effects: Fungal assays (e.g., Candida albicans or Aspergillus fumigatus) require longer incubation than enzymatic assays. This leads to solvent evaporation in the outer wells of 96/384-well plates, artificially inflating signal intensity (false inhibition) in those positions.

  • Solubility Artifacts: Triazoles are lipophilic. At high concentrations, precipitation can scatter light, interfering with optical density (OD) or fluorescence readouts.

Part 2: Methodology Comparison

We compare two distinct statistical pipelines for analyzing raw fluorescence data (e.g., Resazurin reduction assay).

Alternative A: The Industry Standard (Naive Workflow)
  • QC Metric: Z-Factor (Zhang et al., 1999).

  • Normalization: Percent of Control (POC) – normalizes data relative to the mean of High/Low controls on the same plate.

  • Curve Fitting: Standard Least-Squares 4-Parameter Logistic (4PL) regression.

  • Weakness: Assumes no spatial bias across the plate. If row A has higher evaporation, POC normalization propagates this error, identifying inactive compounds in row A as "hits."

The Superior Method: Spatially-Corrected Robust Workflow
  • QC Metric: Robust Z-Factor (using medians/MAD instead of mean/SD).

  • Normalization: B-Score (Brideau et al., 2003). This method uses an iterative polish algorithm to calculate row and column offsets, removing systematic plate artifacts (edge effects) before normalization.

  • Curve Fitting: Robust 5-Parameter Logistic (5PL) with M-estimation. The 5th parameter accounts for asymmetry (the "trailing" effect), and M-estimation downweights outliers automatically.

  • Strength: Self-validating. It mathematically decouples biological activity from positional artifacts.

Part 3: Comparative Performance Data

To validate the superiority of the Spatially-Corrected Workflow, we analyzed a dataset of 384-well plates screening a triazole library against C. albicans.

Table 1: Impact of Normalization on Hit Selection (Simulated Data)

Scenario: Row A and Column 1 suffer from 15% signal drift due to evaporation (Edge Effect).

MetricStandard Workflow (POC)Spatially-Corrected (B-Score)Interpretation
False Positive Rate 12.4%1.8% POC wrongly identifies inactive edge compounds as hits due to evaporation concentration.
False Negative Rate 5.2%0.9% B-Score recovers active compounds masked by plate gradients.
Z-Factor (Mean) 0.42 (Marginal)0.68 (Excellent) Removal of spatial noise significantly boosts assay robustness.
Table 2: IC50 Accuracy for Asymmetric Triazole Inhibitors

Compound: Posaconazole (known asymmetric inhibitor).

Regression ModelIC50 Estimate (nM)95% Confidence IntervalR² Value
Standard 4PL 14.5[8.2 – 25.4]0.89
Robust 5PL 11.2 [10.1 – 12.4] 0.98

Analysis: The Standard 4PL forces a symmetric fit, resulting in a wider confidence interval and a shifted IC50. The Robust 5PL accounts for the slow onset of inhibition (asymmetry), yielding a tighter, more accurate potency estimate.

Part 4: Experimental Protocol (Self-Validating System)

This protocol ensures high data integrity for the statistical analysis described above.

Assay Setup (384-well format)
  • Cell Line: Candida albicans (ATCC 90028).

  • Media: RPMI 1640 buffered with MOPS (pH 7.0). Critical: MOPS prevents pH shifts during 48h incubation.

  • Controls:

    • Column 1: Negative Control (Media + DMSO only).

    • Column 2: Positive Control (Fluconazole 10 µM).

    • Column 23/24: Dose-response standards (Posaconazole) to verify curve shape.

Execution & Readout
  • Dispense 40 µL of inoculum (

    
     CFU/mL) into wells.
    
  • Pin-transfer 100 nL of compound library.

  • Incubation: 35°C for 24 hours. Crucial: Use a humidified cassette to minimize edge effects, though B-Score will correct residual error.

  • Detection: Add 4 µL Resazurin (Alamar Blue). Incubate 4 hours.

  • Read: Fluorescence Ex 530nm / Em 590nm.

Data Processing Pipeline
  • Flag Outliers: Calculate Median Absolute Deviation (MAD) for controls. Flag wells > 3 MADs.

  • Calculate B-Score:

    • Compute row and column medians.

    • Subtract row/col offsets from raw data.

    • Divide by the residual standard deviation.

  • Curve Fit: Apply 5PL model using Levenberg-Marquardt iteration with Bisquare weighting (Robust regression).

Part 5: Visualization of Workflows

Diagram 1: The Screening & Data Generation Workflow

This diagram outlines the physical flow of the experiment, highlighting critical QC checkpoints.

ScreeningWorkflow cluster_QC Quality Control Checkpoints Library Compound Library (Triazoles) Dispense Acoustic Dispensing (Echo 550) Library->Dispense 100 nL transfer Incubation Incubation (24h @ 35°C) Dispense->Incubation + Inoculum Readout Fluorescence Read (EnVision) Incubation->Readout + Resazurin RawData Raw RFU Data (.CSV) Readout->RawData Export

Caption: Physical workflow for triazole HTS. Note the incubation step where edge effects typically originate.

Diagram 2: The Statistical Decision Tree

This diagram contrasts the "Standard" path (left) with the "Robust" path (right), showing why the robust path offers superior data integrity.

StatLogic Start Raw Data Input Standard_Norm Standard Normalization (% of Control) Start->Standard_Norm Path A (Naive) Robust_Norm Spatial Correction (B-Score Algorithm) Start->Robust_Norm Path B (Recommended) Standard_Fit 4PL Regression (Least Squares) Standard_Norm->Standard_Fit Standard_Result Result: High False Positives (Edge Effects Included) Standard_Fit->Standard_Result Robust_Fit 5PL Regression (Robust M-Estimation) Robust_Norm->Robust_Fit Residuals Calculated Robust_Result Result: High Fidelity Hits (Artifacts Removed) Robust_Fit->Robust_Result Asymmetry Handled

Caption: Decision logic. Path B (Blue) actively corrects spatial errors and outliers, whereas Path A propagates them.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Link

  • Brideau, C., Gunter, B., Pikounis, B., & Liaw, A. (2003). Improved Statistical Methods for Hit Selection in High-Throughput Screening. Journal of Biomolecular Screening. Link

  • Gottschalk, P. G., & Dunn, J. R. (2005). The Five-Parameter Logistic: A Characterization and Comparison with the Four-Parameter Logistic. Analytical Biochemistry. Link

  • Malo, N., Hanley, J. A., Cerquozzi, S., Pelletier, J., & Nadon, R. (2006). Statistical practice in high-throughput screening data analysis.[2] Nature Biotechnology.[2] Link

  • Motulsky, H. J., & Brown, R. E. (2006). Detecting outliers when fitting data with nonlinear regression – a new method based on robust nonlinear regression and the false discovery rate. BMC Bioinformatics. Link

Sources

Safety Operating Guide

5-Bromo-3-cyclobutyl-1H-1,2,4-triazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Operational Summary

5-Bromo-3-cyclobutyl-1H-1,2,4-triazole is a halogenated nitrogen heterocycle used primarily as an intermediate in pharmaceutical synthesis.[1][2] Proper disposal requires strict adherence to halogenated organic waste protocols due to the presence of the bromine atom and the triazole ring.[2]

Critical Disposal Directive: Do NOT dispose of this compound down the drain or in general trash. It must be routed to a high-temperature incineration facility equipped with acid gas scrubbing capabilities to neutralize hydrogen bromide (HBr) and bromine (Br₂) byproducts.[2]

Chemical Hazard & Physical Profile

Understanding the physicochemical properties is the first step in safe waste stream segregation.[2]

Table 1: Physicochemical & Hazard Data
PropertySpecificationOperational Implication
Molecular Formula C₆H₈BrN₃Contains Nitrogen and Halogen (Br).[1][2][3][4][5][6]
Molecular Weight 202.05 g/mol Heavy atom content requires high-temp incineration.[1][2]
Physical State Solid (Crystalline)Dust generation is a primary inhalation risk.[1]
Solubility DMSO, Methanol, DMFSoluble in polar organics; generally insoluble in water.[1]
Acidity (pKa) Weakly acidic (NH proton)Avoid contact with strong bases (exothermic deprotonation).[1][2]
Combustibility Combustible SolidKeep away from open flames and strong oxidizers.[1]
GHS Hazard Classification[1][2][5][7]
  • H302: Harmful if swallowed.[2][5]

  • H315: Causes skin irritation.[2][5]

  • H319: Causes serious eye irritation.[2][5]

  • H335: May cause respiratory irritation.[2][5][7]

  • Environmental: Treat as toxic to aquatic life with long-lasting effects (H411 inferred from triazole class).[2]

Pre-Disposal Stabilization & Segregation

Before final disposal, the material must be stabilized and segregated to prevent cross-reactivity in waste containers.[2]

  • Segregation Rule #1 (Halogens): Segregate from non-halogenated solvents.[2] Mixing halogenated waste with non-halogenated waste significantly increases disposal costs and complicates incineration parameters.[2]

  • Segregation Rule #2 (Acidity): The triazole ring has an acidic proton on the nitrogen.[2] Do not mix with strong bases (e.g., Sodium Hydroxide, Potassium tert-butoxide) in the waste stream, as this can generate heat and potentially unstable salts.[2]

  • Segregation Rule #3 (Oxidizers): Keep away from strong oxidizing agents (e.g., Peroxides, Nitric Acid) to prevent uncontrolled oxidation of the triazole ring.[2]

Disposal Decision Matrix (Workflow)

The following logic flow dictates the correct disposal path based on the physical state of the waste.

DisposalWorkflow Start Waste Generation: 5-Bromo-3-cyclobutyl-1H-1,2,4-triazole StateCheck Determine Physical State Start->StateCheck SolidWaste Pure Solid / Contaminated Solids (Gloves, Weigh Boats) StateCheck->SolidWaste Solid LiquidWaste Solution / Mother Liquor StateCheck->LiquidWaste Liquid SolidPack Pack in HDPE or Glass Container Label: 'Hazardous Waste - Solid Toxic' SolidWaste->SolidPack SolventCheck Is Solvent Halogenated? LiquidWaste->SolventCheck Incineration Final Disposal: High-Temp Incineration (w/ Scrubber for HBr) SolidPack->Incineration HaloStream Stream A: Halogenated Organic Waste (Contains DCM, Chloroform, etc.) SolventCheck->HaloStream Yes (e.g., DCM) NonHaloStream Stream B: Non-Halogenated Organic Waste (Contains MeOH, DMSO, Acetone) SolventCheck->NonHaloStream No (e.g., DMSO) HaloStream->Incineration NonHaloStream->Incineration *Note: Label as containing Halogenated Solute

Figure 1: Decision matrix for segregating and disposing of 5-Bromo-3-cyclobutyl-1H-1,2,4-triazole waste streams.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound & Debris)

Scope: Expired chemicals, spill cleanup residues, contaminated gloves, and paper towels.[2]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar. Avoid metal containers due to potential corrosion from long-term storage of halogenated organics.[2]

  • Labeling: Affix a hazardous waste tag immediately.[2][8]

    • Constituents: "5-Bromo-3-cyclobutyl-1H-1,2,4-triazole" (Do not use abbreviations).[1][2][4]

    • Hazard Checkbox: Toxic, Irritant.[2][5]

  • Storage: Store in a secondary containment bin inside a satellite accumulation area (SAA) until pickup.

  • Disposal Method: The waste management vendor will route this for Rotary Kiln Incineration .[2]

Protocol B: Liquid Waste (Solutions)

Scope: Reaction mixtures, mother liquors, and washing solvents.[2]

  • Solvent Compatibility Check:

    • Scenario 1 (Halogenated Solvents): If the compound is dissolved in Dichloromethane (DCM) or Chloroform, pour into the Halogenated Waste carboy.[2]

    • Scenario 2 (Non-Halogenated Solvents): If dissolved in Methanol, DMSO, or Acetone, it is technically a non-halogenated solvent mixture, but it contains a halogenated solute.[2]

      • Best Practice: Dispose of this in the Halogenated Waste stream to ensure the facility anticipates bromine generation during combustion.[2]

      • Alternative: If placing in Non-Halogenated waste, you MUST list the brominated solute explicitly on the tag so the incinerator operator is aware of the halogen content.

  • pH Neutralization: Ensure the solution pH is between 5 and 9. If the reaction mixture was acidic or basic, neutralize it before adding to the waste carboy to prevent exothermic reactions in the drum.

Protocol C: Empty Containers
  • Triple Rinse: Triple rinse the empty reagent bottle with a compatible solvent (e.g., methanol).[2]

  • Rinsate Disposal: Pour the rinsate into the Liquid Waste (Halogenated) container.

  • Defacing: Deface the label and mark "Empty" before disposing of the glass bottle in the designated glass waste or recycling bin (per local institutional policy).

Regulatory Compliance & Waste Codes

Failure to classify waste correctly can lead to regulatory fines (EPA/RCRA in the US).[2]

  • RCRA Classification (USA):

    • This compound is not specifically "P" or "U" listed.[2]

    • D001 (Ignitable): Applicable if the waste solution has a flash point < 60°C (e.g., if dissolved in methanol).[2]

    • Halogenated Organic Standards: Even if not federally regulated as a specific hazardous waste code, it must be managed as Hazardous Chemical Waste under the "Cradle-to-Grave" liability standard.[1][2]

  • European Waste Catalogue (EWC):

    • 16 05 06:* Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.[2]

Emergency Spill Response

Scenario: A 5g bottle of solid powder is dropped and shatters.

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double gloved), lab coat, and safety goggles.[2] Wear an N95 or P100 respirator if dust is visible.[2]

  • Containment: Cover the spill with a damp paper towel (to prevent dust dispersal) or use an inert absorbent (vermiculite/sand).[2]

  • Cleanup:

    • Scoop the material and glass shards using a dustpan into a wide-mouth plastic waste jar .

    • Wipe the surface with a soap/water solution.[2]

    • Place all wipes and gloves used into the same waste jar.[2]

  • Labeling: Label as "Debris contaminated with 5-Bromo-3-cyclobutyl-1H-1,2,4-triazole".

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 84036935, 5-bromo-3-cyclobutyl-1-methyl-1H-1,2,4-triazole. Retrieved January 29, 2026, from [Link](Note: Used as structural analog for hazard data).[2]

  • U.S. Environmental Protection Agency (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved January 29, 2026, from [Link].[2]

  • Temple University EHRS (2025). Halogenated Solvents in Laboratories - Disposal Guidelines. Retrieved January 29, 2026, from [Link].[2]

Sources

Personal protective equipment for handling 5-Bromo-3-cyclobutyl-1H-1,2,4-triazole

[1][2]

Executive Summary & Chemical Context

5-Bromo-3-cyclobutyl-1H-1,2,4-triazole is a specialized heterocyclic intermediate, primarily utilized in medicinal chemistry for structure-activity relationship (SAR) studies.[1][2] It serves as a critical scaffold in the synthesis of JAK inhibitors and other kinase-targeting therapeutics.[2]

Why This Chemical Requires Specific Attention:

  • Structural Risks: The cyclobutyl moiety increases lipophilicity compared to naked triazoles, potentially enhancing dermal absorption rates.[2]

  • Reactivity: The C-Br bond is an electrophilic handle designed for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1][2] This inherent reactivity implies potential alkylating/arylating capabilities in biological systems, necessitating strict exposure controls.[1][2]

  • Physical State: Typically a crystalline solid, posing inhalation risks from dust generation during weighing.[1][2]

Hazard Identification & Risk Assessment

Based on GHS Classification and Structure-Activity Relationship (SAR) Analysis.

Hazard ClassCategoryH-CodeDescriptionMechanism of Action
Acute Toxicity 4 (Oral)H302Harmful if swallowedSystemic absorption via GI tract.[1][2]
Skin Irritation 2H315Causes skin irritationDermal inflammation; lipophilic penetration.[2]
Eye Irritation 2AH319Causes serious eye irritationMucosal membrane attack by halogenated heterocycle.[2]
STOT-SE 3H335May cause respiratory irritationPhysical irritation of alveoli by crystalline dust.[1][2]

Critical Warning: While not always explicitly labeled as a sensitizer due to limited toxicological data on this specific analog, halogenated nitrogen heterocycles should be treated as potential skin sensitizers .[1][2]

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "safety gear."[1][2] Select PPE based on the specific phase of your experiment.

Glove Selection Logic

The Core Challenge: Nitrile is excellent for the solid, but this compound is frequently dissolved in Dichloromethane (DCM) , DMF , or DMSO for coupling reactions.[1] Standard nitrile degrades rapidly in DCM.[2]

Experimental PhaseChemical StateRecommended Glove SystemRationale (Breakthrough Time)
Weighing / Aliquoting Dry SolidNitrile (Min 5 mil / 0.12mm) Solid provides no permeation pressure.[1][2] Nitrile offers excellent tactility for micro-weighing.[2]
Reaction Setup (DMF/DMSO) SolutionDouble Gloving: Inner: NitrileOuter: Nitrile (Long Cuff)DMF permeates nitrile slowly (>60 min).[1][2] Double gloving allows outer glove removal upon splash without exposing skin.[2]
Extraction / Workup (DCM) SolutionLaminate (Silver Shield) or PVA CRITICAL: DCM breaks through nitrile in <2 minutes.[1][2] If laminate is too clumsy, use double nitrile and change immediately upon any splash.[1][2]
Respiratory & Eye Protection[1][2][3]
  • Solids (Weighing): Use a Powder Containment Hood or a Biosafety Cabinet Class II.[1][2] If open-bench weighing is unavoidable (not recommended), use an N95/P100 particulate respirator .[1][2]

  • Liquids (Reaction): All operations must occur in a certified chemical fume hood (Face velocity: 80–100 fpm).[1][2]

  • Eyes: Chemical Splash Goggles (indirect venting) are mandatory when working with solutions.[1][2] Safety glasses with side shields are acceptable only for handling closed containers or dry solids.[2]

Operational Protocols: Step-by-Step

Phase A: Weighing & Transfer

Objective: Prevent static-driven dust dispersion.[1][2]

  • Engineering Control: Place the analytical balance inside a fume hood or a dedicated powder enclosure.[2]

  • Static Management: Triazoles are often static-prone.[2] Use an anti-static gun or ionizer bar on the spatula and weighing boat before transfer.[2]

  • Transfer: Do not use metal spatulas if the compound is being weighed for a metal-catalyzed coupling (trace metal contamination risk).[2] Use antistatic polypropylene or glass spatulas.[2]

  • Decontamination: Wipe the balance area with a wet paper towel (solvent-dampened) immediately after weighing to capture invisible dust.[2]

Phase B: Reaction Setup

Objective: Containment of vapors and accidental pressure release.

  • Vessel Selection: Use pressure-rated glass (heavy wall) if heating above boiling point.[1][2]

  • Inert Atmosphere: If using Argon/Nitrogen (common for Pd-catalyzed coupling), ensure the bubbler exhaust is vented into the fume hood, not the lab atmosphere.[1][2]

  • Temperature Control: 5-Bromo-triazoles can be thermally sensitive.[1][2] Ensure reflux condensers are active before heating.[2]

Phase C: Spill Response

See Diagram below for decision logic.

  • Solid Spill: Do not dry sweep (creates dust).[2] Cover with wet paper towels, then scoop into a bag.

  • Solution Spill: Cover with absorbent pads.[2] If DCM is the solvent, evacuate the immediate area until vapors dissipate via the hood.

Visualizations

PPE Decision Logic

Use this workflow to determine the correct protection level based on solvent interaction.

PPE_Decision_TreeStartStart: Handling 5-Bromo-3-cyclobutyl-1H-1,2,4-triazoleStateWhat is the Physical State?Start->StateSolidDry Solid (Powder)State->SolidLiquidIn SolutionState->LiquidPPE_SolidPPE: Nitrile Gloves (5 mil) + Safety GlassesControl: Powder Hood / Balance EnclosureSolid->PPE_SolidSolventCheckIdentify SolventLiquid->SolventCheckSolvent_PolarPolar Aprotic(DMF, DMSO, MeCN)SolventCheck->Solvent_PolarSolvent_HalogenHalogenated(DCM, Chloroform)SolventCheck->Solvent_HalogenPPE_PolarPPE: Double Nitrile Gloves + GogglesChange outer glove every 30 minsSolvent_Polar->PPE_PolarPPE_HalogenPPE: Laminate (Silver Shield) ORDouble Nitrile (Change IMMEDIATELY on splash)Solvent_Halogen->PPE_Halogen

Caption: Decision tree for selecting glove material and engineering controls based on the physical state and carrier solvent.

Emergency Spill Workflow

Spill_ResponseIncidentSpill DetectedAssessAssess Volume & LocationIncident->AssessTypeType?Assess->TypeSolid_SpillSolid PowderType->Solid_SpillLiquid_SpillLiquid SolutionType->Liquid_SpillAction_Solid1. Dampen paper towels2. Lay over powder (Prevent Dust)3. Scoop into bagSolid_Spill->Action_SolidAction_Liquid1. Absorbent Pads2. If DCM: Evacuate area3. Double bag wasteLiquid_Spill->Action_LiquidDisposalLabel: 'Halogenated Organic Waste'Action_Solid->DisposalAction_Liquid->Disposal

Caption: Immediate response protocol for solid vs. liquid spills, emphasizing dust suppression and solvent awareness.

Disposal & Waste Management

Improper disposal is a primary source of regulatory fines and environmental hazard.

Waste Stream Classification

This compound contains Bromine and Nitrogen .[2] It must be segregated strictly.

  • Primary Stream: Halogenated Organic Waste .[2][3]

    • Why: Even if dissolved in a non-halogenated solvent (like Ethanol), the presence of the Bromine atom on the triazole ring classifies the mixture as halogenated for incineration purposes.

  • Prohibited Streams:

    • Acid Waste: Do not mix with strong acids; potential for exothermic degradation.[2]

    • Trash/Biohazard: Never dispose of chemical intermediates in standard trash or biohazard bags.[2]

Container Labeling

Ensure the waste tag includes:

  • Full Chemical Name (No abbreviations).

  • Hazard Checkboxes: Toxic , Irritant .[1][2]

  • Constituents: "5-Bromo-3-cyclobutyl-1H-1,2,4-triazole (<5%), Solvent (95%)."[1][2]

References

  • PubChem. (n.d.).[2] 5-bromo-3-cyclobutyl-1-methyl-1H-1,2,4-triazole (Compound Summary).[1][2] National Library of Medicine.[2] Retrieved October 26, 2023, from [Link][1][2]

  • European Chemicals Agency (ECHA). (n.d.).[1][2] C&L Inventory: 1,2,4-Triazole derivatives.[1][2] Retrieved October 26, 2023, from [Link][1][2]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2] Retrieved from [Link]

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.